Pimobendan
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBJJMFZWDBELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048280 | |
| Record name | Pimobendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74150-27-9, 118428-37-8, 118428-38-9 | |
| Record name | Pimobendan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74150-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimobendan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimobendan, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimobendan, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimobendan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11450 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pimobendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMOBENDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIMOBENDAN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIMOBENDAN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Pimobendan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimobendan is a well-established inodilator agent used in the management of congestive heart failure, primarily in veterinary medicine. Its therapeutic efficacy stems from a dual mechanism of action: calcium sensitization of the cardiac myofilaments and selective inhibition of phosphodiesterase III (PDE3). This unique combination results in enhanced cardiac contractility (positive inotropy) and vasodilation, leading to a reduction in both preload and afterload on the heart. This in-depth technical guide will elucidate the core molecular mechanisms of this compound, present quantitative data on its activity, detail key experimental protocols for its study, and provide visual representations of the involved signaling pathways.
Introduction
This compound, a benzimidazole-pyridazinone derivative, distinguishes itself from other inotropic agents by improving cardiac function without significantly increasing myocardial oxygen consumption.[1] This is achieved through a novel combination of two primary molecular actions. Firstly, it acts as a calcium sensitizer, directly enhancing the efficiency of the contractile machinery within cardiomyocytes.[2] Secondly, it functions as a selective inhibitor of phosphodiesterase III (PDE3), leading to vasodilation and a component of its positive inotropic effect.[3] This guide provides a comprehensive overview of these mechanisms for professionals in cardiovascular research and drug development.
Core Mechanisms of Action
Calcium Sensitization
This compound's primary inotropic effect is mediated by increasing the sensitivity of the cardiac contractile apparatus to intracellular calcium.[4] This action is primarily attributed to its interaction with cardiac troponin C (cTnC), a key regulatory protein in muscle contraction.[3] By binding to cTnC, this compound stabilizes the calcium-bound conformation of the troponin complex, leading to a more sustained interaction between actin and myosin for a given concentration of intracellular calcium.[5] This enhanced myofilament responsiveness results in a greater force of contraction without a significant increase in the intracellular calcium concentration, a factor that can contribute to arrhythmias and increased myocardial oxygen demand.[6]
Phosphodiesterase III (PDE3) Inhibition
This compound also exerts its effects through the selective inhibition of phosphodiesterase III (PDE3).[7] PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in both cardiac and vascular smooth muscle cells.[8] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.
-
In Cardiac Myocytes: Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins. This leads to an increased influx of calcium into the cell and enhanced release of calcium from the sarcoplasmic reticulum, contributing to a positive inotropic effect.[5]
-
In Vascular Smooth Muscle Cells: In contrast to its effect in the heart, elevated cAMP levels in vascular smooth muscle cells promote relaxation.[3] This leads to vasodilation of both arteries and veins, resulting in a reduction of both the afterload (the resistance the heart pumps against) and preload (the volume of blood returning to the heart).[2]
Quantitative Data
The following table summarizes key quantitative data related to the mechanism of action of this compound.
| Parameter | Value | Target | Method | Reference |
| PDE3 Inhibition | ||||
| IC50 | 0.32 µM | Phosphodiesterase III | In vitro enzyme assay | [7] |
| Calcium Sensitization | ||||
| pCa Shift | 0.15-0.20 units | Skinned Cardiac Fibers | pCa-tension relationship | [5] |
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's mechanism of action.
Calcium Sensitization Pathway in Cardiomyocytes
PDE3 Inhibition Pathway in Cardiac Myocytes
PDE3 Inhibition Pathway in Vascular Smooth Muscle Cells
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Promising Cardiovascular Drugs--Pimobendan - WSAVA2006 - VIN [vin.com]
- 3. VetFolio [vetfolio.com]
- 4. Discovery of Novel Small Molecule Calcium Sensitizers for Cardiac Troponin C: A Combined Virtual and Experimental Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics and Pharmacokinetics of Injectable this compound and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium sensitization with this compound: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of Pimobendan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimobendan is a pivotal therapeutic agent in veterinary cardiology, classified as an inodilator for its combined positive inotropic and vasodilatory effects. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and chemical synthesis of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development. The document details the pharmacological properties of this compound, including its dual mechanism of action as a calcium sensitizer and a phosphodiesterase III (PDE3) inhibitor. Furthermore, it outlines various synthetic routes to this compound, presenting detailed experimental protocols and quantitative data to facilitate a deeper understanding of its chemistry and biological activity.
Discovery and Development
This compound, a benzimidazole-pyridazinone derivative, was developed by Boehringer Ingelheim.[1][2][3] Initially investigated for use in human medicine, it found its primary application in veterinary medicine for the management of congestive heart failure (CHF) in dogs.[4][5] The drug was first launched in Japan in 1994.[1][2][3]
The development of this compound was a significant advancement in veterinary cardiology. Landmark clinical trials, such as the EPIC (Evaluation of this compound in Cardiomegaly) study, demonstrated its efficacy in delaying the onset of clinical signs of congestive heart failure in dogs with myxomatous mitral valve disease (MMVD) and cardiomegaly.[6][7][8] The trial, which involved 360 dogs across 11 countries, was terminated early due to the clear therapeutic benefit observed in the this compound-treated group, with the median time to the primary endpoint being extended by 15 months.[6][7][8] These findings led to a paradigm shift in the management of canine heart disease, advocating for earlier intervention in at-risk patients.[7][9]
Mechanism of Action
This compound's therapeutic efficacy stems from its dual mechanism of action: calcium sensitization of cardiac myofilaments and inhibition of phosphodiesterase III (PDE3). This unique combination results in both positive inotropic (increased contractility) and vasodilatory effects.
2.1. Calcium Sensitization
This compound enhances the sensitivity of the cardiac troponin C (cTnC) to calcium ions that are already present in the cardiomyocyte during systole. This action increases the binding efficiency of calcium to cTnC, leading to a more forceful contraction of the heart muscle without a significant increase in myocardial oxygen consumption.
2.2. Phosphodiesterase III (PDE3) Inhibition
This compound is a selective inhibitor of PDE3, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3 in vascular smooth muscle, this compound leads to an increase in intracellular cAMP levels. This, in turn, promotes vasodilation, reducing both preload and afterload on the heart.
Signaling Pathway
Caption: Signaling pathway of this compound's dual mechanism of action.
Quantitative Pharmacological Data
The following table summarizes key quantitative data related to the pharmacological activity of this compound.
| Parameter | Value | Species | Notes | Reference |
| PDE3 Inhibition | ||||
| IC₅₀ | 0.32 µM | Not Specified | Selective inhibitor of PDE3. | [6] |
| Calcium Sensitization | ||||
| IC₅₀ | 26 µM | Not Specified | Concentration for 50% of maximal calcium-sensitizing effect. | [6] |
| Pharmacokinetics (Canine) | ||||
| Bioavailability | 60-65% | Dog | Oral administration. | |
| Tₘₐₓ (this compound) | 1-4 hours | Dog | Following a single oral dose of 0.25 mg/kg. | |
| Tₘₐₓ (Active Metabolite) | 1-4 hours | Dog | Following a single oral dose of 0.25 mg/kg. | |
| Cₘₐₓ (this compound) | 3.09 ± 0.76 ng/mL | Dog | Following a single oral dose of 0.25 mg/kg. | |
| Cₘₐₓ (Active Metabolite) | 3.66 ± 1.21 ng/mL | Dog | Following a single oral dose of 0.25 mg/kg. | |
| Elimination Half-life (this compound) | ~0.5 hours | Dog | ||
| Elimination Half-life (Active Metabolite) | ~2 hours | Dog |
Chemical Synthesis
Several synthetic routes for this compound have been reported, primarily in patent literature. The following sections detail a representative synthesis, providing a logical workflow and outlining the key transformations.
Synthetic Workflow
Caption: A representative synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on a synthetic route described in the patent literature.[1]
Step 1: Synthesis of N-(4-(2-chloropropanoyl)phenyl)acetamide (Compound I)
-
Materials: Acetanilide, 2-chloropropionyl chloride, an organic solvent (e.g., dichloromethane), and a Lewis acid catalyst (e.g., aluminum chloride).
-
Procedure: To a stirred suspension of acetanilide and aluminum chloride in dichloromethane at 0-5 °C, 2-chloropropionyl chloride is added dropwise. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Compound I.
Step 2: Synthesis of N-(4-(2-chloropropanoyl)-2-nitrophenyl)acetamide (Compound II)
-
Materials: Compound I, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), and an acid anhydride (e.g., acetic anhydride).
-
Procedure: Compound I is dissolved in acetic anhydride and cooled to 0-5 °C. A pre-cooled mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature. The reaction mixture is stirred at this temperature for a specified time and then poured into ice water. The precipitated solid is filtered, washed with water, and dried to afford Compound II.
Step 3: Synthesis of 4-(4-acetamido-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (Compound III)
-
Materials: Compound II, diethyl malonate, sodium methoxide, sodium hydroxide, and dilute hydrochloric acid.
-
Procedure: Diethyl malonate is added to a solution of sodium methoxide in a suitable solvent. Compound II is then added, and the mixture is heated to reflux. After the reaction is complete, an aqueous solution of sodium hydroxide is added, and the mixture is refluxed again to hydrolyze the ester. The reaction mixture is cooled, and the pH is adjusted to 3-4 with dilute hydrochloric acid to precipitate Compound III, which is then filtered, washed, and dried.
Step 4: Synthesis of 1-(4-acetamido-3-nitrophenyl)-2-methylpropan-1-one (Compound IV)
-
Materials: Compound III and a decarboxylation reagent or heat.
-
Procedure: Compound III is heated in a suitable high-boiling solvent or with a decarboxylation agent until the evolution of carbon dioxide ceases. The reaction mixture is then cooled, and the product, Compound IV, is isolated by crystallization.
Step 5: Synthesis of 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Compound V)
-
Materials: Compound IV, hydrazine hydrate, and a noble metal catalyst (e.g., Pd/C).
-
Procedure: Compound IV is dissolved in a suitable solvent, and hydrazine hydrate is added. The mixture is heated to reflux in the presence of a noble metal catalyst. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to give Compound V.
Step 6: Synthesis of this compound
-
Materials: Compound V, p-methoxybenzaldehyde, and a catalyst.
-
Procedure: A mixture of Compound V and p-methoxybenzaldehyde in a suitable solvent is heated to reflux in the presence of a catalyst. Upon completion of the reaction, the mixture is cooled, and the crude this compound is precipitated. The product is then purified by recrystallization.
Conclusion
This compound stands as a testament to the successful translation of fundamental pharmacological principles into a life-extending veterinary therapeutic. Its discovery and development have significantly impacted the management of canine congestive heart failure. The dual mechanism of calcium sensitization and PDE3 inhibition provides a unique and effective approach to improving cardiac function. The chemical synthesis of this compound, while involving multiple steps, is achievable through established organic chemistry transformations. This guide has provided a detailed overview of the discovery, mechanism of action, and chemical synthesis of this compound, intended to be a valuable resource for the scientific community. Further research into novel synthetic routes and a deeper understanding of its long-term pharmacological effects will continue to be areas of interest.
References
- 1. CN111518081A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. CN106518850A - Chemical synthesis method of this compound - Google Patents [patents.google.com]
- 3. CN108976200B - Method for preparing this compound from side product of this compound synthesis - Google Patents [patents.google.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. FDA Conditionally Approves First Drug to Delay Onset of Congestive Heart Failure in Dogs | FDA [fda.gov]
- 6. dvm360.com [dvm360.com]
- 7. Scientists discover drug to increase lifespan of dogs | Scientists discover drug to increase lifespan of dogs [deccanchronicle.com]
- 8. vetmed.tamu.edu [vetmed.tamu.edu]
- 9. international-animalhealth.com [international-animalhealth.com]
Pimobendan Pharmacokinetics in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator, exerting both positive inotropic and vasodilatory effects.[1][2] It is widely used in veterinary medicine for the management of congestive heart failure in dogs, particularly secondary to myxomatous mitral valve disease (MMVD) or dilated cardiomyopathy (DCM).[1][3] Its unique dual mechanism of action, involving calcium sensitization of the cardiac myofilaments and selective inhibition of phosphodiesterase III (PDE3), makes it a subject of ongoing research and clinical interest.[2][3][4][5] This technical guide provides an in-depth overview of the pharmacokinetics of this compound and its active metabolite, O-desmethyl-pimobendan (ODMP), across various animal models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Core Mechanism of Action
This compound's therapeutic effects stem from two primary molecular actions:
-
Calcium Sensitization: this compound enhances the sensitivity of the cardiac troponin C to calcium ions that are already present during systole.[3][5] This increases myocardial contractility without a corresponding increase in intracellular calcium concentration, which is a notable advantage over traditional inotropes as it avoids potential arrhythmogenic effects and increased myocardial oxygen demand.[1][5]
-
Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3 in vascular smooth muscle, this compound leads to an increase in cyclic adenosine monophosphate (cAMP) levels.[5] This results in both arterial and venous vasodilation, reducing both preload and afterload on the heart.[1] Its active metabolite, ODMP, is a more potent PDE3 inhibitor than the parent compound.[3][6][7]
The following diagram illustrates the signaling pathway of this compound's dual mechanism of action.
Pharmacokinetic Profiles in Animal Models
This compound is rapidly absorbed after oral administration, with bioavailability reported to be between 60-65%.[3] It is metabolized in the liver to its active metabolite, O-desmethyl-pimobendan (ODMP).[2][3] The parent drug, this compound, is a potent calcium sensitizer, while ODMP is a more powerful PDE3 inhibitor.[3] Elimination occurs primarily through bile and feces.[3]
The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite (ODMP) in various animal models.
Table 1: Pharmacokinetics of this compound in Dogs
| Formulation/Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| This compound | |||||||
| Chewable Tablet (PO) | 0.25 | 3.09 ± 0.76 | 2.0 (mean) | 0.5 ± 0.1 | - | - | [2] |
| Chewable Tablet (PO) | 0.5 | 49.1 ± 28.7 | 2.1 ± 0.9 | 1.8 ± 0.8 | 148.4 ± 71.6 | - | [6] |
| Nonaqueous Solution (PO) | 0.27 | 7.3 ± 2.7 | 1.1 | 0.9 | - | - | [8] |
| Liquid Mixture (PO) | ~0.5 | 96.92 ± 75.64 | 0.88 ± 0.52 | 0.55 ± 0.16 | 97.78 ± 57.33 | - | [9] |
| Intravenous (IV) | 0.15 | 48.86 ± 13.92 (at 2 min) | - | - | - | 100 | [10][11] |
| Rectal (PR) | 0.5 | 10.1 ± 2.0 | 1.0 ± 0.4 | 2.2 ± 0.6 | 31.1 ± 11.9 | 25 ± 8 | [6] |
| Capsule (PO) | 0.25 | - | - | 0.36 | - | 70 | [12] |
| ODMP (Active Metabolite) | |||||||
| Chewable Tablet (PO) | 0.25 | 3.66 ± 1.21 | 3.0 (mean) | 2.0 | - | - | [2] |
| Chewable Tablet (PO) | 0.5 | 30.9 ± 10.4 | 3.2 ± 1.6 | 5.0 ± 2.7 | 167.8 ± 36.2 | - | [6] |
| Nonaqueous Solution (PO) | 0.27 | - | 1.3 | 1.6 | - | - | [8] |
| Intravenous (IV) | 0.15 | 30.0 ± 8.8 | 0.33 | - | - | - | [10][11] |
| Rectal (PR) | 0.5 | 8.8 ± 4.8 | 1.7 ± 1.1 | 8.3 ± 4.8 | 50.1 ± 19.2 | 28 ± 6 | [6] |
Table 2: Pharmacokinetics of this compound in Other Animal Models
| Species | Formulation/Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | Reference |
| Cat | Oral | 0.28 ± 0.04 | 34.50 ± 6.59 | 0.9 | 1.3 ± 0.2 | [13][14] |
| Rabbit | Oral Suspension | 2.08 (mean) | 15.7 ± 7.54 | 2.79 ± 1.25 | 3.54 ± 1.32 | [15][16] |
| Horse | Oral Tablet | 0.5 | 4.96 ± 2.13 | - | - | [7] |
Note: Pharmacokinetic parameters can be highly variable between individuals and studies due to differences in formulation, feeding status, and health condition.[17] Food can decrease the bioavailability of aqueous solutions of this compound.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are representative protocols synthesized from the cited literature.
Typical Pharmacokinetic Study Workflow
The diagram below outlines a generalized workflow for a pharmacokinetic study of this compound in an animal model.
Methodology for Oral Administration Study in Dogs
-
Animals: Healthy adult Beagle or other purpose-bred dogs are commonly used. Studies also utilize client-owned dogs with naturally occurring heart disease.[17] Animals are typically fasted overnight before drug administration.
-
Drug Administration: A single dose of this compound (e.g., 0.25-0.5 mg/kg) is administered orally as a chewable tablet, capsule, or liquid solution.[2][6][9]
-
Blood Sample Collection: Venous blood samples (e.g., 2-3 mL) are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at predetermined time points. A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[6]
-
Plasma Processing: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then harvested and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of this compound and its active metabolite, ODMP, are quantified using a validated high-performance liquid chromatography (HPLC) with fluorescence detection or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][13] These methods provide high sensitivity and specificity for accurate quantification.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
Methodology for Intravenous Administration Study in Dogs
-
Animals and Preparation: Similar to oral studies, healthy dogs are often used.[10][11] Anesthesia may be required for instrumentation and to minimize stress.[10][11] Intravenous catheters are placed for drug administration and blood sampling.
-
Drug Administration: this compound is administered as a single intravenous bolus, typically at a lower dose than oral studies (e.g., 0.15 mg/kg), to account for 100% bioavailability.[10][11]
-
Blood Sample Collection and Analysis: The sampling schedule is often more intensive in the initial hours post-administration due to the rapid distribution phase. Sample processing and analytical methods are consistent with those used in oral studies.
-
Pharmacokinetic Analysis: In addition to the standard parameters, IV studies allow for the calculation of total body clearance and volume of distribution at steady state (Vdss).[2][10]
Conclusion
The pharmacokinetic profile of this compound has been well-characterized in dogs and to a lesser extent in other species like cats and rabbits. It is characterized by rapid absorption and metabolism to its active metabolite, ODMP, with both compounds having relatively short half-lives. Significant variability in pharmacokinetic parameters is a notable feature, which may be influenced by factors such as drug formulation and the individual animal's health status.[17] The detailed protocols and compiled data presented in this guide serve as a valuable resource for researchers and professionals in the field of veterinary drug development, facilitating a deeper understanding of this compound's disposition in various animal models and informing future research and clinical applications.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Pharmacokinetics of this compound and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Pharmacokinetics and cardiovascular effects following a single oral administration of a nonaqueous this compound solution in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-jvc.org [e-jvc.org]
- 10. Frontiers | Pharmacodynamics and Pharmacokinetics of Injectable this compound and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs [frontiersin.org]
- 11. Pharmacodynamics and Pharmacokinetics of Injectable this compound and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of this compound enantiomers after oral and intravenous administration of racemate this compound formulations in healthy dogs. | Semantic Scholar [semanticscholar.org]
- 13. Pharmacokinetics of oral this compound in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. Pharmacokinetics of this compound after oral administration to dogs with myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Pimobendan's Inotropic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimobendan is a potent inodilator distinguished by a dual mechanism of action that enhances myocardial contractility with a favorable energetic profile. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's positive inotropic effects. It delves into its stereospecific calcium sensitization of the cardiac myofilaments via interaction with troponin C and its inhibition of phosphodiesterase III (PDE3), leading to increased cyclic adenosine monophosphate (cAMP) levels. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for investigating these mechanisms, and presents visual representations of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound, a benzimidazole-pyridazinone derivative, is classified as a calcium sensitizer and a selective inhibitor of phosphodiesterase III (PDE3). This dual mechanism confers both positive inotropic and vasodilatory properties, making it an effective agent in the management of heart failure. Unlike traditional inotropes that increase intracellular calcium concentration and myocardial oxygen consumption, this compound enhances the efficiency of the existing calcium transient, thereby improving contractility with a lower risk of arrhythmogenesis and energetic cost. This guide focuses on the molecular basis of its inotropic actions.
Dual Mechanism of Inotropic Action
This compound's positive inotropic effect is the result of two primary, synergistic molecular actions:
-
Calcium Sensitization of Cardiac Troponin C: this compound increases the sensitivity of the myofilaments to calcium by interacting with cardiac troponin C (cTnC). This interaction enhances the conformational changes in the troponin complex initiated by calcium binding, leading to a stronger interaction between actin and myosin for a given intracellular calcium concentration.
-
Inhibition of Phosphodiesterase III (PDE3): this compound selectively inhibits the PDE3 isozyme, which is abundant in cardiac and vascular smooth muscle. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA-mediated phosphorylation of various proteins in the cardiomyocyte contributes to an increased calcium influx and enhanced contractility.
Stereospecificity of Action
The inotropic effects of this compound are stereospecific. The calcium-sensitizing effect is primarily attributed to the l-isomer of this compound, which demonstrates a significantly greater ability to increase the calcium sensitivity of skinned cardiac muscle fibers compared to the d-isomer. In contrast, the active metabolite of this compound, O-desmethylthis compound (ODMP), is a more potent inhibitor of PDE3 than the parent compound.
Quantitative Data
The following tables summarize the key quantitative parameters that define the molecular and physiological effects of this compound and its active metabolite.
Table 1: Phosphodiesterase III (PDE3) Inhibition
| Compound | IC50 (µM) | Species/Tissue | Reference |
| This compound | 0.32 | Guinea Pig Cardiac Muscle | |
| This compound | 2.4 | Guinea Pig Cardiac Muscle | |
| O-desmethylthis compound (ODMP) | 0.19 | Guinea Pig Cardiac Muscle |
Table 2: Calcium Sensitization
| Parameter | Value | Experimental Model | Reference |
| Leftward shift in force-pCa curve | 0.15 - 0.20 pCa units | Skinned heart muscle fibers | |
| EC50 for inotropic effect | 6.0 µM | Isolated guinea-pig papillary muscles |
Table 3: Clinical Efficacy in Canine Heart Failure (EPIC Study)
| Parameter | This compound Group | Placebo Group | P-value | Reference |
| Median time to primary endpoint (onset of CHF, cardiac-related death, or euthanasia) | 1228 days | 766 days | 0.0038 | |
| Median survival time | 1059 days | 902 days | 0.012 |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the molecular signaling pathways affected by this compound and the logical flow of its dual mechanism of action.
An In-Depth Technical Guide to Pimobendan's Role as a Calcium Sensitizer in Cardiac Muscle
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimobendan is a potent inodilator distinguished by its dual mechanism of action: phosphodiesterase III (PDE3) inhibition and a unique calcium sensitization of the cardiac myofilaments. This guide focuses on the latter, providing a comprehensive technical overview of how this compound enhances cardiac contractility by increasing the sensitivity of the contractile apparatus to existing intracellular calcium levels. This mechanism is crucial as it augments inotropy without a corresponding increase in myocardial oxygen consumption, a significant advantage over traditional inotropes. Through a detailed exploration of its molecular interactions, experimental validation, and quantitative effects, this document serves as a definitive resource for researchers and professionals in cardiovascular drug development.
Introduction
This compound, a benzimidazole-pyridazinone derivative, has emerged as a cornerstone in the management of congestive heart failure in veterinary medicine.[1] Its efficacy stems from a unique combination of positive inotropic and vasodilatory effects.[2] While its vasodilatory action is attributed to the inhibition of phosphodiesterase III (PDE3), its positive inotropic effect is largely due to its function as a calcium sensitizer.[2][3] This guide will delve into the intricate details of this compound's role as a calcium sensitizer, providing a technical exploration of its mechanism, the experimental protocols used to elucidate this function, and the quantitative data that underpins our current understanding.
Mechanism of Action: Calcium Sensitization
The fundamental principle of this compound's calcium sensitizing effect lies in its ability to enhance the efficiency of the cardiac contractile machinery at submaximal calcium concentrations. Unlike traditional inotropes that increase intracellular calcium concentration, which can lead to arrhythmias and increased myocardial oxygen demand, this compound augments contractility by increasing the affinity of the myofilaments for calcium.[4]
Molecular Target: Cardiac Troponin C
The primary molecular target for this compound's calcium-sensitizing action is the cardiac troponin C (cTnC) subunit of the troponin complex.[5] By binding to cTnC, this compound induces a conformational change that increases its sensitivity to calcium ions.[3] This enhanced sensitivity means that for a given concentration of intracellular calcium, there is a greater activation of the actin-myosin cross-bridge cycling, resulting in a more forceful contraction.[5]
Signaling Pathway
The binding of this compound to cardiac troponin C initiates a cascade of events that ultimately leads to enhanced myocardial contractility. The following diagram illustrates this signaling pathway.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. researchgate.net [researchgate.net]
- 3. The positive inotropic effect of this compound involves stereospecific increases in the calcium sensitivity of cardiac myofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pCa-tension and force-velocity characteristics of skinned fibres isolated from fish fast and slow muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating the Phosphodiesterase III Inhibitory Properties of Pimobendan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimobendan is a well-established inodilator agent used primarily in veterinary medicine for the management of congestive heart failure.[1][2][3] Its therapeutic efficacy stems from a dual mechanism of action: sensitization of the cardiac contractile apparatus to calcium and inhibition of phosphodiesterase III (PDE3).[4][5][6] This technical guide provides an in-depth exploration of the PDE3 inhibitory properties of this compound, its active metabolite desmethylthis compound, and the downstream signaling consequences of this inhibition. It includes a summary of quantitative inhibitory data, detailed experimental protocols for assessing PDE3 inhibition, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action: Phosphodiesterase III Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in various cellular signaling pathways.[4] this compound selectively inhibits the PDE3 isozyme.[1][7] This inhibition leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells, mediating the drug's positive inotropic and vasodilatory effects, respectively.[5][8]
This compound is metabolized in the liver to its active metabolite, O-desmethylthis compound (UD-CG 212 Cl), which is an even more potent inhibitor of PDE3.[1][9]
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its active metabolite has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). The following tables summarize the available data, highlighting the selectivity for PDE3 over other PDE isoforms.
Table 1: Inhibitory Activity (IC50) of this compound against PDE Isoforms
| PDE Isoform | IC50 (µM) | Source Organism | Reference |
| PDE3 | 0.32 | Guinea Pig Cardiac Muscle | [7] |
| PDE I | >30 | Guinea Pig Cardiac Muscle | [7] |
| PDE II | >30 | Guinea Pig Cardiac Muscle | [7] |
| cAMP-PDE III | 2.40 | Guinea Pig Heart | [1] |
| PDE5 | Inhibitor | Canine | [10] |
Table 2: Inhibitory Activity (IC50) of Desmethylthis compound (UD-CG 212 Cl) against PDE Isoforms
| PDE Isoform | IC50 (µM) | Source Organism | Reference |
| PDE III | 0.19 | Guinea Pig Heart | [1] |
| PDE I | >100 | Guinea Pig Heart | [1] |
| PDE II | >200 | Guinea Pig Heart | [1] |
Signaling Pathways
The inhibition of PDE3 by this compound and its metabolite triggers distinct signaling cascades in cardiomyocytes and vascular smooth muscle cells, leading to its therapeutic effects.
Positive Inotropic Effect in Cardiomyocytes
In cardiac muscle cells, the accumulation of cAMP due to PDE3 inhibition leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in excitation-contraction coupling, resulting in a positive inotropic (increased contractility) effect.
Vasodilatory Effect in Vascular Smooth Muscle
In vascular smooth muscle cells, the increase in cAMP concentration also activates PKA. PKA activation leads to the inhibition of myosin light chain kinase (MLCK) and the activation of myosin light chain phosphatase (MLCP), resulting in smooth muscle relaxation and vasodilation.
References
- 1. Relation of positive inotropic and chronotropic effects of this compound, UD-CG 212 Cl, milrinone and other phosphodiesterase inhibitors to phosphodiesterase III inhibition in guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. auetd.auburn.edu [auetd.auburn.edu]
- 9. researchgate.net [researchgate.net]
- 10. No impact of polymorphism in the phosphodiesterase 5A gene in Cavalier King Charles Spaniels on this compound‐induced inhibition of platelet aggregation response - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Pimobendan: A Technical Guide to Novel Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimobendan is a well-established inodilator used in veterinary medicine for the management of congestive heart failure secondary to degenerative mitral valve disease (DMVD) and dilated cardiomyopathy (DCM).[1] Its primary mechanisms of action are calcium sensitization of cardiac myofilaments and inhibition of phosphodiesterase III (PDE3), which together enhance myocardial contractility and induce vasodilation.[1] While its cardiovascular applications are well-documented, emerging preclinical and early-stage clinical research suggests that this compound's unique pharmacological profile may offer therapeutic benefits in a broader range of diseases. This technical guide synthesizes the current state of early-stage research into novel therapeutic uses of this compound, providing an in-depth overview of the underlying science, experimental methodologies, and quantitative data.
Core Mechanisms of Action: A Foundation for Novel Applications
This compound's therapeutic effects stem from its dual mechanism of action. Understanding these pathways is crucial for exploring its potential in new disease contexts.
Calcium Sensitization
This compound enhances the sensitivity of the cardiac troponin C (cTnC) to calcium, which strengthens myocardial contraction without increasing intracellular calcium concentrations. This is a key advantage over traditional inotropes, as it avoids the increased myocardial oxygen consumption and potential for arrhythmias associated with calcium overload.
Phosphodiesterase III (PDE3) Inhibition
By selectively inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. Increased cAMP levels lead to a positive inotropic effect in the heart and vasodilation in the peripheral and coronary arteries, reducing both preload and afterload on the heart.
Established Therapeutic Uses in Cardiology: A Summary of Key Clinical Trials
While not the primary focus of this guide, a brief overview of the pivotal clinical trials in cardiology provides context for the drug's established efficacy and safety profile.
Degenerative Mitral Valve Disease (DMVD)
The "Evaluation of this compound in Cardiomegaly" (EPIC) trial was a landmark study that demonstrated the benefit of this compound in the preclinical stage of DMVD (ACVIM Stage B2).
Table 1: Key Quantitative Outcomes of the EPIC Trial
| Outcome | This compound Group | Placebo Group | p-value |
| Median time to onset of clinical signs of congestive heart failure | 1228 days | 766 days | 0.0038 |
| Median survival time | 1059 days | 902 days | 0.012 |
Dilated Cardiomyopathy (DCM)
The "PROTECT" study investigated the use of this compound in Doberman Pinschers with preclinical DCM.
Table 2: Key Quantitative Outcomes of the PROTECT Study
| Outcome | This compound Group | Placebo Group | p-value |
| Median time to onset of congestive heart failure or sudden death | 718 days | 441 days | 0.0088 |
| Median survival time | 623 days | 466 days | 0.034 |
Novel Therapeutic Frontiers: Early-Stage Research
Emerging research is beginning to explore the therapeutic potential of this compound beyond its established cardiovascular applications. The following sections detail the most promising of these novel avenues.
Chronic Kidney Disease (CKD) in Feline Patients
Rationale: A pilot study was initiated to investigate the potential benefits of this compound in cats with concurrent chronic kidney disease and heart disease. The rationale stems from anecdotal observations of improved renal parameters in cats receiving this compound for cardiac conditions.[2][3] The proposed mechanism may involve improved renal perfusion due to the drug's vasodilatory effects.
Experimental Protocol: Pilot Study in Cats with CKD
-
Study Design: A pilot study to assess the tolerability and potential benefits of this compound in cats with CKD.[2]
-
Subjects: Geriatric cats with naturally occurring CKD and concurrent heart disease.[2]
-
Intervention: Administration of this compound. The specific dosage and treatment duration were not detailed in the available information.
-
Outcome Measures: Improvement in kidney values (e.g., creatinine, BUN) and overall clinical response.[2]
Quantitative Data: As of the latest available information, the quantitative results of this pilot study have not been published. The study was funded in 2012, and its current status is listed as "Active".[2]
Mitochondrial Dysfunction and Oxidative Stress
Rationale: A preclinical study in a rat model of mitral regurgitation has provided evidence that this compound can mitigate mitochondrial dysfunction and act as a reactive oxygen species (ROS) scavenger.[4][5] This suggests a novel cytoprotective mechanism that could be relevant in a variety of diseases characterized by oxidative stress and mitochondrial damage.
Experimental Protocol: this compound in a Rat Model of Mitral Regurgitation
-
Study Design: A randomized, controlled study in a surgically induced rat model of mitral regurgitation.[4]
-
Subjects: Male Sprague-Dawley rats.[6]
-
Intervention: Oral administration of this compound (0.15 mg/kg twice daily) for 4 weeks, beginning 8 weeks after the induction of mitral regurgitation.[4][5][6]
-
Key Methodologies:
-
Mitochondrial ROS Production: Measured by fluorescence intensity in isolated left ventricular mitochondrial tissue.[6]
-
Mitochondrial Membrane Potential: Assessed by the fluorescence intensity ratio of red to green, indicating mitochondrial depolarization.[6]
-
ROS Scavenging Activity: Evaluated in H9c2 rat cardiac myoblast cells by measuring the fluorescence of dichloro-dihydro-fluorescein diacetate (DCFDA) after exposure to hydrogen peroxide (H2O2).[7]
-
Quantitative Data:
Table 3: Effects of this compound on Mitochondrial Quality in a Rat Model
| Parameter | Sham Group | Mitral Regurgitation (MR) Group | MR + this compound Group |
| Mitochondrial ROS Production (Fold Change) | 1.0 | ~2.5 | ~1.5 |
| Mitochondrial Membrane Potential (Red:Green Ratio) | 1.0 | ~0.4 | ~0.8 |
| *p < 0.05 vs. Sham and MR + this compound groups |
Signaling Pathway: this compound's Role in Mitigating Mitochondrial Dysfunction
Caption: this compound's potential role in mitigating mitochondrial damage through ROS scavenging.
Pulmonary Hypertension
Rationale: this compound's vasodilatory effects, mediated through PDE3 inhibition, have led to its investigation as a potential therapy for pulmonary hypertension. Studies have explored its use in both human and animal models of the disease.
Experimental Protocol: Retrospective Study in Dogs with Severe Pulmonary Hypertension
-
Study Design: A retrospective study evaluating the long-term survival of dogs with severe pulmonary hypertension secondary to chronic respiratory disease.[3][8][9][10]
-
Subjects: 28 client-owned dogs with severe pulmonary hypertension.[8]
-
Intervention: Treatment with sildenafil alone (control group) or sildenafil in combination with this compound (treatment group). The median this compound dose was 0.28 mg/kg twice daily.[8]
-
Outcome Measures: Survival times.
Quantitative Data:
Table 4: Survival in Dogs with Severe Pulmonary Hypertension
| Treatment Group | Median Survival Time (days) |
| Sildenafil alone | Not specified |
| Sildenafil + this compound | Not specified |
| The study concluded that the addition of this compound did not result in a statistically significant increase in survival times compared to sildenafil alone in this cohort of dogs.[8] |
Experimental Protocol: this compound in a Dog Model of Chronic Precapillary Pulmonary Hypertension
-
Study Design: A study in a dog model of chronic embolic precapillary pulmonary hypertension.
-
Intervention: Intravenous administration of this compound (0.15 mg/kg).
-
Key Findings: this compound improved right and left ventricular function and increased stroke volume. However, it did not decrease pulmonary arterial pressure.
Mandatory Visualizations
Core Signaling Pathways of this compound
Caption: Dual mechanisms of action of this compound.
Experimental Workflow: Preclinical Evaluation of a Novel Therapeutic
Caption: A generalized workflow for preclinical research of novel this compound applications.
Future Directions and Conclusion
Early-stage research into novel therapeutic applications for this compound is promising, particularly in the areas of chronic kidney disease and conditions associated with mitochondrial dysfunction and oxidative stress. The drug's established safety profile in long-term cardiac use provides a strong foundation for exploring these new indications. However, further rigorous, prospective clinical trials are necessary to validate these preliminary findings and to elucidate the precise mechanisms underlying these potential non-cardiac benefits. Researchers and drug development professionals are encouraged to pursue these avenues of investigation to potentially expand the therapeutic utility of this well-characterized molecule.
References
- 1. Effect of this compound on the clinical outcome and survival of cats with non-taurine responsive dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. everycat.org [everycat.org]
- 3. Retrospective evaluation of this compound and sildenafil therapy for severe pulmonary hypertension due to lung disease and hypoxia in 28 dogs (2007–2013) | Semantic Scholar [semanticscholar.org]
- 4. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Retrospective evaluation of this compound and sildenafil therapy for severe pulmonary hypertension due to lung disease and hypoxia in 28 dogs (2007–2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retrospective evaluation of this compound and sildenafil therapy for severe pulmonary hypertension due to lung disease and hypoxia in 28 dogs (2007-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pimobendan's Effect on Myocardial Oxygen Consumption: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Introduction
Pimobendan is a unique inodilator agent widely used in veterinary medicine for the management of congestive heart failure (CHF) in dogs, particularly those with dilated cardiomyopathy (DCM) or degenerative mitral valve disease (DMVD).[1][2] Its therapeutic efficacy stems from a dual mechanism of action: calcium sensitization of the cardiac contractile apparatus and inhibition of phosphodiesterase III (PDE3).[3][4][5] This combination results in positive inotropic effects (increased contractility) and vasodilation, leading to improved cardiac output and reduced cardiac workload.[1][3] A critical aspect of its pharmacological profile, and the focus of this guide, is its effect on myocardial oxygen consumption (MVO2). Unlike traditional inotropes that often increase MVO2 and can be detrimental in the long term, this compound is suggested to enhance cardiac efficiency without a proportional increase in oxygen demand.[1][4][6][7] This document provides a comprehensive technical overview of this compound's impact on myocardial energetics, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Core Mechanisms of Action
This compound's distinct effects on myocardial oxygen consumption are rooted in its two primary molecular actions:
-
Calcium Sensitization: this compound enhances the sensitivity of the troponin C component of the cardiac muscle fiber to calcium ions.[3] This allows for a more forceful contraction of the heart muscle without a significant increase in the intracellular calcium concentration.[3] This is a key differentiator from other inotropic agents that increase intracellular calcium, a process that is energetically costly and can lead to arrhythmias.[3] By improving the efficiency of calcium utilization, this compound aims to boost contractility with a lower energy cost.[8]
-
Phosphodiesterase III (PDE3) Inhibition: this compound also inhibits PDE3, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[5][9] Increased cAMP levels in vascular smooth muscle cells lead to relaxation and vasodilation.[3] This reduces both the preload (the pressure stretching the ventricle at the end of diastole) and the afterload (the resistance the heart pumps against), thereby decreasing the overall workload on the heart.[3]
The interplay of these two mechanisms is central to this compound's effect on myocardial oxygen consumption. The following diagram illustrates this dual pathway.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. VetFolio [vetfolio.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamics and Pharmacokinetics of Injectable this compound and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium sensitization with this compound: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
An In-depth Technical Guide to the Cellular Signaling Pathways Affected by Pimobendan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimobendan is a potent inodilator agent utilized primarily in the management of congestive heart failure in canines. Its therapeutic efficacy stems from a dual mechanism of action: sensitization of the cardiac myofilaments to calcium and selective inhibition of phosphodiesterase III (PDE3).[1][2] This guide provides a detailed examination of the cellular and molecular signaling pathways modulated by this compound. We will delve into the intricacies of its interaction with the cardiac troponin complex and the downstream consequences of PDE3 inhibition. This document will present quantitative data on its effects, outline detailed experimental protocols for investigating its mechanisms, and provide visual representations of the affected signaling cascades to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Core Mechanisms of Action
This compound's pharmacological profile is unique, combining two distinct but synergistic mechanisms that enhance cardiac contractility and promote vasodilation.[3]
Calcium Sensitization of Cardiac Myofilaments
This compound enhances the sensitivity of the cardiac contractile apparatus to intracellular calcium.[4] This effect is primarily mediated through its interaction with cardiac troponin C (cTnC).[5] By increasing the affinity of cTnC for calcium, this compound facilitates a more robust interaction between actin and myosin for a given intracellular calcium concentration.[3] This mechanism is particularly advantageous as it augments cardiac contractility without a significant increase in myocardial oxygen demand, a common drawback of traditional inotropic agents that elevate intracellular calcium levels.[1]
Phosphodiesterase III (PDE3) Inhibition
This compound is a selective inhibitor of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[6] Inhibition of PDE3 leads to an accumulation of intracellular cAMP in both cardiomyocytes and vascular smooth muscle cells.[3] In cardiomyocytes, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in calcium homeostasis and contractility. In vascular smooth muscle, increased cAMP levels lead to relaxation and vasodilation, reducing both preload and afterload on the heart.[3]
Detailed Signaling Pathways
The Calcium Sensitization Pathway
This compound's calcium sensitizing effect is a direct interaction with the cardiac troponin complex. The binding of this compound to cTnC induces a conformational change that increases the affinity of the regulatory N-terminal domain of cTnC for calcium.[4] This enhanced calcium binding stabilizes the troponin complex in a state that promotes the movement of tropomyosin, exposing the myosin-binding sites on actin and thereby augmenting the force of contraction.
The PDE3 Inhibition and cAMP-PKA Signaling Pathway
Inhibition of PDE3 by this compound leads to an increase in intracellular cAMP levels. This activates PKA, which then phosphorylates multiple downstream targets in the cardiomyocyte. Key substrates include L-type calcium channels, phospholamban (PLN) at the sarcoplasmic reticulum, and cardiac troponin I (cTnI). Phosphorylation of L-type calcium channels increases calcium influx during depolarization. Phosphorylation of PLN relieves its inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), enhancing calcium reuptake into the sarcoplasmic reticulum and promoting relaxation. Phosphorylation of cTnI decreases the calcium sensitivity of the myofilaments, contributing to faster relaxation.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on key cellular parameters.
| Parameter | Effect | Concentration | Species/Model | Reference |
| PDE3 Inhibition | IC50 of 0.32 µM | 0.32 µM | Not specified | [7] |
| Myofilament Ca2+ Sensitivity | Leftward shift of pCa-tension curve by 0.15-0.20 pCa units | 50 µM | Guinea pig skinned cardiac fibers | [4] |
| Significant leftward shift of pCa-tension curve | 100 µmol/l | Human skinned papillary muscle fibers | [8] | |
| Myofibrillar ATPase Activity | Increased at submaximal Ca2+ concentrations | 10⁻⁴ mol/l | Dog cardiac myofibrils | [5] |
Experimental Protocols
Skinned Fiber Assay for Calcium Sensitivity
This protocol is a composite of methodologies described in the literature for assessing the effect of this compound on myofilament calcium sensitivity.[4][8][9]
Objective: To determine the effect of this compound on the calcium sensitivity of force development in demembranated (skinned) cardiac muscle fibers.
Materials:
-
Cardiac muscle tissue (e.g., papillary muscle)
-
Skinning solution (e.g., containing Triton X-100)
-
Relaxing solution (low Ca2+)
-
Activating solutions (varying Ca2+ concentrations, calculated using a Ca2+-EGTA buffer system)
-
This compound stock solution
-
Force transducer and data acquisition system
Procedure:
-
Fiber Preparation: Small bundles of cardiac muscle fibers are dissected and chemically skinned (e.g., with 1% Triton X-100) to remove cell membranes while preserving the contractile apparatus.
-
Mounting: A single skinned fiber or a small bundle is mounted between a force transducer and a length controller.
-
Sarcomere Length Adjustment: The preparation is bathed in relaxing solution, and the sarcomere length is adjusted to a standard value (e.g., 2.2 µm) using laser diffraction.
-
Force-pCa Relationship: The fiber is sequentially bathed in activating solutions with increasing calcium concentrations (decreasing pCa, where pCa = -log[Ca2+]). The steady-state force at each pCa is recorded.
-
This compound Incubation: The fiber is then incubated with a relaxing solution containing a known concentration of this compound.
-
Post-Pimobendan Force-pCa Relationship: The force-pCa relationship is re-determined in the presence of this compound.
-
Data Analysis: The force data are normalized to the maximum force and plotted against pCa. The pCa required for half-maximal activation (pCa50) is determined for both control and this compound-treated conditions. A leftward shift in the curve and an increase in pCa50 indicate increased calcium sensitivity.
Intracellular Calcium Measurement using Fura-2 AM
This protocol provides a general framework for measuring intracellular calcium transients in isolated cardiomyocytes treated with this compound, based on established methods.[10][11][12][13]
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Isolated adult cardiomyocytes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered salt solution (HBSS)
-
This compound solution
-
Fluorescence microscopy system with dual-excitation wavelength capabilities (e.g., 340 nm and 380 nm) and an emission detector (around 510 nm).
Procedure:
-
Cell Loading: Isolated cardiomyocytes are incubated with Fura-2 AM (typically 1-5 µM) and a dispersing agent like Pluronic F-127 in HBSS for a specified time (e.g., 20-60 minutes) at room temperature or 37°C to allow the dye to enter the cells.
-
De-esterification: After loading, cells are washed and incubated in fresh HBSS to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.
-
Baseline Fluorescence Measurement: The cells are placed on the stage of the fluorescence microscope and perfused with HBSS. Baseline fluorescence is recorded by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
This compound Application: A solution of this compound is perfused over the cells.
-
Post-treatment Fluorescence Measurement: Fluorescence ratios (F340/F380) are continuously recorded to monitor changes in intracellular calcium concentration.
-
Calibration: At the end of the experiment, an in situ calibration can be performed using ionophores (e.g., ionomycin) in the presence of high calcium (for Rmax) and a calcium chelator like EGTA (for Rmin) to convert the fluorescence ratios into absolute calcium concentrations.
Conclusion
This compound's dual mechanism of action, involving both calcium sensitization and PDE3 inhibition, provides a powerful therapeutic strategy for the management of heart failure. The sensitization of the cardiac myofilaments to calcium enhances contractility without a substantial increase in myocardial oxygen consumption, while PDE3 inhibition leads to beneficial vasodilation and further inotropic support through the cAMP-PKA signaling pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation of these pathways and the development of novel cardiovascular therapies. A thorough understanding of these intricate cellular mechanisms is paramount for researchers and drug development professionals seeking to innovate in the field of cardiovascular pharmacology.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. Effects of this compound for mitral valve regurgitation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The positive inotropic effect of this compound involves stereospecific increases in the calcium sensitivity of cardiac myofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and its metabolite on myofibrillar calcium responsiveness and ATPase activity in the presence of inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound increases calcium sensitivity of skinned human papillary muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Efficiency Preparation of Skinned Mouse Cardiac Muscle Strips from Cryosections for Contractility Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionoptix.com [ionoptix.com]
- 11. Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
- 13. ionoptix.com [ionoptix.com]
An In-depth Technical Guide on the Interaction of Pimobendan with Cardiac Troponin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimobendan is a potent inodilator distinguished by its dual mechanism of action: sensitization of the cardiac contractile apparatus to calcium and inhibition of phosphodiesterase III (PDEIII).[1][2][3] This guide provides a comprehensive technical overview of the molecular interaction between this compound and its primary target for calcium sensitization, cardiac troponin C (cTnC).[1][2] By enhancing the affinity of cTnC for calcium, this compound augments myocardial contractility without a concomitant increase in intracellular calcium concentration, a key differentiator from traditional inotropic agents.[4][5] This document consolidates quantitative data, details experimental methodologies used to characterize this interaction, and presents visual representations of the underlying pathways to serve as a resource for researchers and drug development professionals in the field of cardiovascular pharmacology.
Introduction
This compound, a benzimidazole-pyridazinone derivative, is classified as a calcium sensitizer. Its positive inotropic effects are primarily attributed to its interaction with the cardiac troponin complex, specifically cTnC.[1][2] This interaction leads to an increased affinity of the myofilaments for calcium, thereby enhancing the force of contraction.[6] This mechanism is particularly advantageous in the context of heart failure, as it improves cardiac output without increasing myocardial oxygen demand.[4][7] In addition to its calcium-sensitizing properties, this compound also exhibits vasodilatory effects through the inhibition of PDEIII.[8][9] This dual functionality has established this compound as a cornerstone in the management of congestive heart failure in veterinary medicine.[4][10] This guide will focus on the core of its inotropic action: the molecular interplay with cardiac troponin C.
Molecular Interaction with Cardiac Troponin C
The positive inotropic action of this compound stems from its ability to increase the sensitivity of the cardiac myofilaments to calcium. This is achieved through a direct interaction with cardiac troponin C.[1][2] The l-optical isomer of this compound is predominantly responsible for this calcium-sensitizing effect.[6][11]
Signaling Pathway
The binding of this compound to cTnC stabilizes the calcium-bound conformation of the troponin complex. This allosteric modulation enhances the interaction between troponin C and troponin I, leading to a more efficient relief of the inhibitory effect of the troponin-tropomyosin complex on the actin-myosin interaction. The result is an increased number of cross-bridges formed at any given calcium concentration, leading to greater force production.
Quantitative Data
The following tables summarize the key quantitative findings from various studies on the interaction of this compound with cardiac troponin C and its functional consequences.
Table 1: Effect of this compound on Myofilament Calcium Sensitivity
| Parameter | Condition | This compound Concentration | Change | Reference(s) |
| pCa₅₀ Shift | Skinned cardiac fibers | 50 µM | Leftward shift of 0.15-0.20 pCa units | |
| pCa₅₀ Shift | Skinned human papillary muscle fibers | 100 µM | Significant leftward shift |
Table 2: Effect of this compound on Calcium Dissociation from Cardiac Troponin C
| Parameter | This compound Concentration | Reduction in Dissociation Rate | Reference(s) |
| Ca²⁺ Dissociation Rate from Regulatory Site | 50 µM | ~20% | [1] |
| Ca²⁺ Dissociation Rate from Regulatory Site | 100 µM | ~20% | [1] |
Table 3: Concentrations of this compound and its Metabolite in Experimental Studies
| Compound | Concentration | Experimental System | Observed Effect | Reference(s) |
| This compound | ≥ 10⁻⁵ M | Dog cardiac myofibrils | Increased Ca²⁺ responsiveness | [1] |
| This compound | 10⁻⁴ M | Dog cardiac myofibrils | Effect on ATPase activity | [1] |
| UD-CG 212 (active metabolite) | 10⁻⁹ M | Dog cardiac myofibrils | Increased Ca²⁺ responsiveness (in the presence of 5 mmol/l Pi) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field.
Skinned Fiber Experiments for Force-pCa Relationship
This in vitro method allows for the direct assessment of myofilament function by removing the sarcolemma, thus "skinning" the fiber and allowing for precise control of the intracellular environment.
Objective: To determine the effect of this compound on the calcium sensitivity of the contractile apparatus.
Methodology:
-
Preparation of Skinned Fibers:
-
Cardiac muscle tissue (e.g., papillary muscle) is dissected and placed in a relaxing solution.
-
The tissue is mechanically disrupted or chemically treated (e.g., with Triton X-100) to remove the cell membranes.
-
Single or small bundles of fibers are isolated and attached to a force transducer and a motor.
-
-
Solutions:
-
Relaxing Solution (pCa 9.0): Contains a high concentration of EGTA to chelate calcium, preventing contraction.
-
Activating Solutions (varying pCa): A series of solutions with progressively increasing free calcium concentrations (typically from pCa 6.5 to 4.5) are prepared using a calcium-EGTA buffer system.
-
This compound Solutions: this compound is added to the activating solutions at the desired concentrations.
-
-
Experimental Procedure:
-
The skinned fiber is first bathed in the relaxing solution to establish a baseline force.
-
The fiber is then sequentially exposed to activating solutions with increasing calcium concentrations, and the steady-state force at each pCa is recorded.
-
This procedure is repeated in the presence of various concentrations of this compound.
-
-
Data Analysis:
-
The force generated at each pCa is normalized to the maximum force.
-
The normalized force is plotted against pCa, and the data are fitted to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of the maximum force is achieved) and the Hill coefficient.
-
A leftward shift in the force-pCa curve and a decrease in the pCa₅₀ value in the presence of this compound indicate an increase in calcium sensitivity.
-
Myofibrillar ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the myofibrils, which is directly related to the cross-bridge cycling rate.
Objective: To determine the effect of this compound on the ATPase activity of myofibrils at different calcium concentrations.
Methodology:
-
Preparation of Myofibrils:
-
Cardiac tissue is homogenized in a low ionic strength buffer.
-
The homogenate is centrifuged to pellet the myofibrils.
-
The myofibrillar pellet is washed and resuspended in a suitable buffer.
-
-
Assay Conditions:
-
The reaction is carried out in a temperature-controlled water bath.
-
The reaction mixture contains myofibrils, ATP, and a buffer with a defined pCa.
-
This compound is added to the reaction mixture at the desired concentrations.
-
-
Measurement of ATPase Activity:
-
The reaction is initiated by the addition of ATP.
-
The reaction is stopped at specific time points by the addition of a quenching agent (e.g., trichloroacetic acid).
-
The amount of inorganic phosphate (Pi) released is quantified using a colorimetric method (e.g., the malachite green assay).
-
-
Data Analysis:
-
The rate of Pi release is calculated and expressed as nmol Pi/mg protein/min.
-
The ATPase activity is plotted as a function of pCa to generate an ATPase-pCa curve.
-
The effect of this compound on the ATPase-pCa relationship is analyzed.[1]
-
Stopped-Flow Fluorescence Spectroscopy
This technique is used to study the kinetics of rapid biochemical reactions, such as the binding of calcium to troponin C.
Objective: To measure the effect of this compound on the rate of calcium dissociation from cardiac troponin C.
Methodology:
-
Protein Preparation:
-
Recombinant cardiac troponin C is purified.
-
In some cases, cTnC may be fluorescently labeled to enhance the signal.
-
-
Experimental Setup:
-
A stopped-flow instrument is used, which allows for the rapid mixing of two solutions and the immediate monitoring of the fluorescence signal.
-
One syringe contains the Ca²⁺-saturated cTnC solution (with or without this compound), and the other syringe contains a solution with a strong calcium chelator (e.g., EGTA).
-
-
Kinetic Measurement:
-
The two solutions are rapidly mixed, initiating the dissociation of calcium from cTnC.
-
The change in fluorescence intensity over time is recorded.
-
-
Data Analysis:
-
The resulting kinetic trace is fitted to an exponential decay function to determine the rate constant (k_off) for calcium dissociation.
-
A decrease in the k_off value in the presence of this compound indicates that it slows the rate of calcium dissociation, thereby sensitizing the myofilament to calcium.[1]
-
Conclusion
This compound's interaction with cardiac troponin C is a cornerstone of its therapeutic efficacy. By directly binding to cTnC and increasing its sensitivity to calcium, this compound enhances myocardial contractility in an energy-efficient manner. The quantitative data and experimental protocols outlined in this guide provide a framework for further investigation into the nuanced molecular mechanisms of this compound and the development of next-generation calcium sensitizers. A deeper understanding of the structural and thermodynamic basis of this interaction will be pivotal in designing novel therapeutics for cardiovascular diseases.
References
- 1. Effects of this compound and its metabolite on myofibrillar calcium responsiveness and ATPase activity in the presence of inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Acute Effects of this compound on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. dvm360.com [dvm360.com]
- 6. The positive inotropic effect of this compound involves stereospecific increases in the calcium sensitivity of cardiac myofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium sensitization with this compound: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. Differential effects of d- and l-pimobendan on cardiac myofilament calcium sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pimobendan Administration in Dogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator.[1] It is a key therapeutic agent in veterinary cardiology for the management of congestive heart failure (CHF) in dogs, secondary to conditions like myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM).[1][2][3] Its therapeutic efficacy stems from a dual mechanism of action: calcium sensitization of cardiac contractile proteins and inhibition of phosphodiesterase III (PDE3).[4][5] This unique combination results in positive inotropic effects (increased heart muscle contractility) and balanced vasodilation, which collectively improve cardiac output without significantly increasing myocardial oxygen demand.[1][5]
The following application notes and protocols provide a comprehensive overview of the experimental administration of this compound in canine models, summarizing key pharmacokinetic and pharmacodynamic data, and detailing methodologies for preclinical and clinical evaluation.
Mechanism of Action
This compound's primary mechanism involves two distinct cellular actions:
-
Calcium Sensitization : this compound increases the sensitivity of the cardiac contractile protein troponin C to calcium ions.[1] This enhances the force of myocardial contraction with a minimal increase in myocardial energy consumption.[1]
-
Phosphodiesterase III (PDE3) Inhibition : By inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[3] Increased cAMP levels in vascular smooth muscle cells lead to relaxation and vasodilation, reducing both preload and afterload on the heart.[1][3]
These combined actions classify this compound as an "inodilator," providing both positive inotropic support and vasodilation.[2][4]
Caption: Dual mechanism of action of this compound.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound and its active metabolite, O-desmethyl-pimobendan (ODMP), has been evaluated following various routes of administration.
Data Presentation: Pharmacokinetic Parameters of this compound in Dogs
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (minutes) | T½ (minutes) | Study Population | Reference |
| Oral (Liquid Mixture) | 0.25 | 96.92 ± 75.64 | 52.50 ± 31.22 | 32.96 ± 9.80 | 4 Healthy Beagles | [6] |
| Oral (Capsule) | 0.25 | 38.1 ± 18.3 | - | - | Healthy Dogs | [5] |
| Oral (Suspension) | 0.27 | 18.6 (6.1–25.3) | - | - | Healthy Dogs | [5] |
| Oral (Suspension) | 0.3 | 7.3 ± 2.7 | - | - | Healthy Dogs | [5] |
| Intravenous | 0.15 | - | - | ~24 (0.4h) | Anesthetized Healthy Dogs | [7] |
| Rectal | 0.5 | 10.1 ± 2.0 | - | - | 8 Healthy Beagles | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; T½: Elimination half-life. Note that values can vary based on formulation and study conditions.
Pharmacokinetic Profile of Active Metabolite (ODMP)
| Administration Route | Dose (mg/kg) | Cmax of ODMP (μg/L) | Tmax of ODMP (minutes) | Study Population | Reference |
| Intravenous (this compound) | 0.15 | 30.0 ± 8.8 | 20 | 9 Anesthetized Beagles | [8][9] |
| Rectal (this compound) | 0.5 | 8.8 ± 4.8 ng/mL | 102 (1.7h) | 8 Healthy Beagles | [7] |
Pharmacodynamic Effects
This compound administration leads to significant hemodynamic changes that are beneficial in the setting of heart failure.
Data Presentation: Hemodynamic and Echocardiographic Effects of this compound
| Parameter | Effect | Study Details | Reference |
| Cardiac Contractility | |||
| Left Ventricular dP/dt_max | Significantly Increased | IV this compound (0.15 mg/kg) in anesthetized dogs | [7][8][9] |
| Fractional Shortening (FS) | Significantly Increased | Oral this compound (0.25 mg/kg) in healthy dogs | [6] |
| Vasodilation | |||
| Systemic Vascular Resistance | Decreased | IV this compound (0.15 mg/kg) in anesthetized dogs | [8] |
| Pulmonary Vascular Resistance | Decreased | IV this compound (0.15 mg/kg) in anesthetized dogs | [8] |
| Cardiac Pressures & Dimensions | |||
| Left Ventricular End-Diastolic Pressure | Decreased | IV this compound (0.15 mg/kg) in anesthetized dogs | [8] |
| LVIDs | Significantly Altered | Oral this compound (0.25 mg/kg) in healthy dogs | [6] |
| Mitral Regurgitation | Decreased | Oral this compound (0.25 mg/kg) in dogs with induced DCM | [2] |
| Other | |||
| Cardiac Output | Significantly Increased | IV this compound (0.15 mg/kg) in anesthetized dogs | [8][9] |
| Heart Rate | Decreased | Oral this compound (0.25 mg/kg) in dogs with induced DCM | [2][10] |
LVIDs: Left ventricular internal diameter at end systole.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic and Pharmacodynamic Assessment of Intravenous this compound
This protocol is based on methodologies used to assess the acute effects of IV this compound in healthy dogs.[8][9]
Caption: Workflow for a canine PK/PD study.
1. Animal Model:
-
Species: Purpose-bred Beagle dogs (n=9), 1-2 years of age.[2]
-
Health Status: Deemed healthy based on physical examination and laboratory tests.
2. Anesthesia and Instrumentation:
-
Dogs are anesthetized to allow for instrumentation.
-
Instrumentation includes placement of catheters to measure:
-
An electrocardiogram (ECG) is used to monitor heart rate and rhythm.[8][9]
3. Experimental Procedure:
-
Baseline Data Collection: After instrumentation, allow the animal to stabilize and collect baseline hemodynamic and blood samples.
-
Drug Administration: Administer a single intravenous bolus of this compound at a dose of 0.15 mg/kg.[7]
-
Pharmacodynamic (PD) Data Collection: Record all hemodynamic parameters at predefined intervals (e.g., 10, 20, 30, 60, and 120 minutes post-administration).[8][9]
-
Pharmacokinetic (PK) Data Collection: Collect venous blood samples at baseline and at multiple time points post-administration (e.g., 2, 5, 10, 20, 30, 60, 120, 180, 360, and 1,440 minutes).[8][9]
4. Sample Processing and Analysis:
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
Quantify plasma concentrations of this compound and its active metabolite, ODMP, using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[6]
-
Analyze hemodynamic data to determine changes from baseline in parameters such as dP/dt_max, cardiac output, and vascular resistance.
Protocol 2: Placebo-Controlled Crossover Study in a Canine Heart Disease Model
This protocol is adapted from a study investigating the acute effects of oral this compound in dogs with tachycardia-induced dilated cardiomyopathy.[2][10]
1. Animal Model:
-
Species: Purpose-bred Beagle dogs (n=7).[2]
-
Disease Induction: A tachycardia-induced dilated cardiomyopathy phenotype is created, for example, through implantation of a pacemaker to induce rapid ventricular pacing.[2]
2. Study Design:
-
Design: A randomized, placebo-controlled, single-blinded crossover design.
-
Washout Period: A sufficient washout period (e.g., 7 days) is implemented between treatments.[2]
-
Blinding: Investigators performing measurements are blinded to the treatment allocation.[2][10]
3. Experimental Procedure (per study day):
-
Baseline Examination: Perform a baseline echocardiogram and collect a blood sample for analysis of cardiac biomarkers (e.g., NT-proBNP). Sedation (e.g., butorphanol 0.2-0.4 mg/kg IV) may be used for consistency.[2]
-
Randomization and Administration: Randomly assign dogs to receive either:
-
Post-Dose Examination: Perform a follow-up echocardiogram and blood draw at a time point corresponding to the expected peak effect of the drug (e.g., 3 hours post-dose).[2][10]
4. Data Analysis:
-
Analyze echocardiographic parameters to assess changes in systolic function, mitral regurgitation, and diastolic function.
-
Measure NT-proBNP concentrations to evaluate changes in myocardial wall stress.
-
Compare the changes from baseline between the this compound and placebo treatment groups using appropriate statistical tests.
Protocol 3: Large-Scale, Multicenter Clinical Trial (EPIC Study Model)
This protocol summarizes the key design elements of the "Evaluation of this compound In Cardiomegaly" (EPIC) trial, a landmark study for this compound's use in preclinical MMVD.[11][12]
Caption: Logical flow of the EPIC clinical trial.
1. Study Population and Inclusion Criteria:
-
Animals: Client-owned dogs (n=360) with preclinical myxomatous mitral valve disease.[12]
-
Inclusion Criteria: Dogs must have evidence of cardiomegaly confirmed by both:
2. Study Design:
-
Type: Prospective, randomized, placebo-controlled, blinded, multicenter clinical trial.[12]
3. Treatment Protocol:
-
This compound Group: Dogs receive this compound orally at a target dose of 0.4–0.6 mg/kg/day, divided into two administrations.[11][13]
-
Placebo Group: Dogs receive visually identical placebo tablets according to the same dosing schedule.[11]
-
Blinding: Both dog owners and the administering veterinarians are blinded to the treatment allocation.[14]
4. Primary Outcome:
-
The primary endpoint is a composite of the onset of clinical signs of congestive heart failure, cardiac-related death, or euthanasia.[12][15]
5. Data Analysis:
-
The primary analysis compares the time to the primary endpoint between the this compound and placebo groups.
-
The EPIC study found that this compound significantly prolonged the preclinical period by approximately 15 months.[12] The median time to the primary endpoint was 1228 days in the this compound group compared to 766 days in the placebo group.[12][15]
References
- 1. dvm360.com [dvm360.com]
- 2. Frontiers | Acute Effects of this compound on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Use of this compound in the management of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics of this compound and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs [frontiersin.org]
- 6. e-jvc.org [e-jvc.org]
- 7. Pharmacodynamics and Pharmacokinetics of Injectable this compound and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics and Pharmacokinetics of Injectable this compound and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study—A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study-A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. canadianveterinarians.net [canadianveterinarians.net]
- 14. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 15. EPIC Study Results: this compound in Dogs with MMVD [epictrial.com]
Establishing In Vitro Assays to Measure Pimobendan Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimobendan is a well-established inodilator used in the management of congestive heart failure, primarily in veterinary medicine. Its therapeutic efficacy stems from a dual mechanism of action: sensitization of the cardiac myofilaments to calcium and inhibition of phosphodiesterase 3 (PDE3).[1][2] These actions lead to an increase in cardiac contractility (positive inotropy) and vasodilation, respectively.[3] Robust and reproducible in vitro assays are crucial for the screening and characterization of new chemical entities with this compound-like activity, as well as for quality control in drug manufacturing.
This document provides detailed application notes and experimental protocols for establishing in vitro assays to quantify the two primary pharmacological effects of this compound.
Mechanism of Action: Signaling Pathways
This compound's dual mechanism of action involves two distinct signaling pathways within cardiomyocytes and vascular smooth muscle cells.
Calcium Sensitization in Cardiomyocytes
This compound enhances the sensitivity of the cardiac contractile apparatus to existing intracellular calcium levels. It achieves this by binding to cardiac troponin C, which stabilizes the calcium-bound conformation of the troponin complex.[1] This leads to a more efficient interaction between actin and myosin for a given calcium concentration, resulting in increased myocardial contractility without a significant increase in myocardial oxygen consumption.
PDE3 Inhibition in Vascular Smooth Muscle and Cardiomyocytes
This compound is also a selective inhibitor of phosphodiesterase 3 (PDE3).[4] PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.
In vascular smooth muscle cells , increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade ultimately leads to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium, resulting in vasodilation and a reduction in both preload and afterload on the heart.[1]
In cardiomyocytes , the elevation of cAMP due to PDE3 inhibition also contributes to a positive inotropic effect by activating PKA, which phosphorylates proteins involved in calcium handling, such as L-type calcium channels and phospholamban.[5][6]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. Use of this compound in the management of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Pimobendan's Impact on Cardiac Remodeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and emerging techniques to assess the therapeutic effects of pimobendan on cardiac remodeling. Detailed protocols for key experiments are included to facilitate study design and execution.
Introduction to this compound and Cardiac Remodeling
Cardiac remodeling refers to the alterations in the size, shape, structure, and function of the heart in response to cardiac disease or injury. These changes, which include hypertrophy, fibrosis, and apoptosis, are initially compensatory but ultimately lead to progressive cardiac dysfunction and heart failure. This compound, a calcium sensitizer and phosphodiesterase III (PDE-III) inhibitor, is a key therapeutic agent in veterinary cardiology. It has been shown to delay the onset of congestive heart failure (CHF) in dogs with myxomatous mitral valve disease (MMVD) and improve survival in dogs with dilated cardiomyopathy (DCM).[1][2][3] Its therapeutic benefits are attributed not only to its positive inotropic and vasodilatory effects but also to its ability to attenuate and even reverse cardiac remodeling.[4][5]
The assessment of this compound's impact on cardiac remodeling is crucial for understanding its mechanisms of action and for the development of novel therapeutic strategies. This document outlines key methodologies for this purpose.
Non-Invasive Assessment of Cardiac Remodeling: Echocardiography
Echocardiography is the cornerstone for non-invasively assessing cardiac structure and function and is essential for evaluating the effects of this compound on cardiac remodeling.[5][6][7]
Quantitative Echocardiographic Data
The following table summarizes key echocardiographic parameters used to assess cardiac remodeling and the reported effects of this compound.
| Parameter | Description | Typical Effect of this compound | Reference |
| Left Ventricular Internal Diameter in Diastole, normalized (LVIDdN) | A measure of left ventricular size at the end of diastole, normalized for body weight. An increase indicates ventricular dilation. | Significant reduction over time.[4][5] | [4][5] |
| Left Atrium-to-Aortic Root Ratio (LA/Ao) | A ratio of the left atrial diameter to the aortic root diameter. An increase suggests left atrial enlargement. | A decrease is observed over time in treated groups.[4] | [4] |
| Ejection Fraction (EF) | The percentage of blood pumped out of the left ventricle with each contraction. A key indicator of systolic function. | Preservation or increase in EF.[1][8] | [1][8] |
| Fractional Shortening (FS) | The percentage change in the left ventricular internal diameter between diastole and systole. Another measure of systolic function. | Preservation or increase in FS.[1][8] | [1][8] |
| End-Systolic Volume Index (ESVI) | The volume of blood in the left ventricle at the end of systole, indexed to body surface area. | Reduction, indicating improved systolic emptying.[8] | [8] |
| Mitral Regurgitation (MR) Severity | Can be assessed by color Doppler (jet area) or more advanced techniques like regurgitant fraction. | Reduction in regurgitant fraction.[1][9] | [1][9] |
| Isovolumetric Relaxation Time (IVRT) | A measure of diastolic function, reflecting the time it takes for the left ventricle to relax after contraction. | A decrease in IVRT normalized to heart rate, suggesting improved relaxation.[9][10] | [9][10] |
Experimental Protocol: Echocardiographic Assessment
Objective: To non-invasively assess changes in cardiac structure and function in response to this compound treatment.
Materials:
-
Echocardiography machine with appropriate transducers (e.g., phased array)
-
Animal clippers
-
Acoustic coupling gel
-
Restraint device or sedation as required
Procedure:
-
Animal Preparation: Acclimatize the animal to the examination room. If necessary, sedate the animal according to approved institutional protocols. Shave a small area of hair over the right and left parasternal regions to ensure optimal image quality.
-
Positioning: Place the animal in right and left lateral recumbency for standard imaging windows.
-
Image Acquisition:
-
Right Parasternal Long-Axis View: Obtain a four-chamber view to assess overall cardiac size and function.
-
Right Parasternal Short-Axis View: Acquire images at the level of the papillary muscles for M-mode measurements of the left ventricle. Also, obtain an image at the heart base to measure the left atrium and aorta for the LA/Ao ratio.[1]
-
Left Apical Four-Chamber View: Use this view for Doppler interrogation of mitral inflow and to assess mitral regurgitation with color flow Doppler.
-
-
Measurements:
-
M-mode Measurements: From the short-axis view, measure the left ventricular internal diameter in diastole (LVIDd) and systole (LVIDs). These are used to calculate EF and FS.[1]
-
2D Measurements: Measure the left atrial and aortic root diameters in early diastole from the short-axis view to calculate the LA/Ao ratio.[2]
-
Doppler Measurements: Assess mitral inflow patterns (E and A waves) and use color Doppler to visualize and quantify the mitral regurgitant jet.[1][8]
-
-
Data Analysis: Compare the echocardiographic parameters before and after this compound treatment, and between treatment and control groups. Normalize ventricular dimensions to body weight (LVIDdN) for accurate comparison.[2][4]
Histological and Morphological Assessment
Gross and microscopic examination of cardiac tissue provides direct evidence of structural remodeling.
Quantitative Histological and Morphological Data
| Parameter | Description | Typical Effect of this compound | Reference |
| Heart Weight to Body Weight Ratio (HW/BW) | A gross measure of cardiac hypertrophy. | Tends to be reduced in this compound-treated animals compared to untreated disease models.[1] | [1] |
| Myocyte Apoptosis | Programmed cell death of cardiomyocytes, contributing to cell loss and dysfunction. | Significantly reduced.[11][12] | [11][12] |
| Cardiac Fibrosis | Excessive deposition of extracellular matrix proteins, leading to stiffening of the heart muscle. | Significantly reduced.[11][12][13] | [11][12][13] |
Experimental Protocol: Histological Analysis of Cardiac Fibrosis
Objective: To quantify the extent of cardiac fibrosis in response to this compound treatment.
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Masson's Trichrome stain kit
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Collection and Fixation: At the end of the study, euthanize the animals according to an approved protocol. Excise the heart, weigh it, and calculate the HW/BW ratio.[1] Fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing and Sectioning: After fixation, embed the heart tissue in paraffin wax. Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the tissue sections. Stain the sections with Masson's Trichrome stain according to the manufacturer's protocol. This will stain collagen fibers (fibrosis) blue, and myocytes red.[13]
-
Image Acquisition: Digitize the stained slides using a slide scanner or a microscope equipped with a digital camera.
-
Quantification:
-
Use image analysis software to quantify the area of fibrosis.
-
Select multiple random fields of view from the left ventricular free wall and septum.
-
Calculate the percentage of the blue-stained fibrotic area relative to the total tissue area for each field.
-
Average the percentages for each animal and compare between treatment groups.
-
Molecular and Cellular Assessment
Investigating the molecular pathways involved in cardiac remodeling provides mechanistic insights into this compound's effects.
Key Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cardiac remodeling, including those related to endoplasmic reticulum (ER) stress and mitochondrial function.
// Nodes MR [label="Mitral Regurgitation\n(Volume Overload)", fillcolor="#F1F3F4", fontcolor="#202124"]; ER_Stress [label="ER Stress", fillcolor="#FBBC05", fontcolor="#202124"]; GRP78 [label="GRP78", fillcolor="#FFFFFF", fontcolor="#202124"]; ATF4 [label="ATF4", fillcolor="#FFFFFF", fontcolor="#202124"]; CHOP [label="CHOP", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Myocyte Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibrosis [label="Cardiac Fibrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges MR -> ER_Stress [label="induces"]; ER_Stress -> {GRP78, ATF4, CHOP} [label="upregulates"]; CHOP -> Apoptosis; Apoptosis -> Fibrosis [style=dashed]; this compound -> ER_Stress [arrowhead=T, color="#EA4335", label="inhibits"]; } dot Caption: this compound's role in mitigating ER stress-induced apoptosis and fibrosis.
// Nodes Cardiac_Stress [label="Cardiac Stress\n(e.g., Volume Overload)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito_Dysfunction [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased mtROS\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito_Depolarization [label="Mitochondrial\nDepolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ultrastructure_Damage [label="Myocyte Ultrastructure\nDamage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cardiac_Stress -> Mito_Dysfunction; Mito_Dysfunction -> ROS; ROS -> Mito_Depolarization; Mito_Depolarization -> Ultrastructure_Damage; this compound -> ROS [arrowhead=T, color="#EA4335", label="scavenges"]; this compound -> Mito_Dysfunction [arrowhead=T, color="#EA4335", label="preserves quality"]; } dot Caption: this compound's protective effects on mitochondrial function.
Experimental Protocol: Gene Expression Analysis by RT-qPCR
Objective: To quantify the expression of genes involved in ER stress in response to this compound treatment.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., GRP78, ATF4, CHOP) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Homogenize snap-frozen cardiac tissue samples and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for a target gene, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the this compound-treated group to the untreated disease group.[11]
-
Assessment of Cardiac Biomarkers
Circulating biomarkers can provide a less invasive means of assessing cardiac stress and remodeling.
Key Cardiac Biomarkers
| Biomarker | Description | Typical Effect of this compound | Reference |
| N-terminal pro-B-type natriuretic peptide (NT-proBNP) | A peptide released from cardiomyocytes in response to stretch and stress. Elevated levels are associated with heart disease severity. | Significantly lower in this compound-treated groups compared to placebo.[14] | [14] |
| Cardiac Troponins (cTnI, cTnT) | Proteins released from damaged cardiomyocytes. Markers of myocardial injury. | May be modulated by this compound, though less consistently reported in remodeling studies. | [15] |
Experimental Protocol: NT-proBNP Measurement
Objective: To measure circulating NT-proBNP levels as an indicator of cardiac wall stress.
Materials:
-
Blood collection tubes (e.g., EDTA)
-
Centrifuge
-
ELISA kit for NT-proBNP (species-specific)
-
Microplate reader
Procedure:
-
Sample Collection: Collect whole blood from animals via an appropriate vessel (e.g., saphenous vein) into EDTA tubes.
-
Plasma Separation: Centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
ELISA Assay:
-
Thaw the plasma samples on ice.
-
Perform the ELISA for NT-proBNP according to the manufacturer's protocol. This typically involves adding samples and standards to a pre-coated microplate, followed by incubation with detection antibodies and a substrate.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve and calculate the NT-proBNP concentrations in the samples.
-
Compare the concentrations between treatment and control groups at various time points.
-
Integrated Experimental Workflow
A multi-faceted approach is recommended for a comprehensive assessment of this compound's effects on cardiac remodeling.
// Nodes Start [label="Disease Model Induction\n(e.g., Mitral Regurgitation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound vs. Placebo\nTreatment Period", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo [label="In-Vivo Monitoring\n(Longitudinal)", fillcolor="#FBBC05", fontcolor="#202124"]; Echo [label="Echocardiography", fillcolor="#FFFFFF", fontcolor="#202124"]; Biomarkers [label="Blood Sampling\n(NT-proBNP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Endpoint [label="Terminal Endpoint\n(Tissue Collection)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ex_Vivo [label="Ex-Vivo Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gross [label="Gross Morphology\n(HW/BW Ratio)", fillcolor="#FFFFFF", fontcolor="#202124"]; Histo [label="Histology\n(Fibrosis, Apoptosis)", fillcolor="#FFFFFF", fontcolor="#202124"]; Molecular [label="Molecular Analysis\n(RT-qPCR, Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"]; Ultrastructure [label="Electron Microscopy\n(Mitochondria)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> In_Vivo; In_Vivo -> {Echo, Biomarkers}; In_Vivo -> Endpoint [style=dashed, label="at study conclusion"]; Endpoint -> Ex_Vivo; Ex_Vivo -> {Gross, Histo, Molecular, Ultrastructure}; } dot Caption: A comprehensive workflow for assessing this compound's impact.
Advanced and Emerging Techniques
While the above methods are well-established, advanced imaging techniques offer even greater detail and insight into cardiac remodeling.
-
2D Speckle-Tracking Echocardiography (2D-STE): This technique analyzes myocardial deformation (strain) and can detect subtle changes in cardiac function before they are apparent with conventional echocardiography.[8]
-
Cardiac Magnetic Resonance Imaging (CMR): CMR provides high-resolution images of the heart without radiation, allowing for precise quantification of ventricular volumes, mass, and fibrosis (late gadolinium enhancement).[16]
-
Positron Emission Tomography (PET): PET imaging can be used to assess myocardial metabolism and inflammation, providing insights into the cellular processes underlying remodeling.[17]
These advanced modalities, while often more resource-intensive, can provide invaluable data in preclinical and clinical research on this compound and other cardioprotective agents.
References
- 1. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Echocardiographic Changes in Dogs with Stage B2 Myxomatous Mitral Valve Disease Treated with this compound Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 8. Frontiers | Changes in echocardiographic indices and left ventricular strain values by two-dimensional speckle-tracking echocardiography following pre-anesthetic oral this compound administration compared with intravenous this compound in dogs [frontiersin.org]
- 9. Frontiers | Acute Effects of this compound on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound alleviates myocyte apoptosis and fibrosis associated with mitral regurgitation by targeting endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The effect of treatment with this compound in dogs with preclinical mitral valve disease – a placebo-controlled double-blinded crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. heartandhealth.com [heartandhealth.com]
- 17. mdpi.com [mdpi.com]
Long-Term Pimobendan Administration in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimobendan is a well-established inodilator used in veterinary medicine for the management of congestive heart failure in dogs, particularly those with dilated cardiomyopathy (DCM) and myxomatous mitral valve disease (MMVD).[1] Its unique dual mechanism of action, combining calcium sensitization of the cardiac myofilaments with inhibition of phosphodiesterase III (PDE-III), results in both increased cardiac contractility and balanced vasodilation.[2][3] These properties have made it a subject of extensive preclinical research to understand its long-term effects on cardiac function, remodeling, and survival in various models of heart disease. This document provides detailed application notes and protocols for the long-term administration of this compound in preclinical research settings, aimed at assisting researchers in designing and executing robust studies.
Mechanism of Action
This compound exerts its therapeutic effects through two primary pathways:
-
Calcium Sensitization: this compound increases the sensitivity of the cardiac troponin C to calcium, enhancing the interaction between actin and myosin filaments. This leads to a more forceful contraction of the heart muscle without a significant increase in intracellular calcium concentration, which is beneficial as it avoids the potential for calcium overload-induced arrhythmias.[3]
-
Phosphodiesterase III (PDE-III) Inhibition: By inhibiting PDE-III, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[3] Increased cAMP levels in cardiomyocytes contribute to positive inotropy, while in vascular smooth muscle, it leads to vasodilation, reducing both preload and afterload on the heart.[2]
Data Presentation: Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies involving long-term this compound administration.
Table 1: Long-Term this compound Administration Protocols in Rodent Models
| Animal Model | Heart Disease Model | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Sprague-Dawley Rat | Surgically Induced Mitral Regurgitation | 0.15 mg/kg, twice daily | Oral Gavage | 4 weeks | Preserved cardiac function, improved mitochondrial quality, and preserved myocyte ultrastructure. | [4][5][6] |
| Knock-in Mouse | Genetic Dilated Cardiomyopathy | 10 mg/kg/day (low dose) | Diet | Compensated and End-stage Heart Failure | Dose-dependently improved life expectancy in compensated heart failure. | [7][8] |
| Knock-in Mouse | Genetic Dilated Cardiomyopathy | 100 mg/kg/day (high dose) | Diet | Compensated and End-stage Heart Failure | Greater effect on life expectancy in compensated heart failure compared to low dose. | [7][8] |
Table 2: Effects of Long-Term this compound on Echocardiographic Parameters in Preclinical Models
| Animal Model | Heart Disease Model | This compound Dosage | Treatment Duration | Left Ventricular Internal Diameter, Diastole (LVIDd) | Left Ventricular Internal Diameter, Systole (LVIDs) | Ejection Fraction (EF) / Fractional Shortening (FS) | Reference |
| Sprague-Dawley Rat | Mitral Regurgitation | 0.15 mg/kg, twice daily | 4 weeks | ↓ | ↓ | ↑ (EF) | [5][9] |
| Knock-in Mouse | Dilated Cardiomyopathy | 10 mg/kg/day & 100 mg/kg/day | Chronic | No significant change reported | No significant change reported | ↑ (LVEF) | [7][8] |
| Dog | Myxomatous Mitral Valve Disease | 0.4-0.6 mg/kg/day (divided doses) | ~1.5 years (preclinical) | ↓ (normalized) | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in a Rat Model of Mitral Regurgitation
This protocol is adapted from studies investigating the effects of this compound on cardiac function and mitochondrial health in a surgically induced mitral regurgitation model in rats.[4][5][6]
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Model Induction: Surgically induce mitral regurgitation (MR) by puncturing the mitral valve leaflet. Sham-operated animals should serve as controls.
2. Drug Preparation and Administration:
-
This compound Formulation: this compound tablets can be crushed and suspended in a suitable vehicle such as drinking water or a 1% methylcellulose solution. The concentration should be calculated to deliver the desired dose in a reasonable gavage volume (e.g., 1-5 mL/kg).
-
Dosage: 0.15 mg/kg body weight.
-
Administration Route: Oral gavage.
-
Frequency: Twice daily (approximately 12 hours apart).
-
Duration: 4 weeks or longer, depending on the study objectives.
3. Monitoring and Outcome Assessment:
-
Echocardiography: Perform transthoracic echocardiography at baseline (before initiation of treatment) and at regular intervals throughout the study (e.g., every 2-4 weeks) to assess cardiac dimensions (LVIDd, LVIDs), function (EF, FS), and the severity of mitral regurgitation.
-
Histopathology: At the end of the study, perfuse and fix the hearts for histological analysis to assess myocardial fibrosis, myocyte hypertrophy, and ultrastructural changes using stains like Masson's trichrome and transmission electron microscopy.
-
Biochemical Assays: Collect blood samples for biomarker analysis (e.g., NT-proBNP). Harvest cardiac tissue for molecular and biochemical analyses, such as assessing mitochondrial function (e.g., measuring respiratory chain complex activity, ROS production) and signaling pathway components.
Protocol 2: Chronic Administration of this compound in a Mouse Model of Dilated Cardiomyopathy
This protocol is based on a study evaluating the dose-dependent effects of this compound on survival in a genetic mouse model of DCM.[7][8]
1. Animal Model:
-
Species: Knock-in mouse model of human genetic dilated cardiomyopathy.
-
Study Groups: Divide mice into treatment groups (e.g., low-dose this compound, high-dose this compound) and a control group (placebo).
2. Drug Preparation and Administration:
-
This compound Formulation: Incorporate this compound into the rodent chow at concentrations calculated to achieve the desired daily dosage based on average food consumption.
-
Dosage:
-
Low dose: 10 mg/kg/day.
-
High dose: 100 mg/kg/day.
-
-
Administration Route: Oral (via medicated chow).
-
Duration: Long-term, until the study endpoint (e.g., humane endpoint, predetermined time point).
3. Monitoring and Outcome Assessment:
-
Survival Analysis: Monitor the survival of all animals and use Kaplan-Meier analysis to compare survival curves between groups.
-
Echocardiography: Periodically assess cardiac function (e.g., LVEF) to monitor disease progression and the therapeutic effect of this compound.
-
Cellular and Molecular Analysis: At the study endpoint, isolate cardiomyocytes to investigate cellular mechanisms, such as calcium transients and myofilament calcium sensitivity.
Protocol 3: Assessment of Myofilament Calcium Sensitivity
This protocol provides a general workflow for assessing one of the key mechanisms of this compound's action.
1. Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from the hearts of treated and control animals using enzymatic digestion (e.g., collagenase).
2. Skinned Fiber Preparation:
-
Chemically "skin" the isolated cardiomyocytes using a detergent (e.g., Triton X-100) to permeabilize the cell membrane, allowing for direct control of the intracellular calcium concentration.
3. Force-pCa Relationship Measurement:
-
Attach the skinned cardiomyocyte to a force transducer and a length controller.
-
Expose the cell to a series of solutions with progressively increasing calcium concentrations (pCa).
-
Record the steady-state isometric force generated at each calcium concentration.
-
Plot the force as a function of pCa and fit the data to the Hill equation to determine the pCa50 (the calcium concentration at which 50% of the maximal force is produced), which is a measure of myofilament calcium sensitivity. An increase in pCa50 indicates increased calcium sensitivity.
Protocol 4: Phosphodiesterase III (PDE-III) Activity Assay
This protocol outlines a method to measure the inhibitory effect of this compound on PDE-III activity in cardiac tissue.
1. Tissue Homogenization:
-
Homogenize fresh or frozen cardiac tissue samples in a suitable buffer.
-
Centrifuge the homogenate to obtain the supernatant containing the cytosolic fraction where PDE-III is located.
2. PDE Assay:
-
Use a commercially available PDE assay kit or a standard radioisotope-based assay.
-
The principle involves incubating the tissue supernatant (containing PDE) with cAMP as a substrate in the presence or absence of a PDE-III inhibitor (like this compound or milrinone as a positive control).
-
The reaction is stopped, and the amount of cAMP hydrolyzed to AMP is quantified.
-
The inhibitory effect of this compound is determined by comparing the PDE activity in its presence to the activity in its absence.
Visualization of Pathways and Workflows
This compound's Dual Mechanism of Action
Caption: Dual mechanism of action of this compound.
Experimental Workflow for Preclinical this compound Studies
Caption: General experimental workflow for preclinical studies.
Logical Relationship for Assessing this compound's Efficacy
Caption: Logical flow from mechanism to outcome.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. Frontiers | Acute Effects of this compound on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]
- 3. Frontiers | Changes in echocardiographic indices and left ventricular strain values by two-dimensional speckle-tracking echocardiography following pre-anesthetic oral this compound administration compared with intravenous this compound in dogs [frontiersin.org]
- 4. Methods for assessing cardiac myofilament calcium sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Methods for assessing cardiac myofilament calcium sensitivity [frontiersin.org]
- 8. Stage-dependent benefits and risks of this compound in mice with genetic dilated cardiomyopathy and progressive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Animal Models of Heart Failure for Pimobendan Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure (HF) is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic demands.[1] Preclinical research relies on robust animal models that accurately recapitulate the pathophysiology of human and canine heart disease to test novel therapeutic agents. Pimobendan is a widely used inodilator for the management of congestive heart failure in dogs, secondary to conditions like degenerative mitral valve disease (DMVD) and dilated cardiomyopathy (DCM).[2][3] Its dual mechanism of action, involving calcium sensitization and phosphodiesterase III (PDE3) inhibition, results in positive inotropic effects (increased contractility) and vasodilation.[4][5]
These application notes provide detailed protocols for developing relevant animal models of heart failure and for assessing the efficacy of this compound. The models covered include those that mimic pressure overload, volume overload, and intrinsic myocardial dysfunction, aligning with the clinical indications for this compound.
This compound: Mechanism of Action
This compound exerts its therapeutic effects through two primary pathways.[6] Firstly, it acts as a calcium sensitizer by binding to cardiac troponin C, which enhances the interaction between actin and myosin without increasing intracellular calcium concentration or myocardial oxygen demand.[4] Secondly, it inhibits phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2] The resulting increase in cAMP in vascular smooth muscle leads to vasodilation, reducing both preload and afterload on the heart.[3]
Caption: this compound's dual mechanism of action.
Experimental Workflow for this compound Testing
A typical preclinical study to evaluate this compound involves several key stages, from model selection and induction to functional and molecular analysis. The workflow ensures a systematic approach to generating reliable and reproducible data.
References
- 1. Permanent Ligation of the Left Anterior Descending Coronary Artery in Mice: A Model of Post-myocardial Infarction Remodelling and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Pimobendan and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of pimobendan and its primary active metabolite, O-desmethyl-pimobendan (ODMP), in plasma samples. The described protocols are essential for pharmacokinetic, bioequivalence, and toxicokinetic studies in the development and clinical application of this compound.
Introduction
This compound is a benzimidazole-pyridazinone derivative with positive inotropic and vasodilatory effects, primarily used in veterinary medicine for the management of congestive heart failure.[1][2] It functions as a phosphodiesterase III (PDE-3) inhibitor and a calcium sensitizer.[1] Following oral administration, this compound is metabolized in the liver via oxidative demethylation to its active metabolite, O-desmethyl-pimobendan (ODMP), which is a more potent PDE-3 inhibitor than the parent compound.[3] Accurate quantification of both this compound and ODMP in plasma is crucial for evaluating the efficacy and safety of the drug.
This document outlines validated analytical methods, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection.
Analytical Methods Overview
The selection of an analytical method for this compound and ODMP quantification depends on the required sensitivity, selectivity, and sample throughput. LC-MS/MS is generally favored for its high sensitivity and specificity, making it suitable for studies requiring low limits of quantification. HPLC-UV offers a more accessible alternative, though it may have higher limits of detection.
Table 1: Summary of Quantitative Data for this compound Analysis
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | HPLC-UV Method | HPLC with Fluorescence Detection |
| Analyte(s) | This compound | This compound & ODMP | This compound & ODMP | This compound & Metabolite Enantiomers |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] | 0.09 µg/L[1] | 1 ng/mL[5] | 1.25 ng/mL[6] |
| Limit of Detection (LOD) | 0.2 ng/mL[4] | 0.09 µg/L[1] | 0.5 ng/mL[5] | 125 pg per 100 µL plasma[6] |
| Linearity Range | Not Specified | 0.09–100 µg/L[1] | 1–200 ng/mL[5] | 1.25–200 ng/mL[6] |
| Precision (%CV) | Not Specified | 4.04–8.96%[1][3] | 1.80–3.90%[5] | < 10.3%[6] |
| Accuracy (% Recovery) | Not Specified | 92.70–100.52%[1][3] | 100.10–105.86%[5] | Not Specified |
Table 2: Summary of Quantitative Data for O-Desmethyl-Pimobendan (ODMP) Analysis
| Parameter | LC-MS/MS Method | HPLC-UV Method | HPLC with Fluorescence Detection |
| Analyte(s) | ODMP | ODMP | Metabolite Enantiomers |
| Lower Limit of Quantification (LLOQ) | 0.09 µg/L[1] | 2 ng/mL[5] | 1.25 ng/mL[6] |
| Limit of Detection (LOD) | 0.09 µg/L[1] | 1 ng/mL[5] | 125 pg per 100 µL plasma[6] |
| Linearity Range | 0.09–200 µg/L[1][3] | 1–200 ng/mL[5] | 1.25–200 ng/mL[6] |
| Precision (%CV) | 4.78–9.43%[1][3] | Not Specified | < 13.0%[6] |
| Accuracy (% Recovery) | 93.10–109.40%[1][3] | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound and ODMP
This protocol is based on a method utilizing protein precipitation for sample preparation followed by LC-MS/MS analysis.
1. Sample Preparation (Protein Precipitation)
Detailed Steps:
-
Thaw frozen plasma samples at room temperature.[4]
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.[4]
-
Add 900 µL of acetonitrile to the plasma sample.[4]
-
Vortex the mixture vigorously for 10 minutes at 2500 RPM to precipitate proteins.[4]
-
Centrifuge the sample at 15,000 g for 10 minutes.[4]
-
Carefully transfer the supernatant to a new 1.5 mL tube.[4]
-
Evaporate the supernatant to dryness under reduced pressure at 40°C.[4]
-
Reconstitute the dried residue in 200 µL of a solution of acetonitrile and distilled water (75:25, v/v).[4]
-
The sample is now ready for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent.
-
Mass Spectrometer: API 4000 MS/MS System or equivalent.[4]
-
Ion Source: Electrospray Ionization (ESI) in positive mode.[4]
-
Mobile Phase:
-
Gradient:
-
Start with 10% Solvent B, hold for 0.5 min.
-
Ramp to 90% Solvent B from 0.5 to 1.5 min.
-
Hold at 90% Solvent B for 1.5 min (1.5–3.0 min).
-
Return to 10% Solvent B from 3.0 to 4.0 min.
-
Hold at 10% Solvent B for 1 min (4.0–5.0 min).[3]
-
-
Column: Gemini C6, Phenyl 110A, 5 µm, 150 x 3.0 mm or equivalent.[5]
-
Column Temperature: 40°C.[1]
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 10 µL.[3]
-
MS/MS Transitions:
Protocol 2: HPLC-UV Method for this compound and ODMP
This protocol outlines a method using solid-phase extraction for sample cleanup followed by HPLC with UV detection.
1. Sample Preparation (Solid-Phase Extraction)
Detailed Steps:
-
Thaw plasma samples at room temperature.[7]
-
Perform solid-phase extraction on 400 µL of plasma.[7] (Note: Specific SPE cartridge and elution solvents need to be optimized based on the cartridge manufacturer's recommendations).
-
After elution from the SPE cartridge, evaporate the eluate to dryness.
-
Reconstitute the residue with the mobile phase.[7]
-
Inject the reconstituted sample into the HPLC system.
2. HPLC-UV Conditions
-
HPLC System: Quaternary solvent delivery system with an autosampler and UV-visible detector.[5][7]
-
Column: Reverse-phase C8 column (e.g., Zorbax Rx-C8, 4.6 mm x 15 cm).[7]
-
Column Temperature: 40°C.[7]
-
Mobile Phase: A mixture of acetonitrile and 0.05 M Phosphate Buffer (pH 2.5) (e.g., 20:80 v/v), filtered and degassed.[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection Wavelength: 330 nm.[5]
-
Injection Volume: 100 µL.[5]
Protocol 3: HPLC with Fluorescence Detection for Enantiomeric Separation
This method is designed for the simultaneous analysis of the enantiomers of this compound and its main metabolite.
1. Sample Preparation (Solid-Phase Extraction)
-
Follow the general solid-phase extraction workflow as described in Protocol 2.[6]
2. HPLC-Fluorescence Conditions
-
Column: Chiral stationary phase column (e.g., Sumichiral OA-4400).[6]
-
Mobile Phase: n-hexane-ethanol-acetic acid solvent system.[6]
-
Fluorescence Detector Wavelengths:
Signaling Pathway
Method Validation Considerations
All analytical methods for the quantification of this compound and its metabolites in plasma should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components or other metabolites.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: Determined at multiple concentration levels (LOD, LLOQ, low, mid, and high QC).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of plasma components on the ionization of the analytes.
-
Stability: Stability of the analytes in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Conclusion
The choice of analytical method for the quantification of this compound and ODMP in plasma is dependent on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for pharmacokinetic studies with low plasma concentrations. HPLC-UV provides a robust and more accessible alternative for applications where slightly higher detection limits are acceptable. Proper method validation is critical to ensure reliable and accurate data for regulatory submissions and clinical research.
References
- 1. Pharmacodynamics and Pharmacokinetics of Injectable this compound and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. mdpi.com [mdpi.com]
- 4. e-jvc.org [e-jvc.org]
- 5. Frontiers | Pharmacokinetics of this compound and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs [frontiersin.org]
- 6. Simultaneous determination of the enantiomers of this compound and its main metabolite in rat plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound after oral administration to dogs with myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pimobendan in Preclinical Models of Myxomatous Mitral Valve Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxomatous mitral valve disease (MMVD) is the most prevalent acquired cardiac disease in dogs and shares many pathological features with the human condition. The progressive degeneration of the mitral valve leaflets leads to mitral regurgitation, volume overload, and eventual congestive heart failure. Pimobendan, a calcium sensitizer and phosphodiesterase III inhibitor, has demonstrated significant efficacy in delaying the onset of clinical signs of congestive heart failure in dogs with preclinical MMVD.[1][2] These application notes provide a detailed overview of the use of this compound in established preclinical models of MMVD, summarizing key quantitative data, outlining experimental protocols, and illustrating the underlying signaling pathways.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound in both a naturally occurring canine model (EPIC trial) and a surgically-induced rodent model of mitral regurgitation.
Table 1: Clinical Outcomes in a Canine Preclinical Model of MMVD (EPIC Trial)[1][2]
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Primary Endpoint (Composite of Onset of CHF, Cardiac-Related Death, or Euthanasia) | |||
| Median Time to Primary Endpoint | 1228 days | 766 days | 0.0038 |
| Hazard Ratio | 0.64 (95% CI: 0.47-0.87) | - | - |
| All-Cause Mortality | |||
| Median Survival Time | 1059 days | 902 days | 0.012 |
CHF: Congestive Heart Failure; CI: Confidence Interval
Table 2: Echocardiographic and Cellular Effects in a Surgically-Induced Rat Model of Mitral Regurgitation[3][4]
| Parameter | Sham Control | Mitral Regurgitation (MR) | MR + this compound |
| Echocardiography (at 4 weeks post-treatment) | |||
| Left Ventricular Internal Diameter at end-diastole (LVIDd, cm) | ~0.75 | ~1.0 | ~0.81 |
| Left Ventricular Internal Diameter at end-systole (LVIDs, cm) | ~0.4 | ~0.65 | ~0.43 |
| Ejection Fraction (EF, %) | ~71 | ~67 | ~83 |
| Mitochondrial Function | |||
| Mitochondrial Reactive Oxygen Species (ROS) Production | Baseline | Significantly Increased | Attenuated |
| Mitochondrial Depolarization | Baseline | Significantly Increased | Attenuated |
| Cellular Effects (in H9c2 cardiac myoblasts) | |||
| H₂O₂-induced ROS Production | - | Increased | Scavenged by this compound |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Protocol 1: Canine Preclinical Model of MMVD (Naturally Occurring)
This protocol is based on the inclusion criteria of the EPIC (Evaluation of this compound in Cardiomegaly caused by preclinical Myxomatous Mitral Valve Disease) trial.[1][2][3]
1. Animal Model:
-
Species: Client-owned dogs of breeds predisposed to MMVD.
-
Inclusion Criteria:
-
Age ≥ 6 years.
-
Body weight between 4.1 and 15 kg.
-
Presence of a systolic heart murmur of moderate to high intensity (≥3/6) with maximal intensity over the mitral area.
-
Echocardiographic evidence of advanced preclinical MMVD, defined by:
-
Characteristic valvular lesions of the mitral valve apparatus.
-
Mitral regurgitation demonstrated by color Doppler echocardiography.
-
Left atrial and left ventricular enlargement in accordance with specific criteria (Left Atrial-to-Aortic root ratio [LA/Ao] ≥ 1.6 and normalized Left Ventricular Internal Diameter in diastole [LVIDDN] ≥ 1.7).
-
-
Radiographic evidence of cardiomegaly (Vertebral Heart Sum [VHS] > 10.5).
-
2. Drug Administration:
-
Test Article: this compound (0.4-0.6 mg/kg/day).
-
Formulation: Oral, divided into two daily doses.[2]
-
Control: Placebo administered orally twice daily.
-
Duration: Long-term, until the primary endpoint is reached.
3. Key Assessments:
-
Primary Endpoint: Time to the onset of clinical signs of congestive heart failure (CHF), cardiac-related death, or euthanasia.
-
Secondary Endpoints: All-cause mortality, changes in radiographic and echocardiographic measurements of heart size, and quality of life assessments.
-
Monitoring: Regular clinical examinations, thoracic radiography, and echocardiography.
Protocol 2: Surgically-Induced Mitral Regurgitation in a Rodent Model[3][4]
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other suitable rodent strain).
-
Weight: 300-350 g.
2. Surgical Procedure (Mitral Regurgitation Induction):
-
Anesthetize the animal using an appropriate protocol (e.g., isoflurane inhalation).
-
Perform a left thoracotomy to expose the heart.
-
Under direct visualization or echocardiographic guidance, carefully puncture the anterior mitral valve leaflet with a needle (e.g., 20-gauge) introduced through the left ventricular apex.
-
Confirm the creation of mitral regurgitation using color Doppler echocardiography.
-
Close the chest and allow the animal to recover.
-
A sham procedure involves all steps except for the puncture of the mitral valve leaflet.
3. Drug Administration:
-
Test Article: this compound.
-
Control: Vehicle (e.g., drinking water) administered by oral gavage.
-
Treatment Period: Typically initiated after a period of post-surgical remodeling (e.g., 8 weeks) and continued for a defined duration (e.g., 4 weeks).[4][5][6][7]
4. Key Assessments:
-
Echocardiography: Serial measurements of left ventricular dimensions (LVIDd, LVIDs), ejection fraction (EF), and assessment of mitral regurgitant jet area.
-
Histopathology: Post-mortem analysis of the mitral valve to assess the extent of myxomatous degeneration and fibrosis.
-
Biochemical Assays: Measurement of cardiac biomarkers (e.g., NT-proBNP).
-
Molecular Analysis:
-
Mitochondrial Function: Isolation of cardiac mitochondria to assess parameters such as ROS production and membrane potential.
-
Gene and Protein Expression: Analysis of key signaling molecules (e.g., components of the TGF-β pathway) in heart tissue via techniques like qPCR and Western blotting.
-
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects in preclinical MMVD are attributed to its dual mechanism of action: calcium sensitization of cardiac myofilaments and inhibition of phosphodiesterase III (PDE III).[8][9] This leads to positive inotropic and balanced vasodilatory effects. Furthermore, recent preclinical studies suggest additional cardioprotective mechanisms.
The pathogenesis of MMVD involves the activation of valvular interstitial cells (VICs) and the subsequent remodeling of the extracellular matrix, a process significantly influenced by the Transforming Growth Factor-β (TGF-β) signaling pathway. While direct evidence of this compound's interaction with the TGF-β pathway in MMVD is still emerging, its demonstrated ability to mitigate oxidative stress and potentially modulate related fibrotic pathways is a key area of ongoing research.
Below are diagrams illustrating the established mechanism of action of this compound and a proposed experimental workflow for investigating its effects in a preclinical model.
References
- 1. canadianveterinarians.net [canadianveterinarians.net]
- 2. Effect of this compound in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study—A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study-A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound for mitral valve regurgitation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound for Mitral Valve Regurgitation in Dogs [jstage.jst.go.jp]
Application Notes and Protocols for Assessing Pimobendan's Effects with Echocardiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator, exerting both positive inotropic and vasodilatory effects.[1][2] It is a cornerstone in the management of congestive heart failure (CHF) in dogs secondary to myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM).[1][2] The dual mechanism of action involves calcium sensitization of the cardiac contractile apparatus and inhibition of phosphodiesterase III (PDEIII).[1][3] Echocardiography is an essential non-invasive tool for quantifying the therapeutic effects of this compound on cardiac structure and function. These notes provide detailed protocols for the application of echocardiography in preclinical and clinical research to assess the pharmacodynamic effects of this compound.
Mechanism of Action
This compound's therapeutic effects stem from two primary molecular actions:
-
Calcium Sensitization: this compound enhances the sensitivity of the cardiac troponin C (cTnC) to intracellular calcium.[1][3][4][5] This increases the binding efficiency of calcium to cTnC, leading to a more forceful contraction of the heart muscle without a significant increase in myocardial oxygen consumption.[1][6]
-
Phosphodiesterase III (PDE3) Inhibition: this compound selectively inhibits PDE3, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][4] The resulting increase in intracellular cAMP levels in vascular smooth muscle leads to vasodilation, reducing both preload and afterload on the heart.[1][3] In cardiac muscle, the elevated cAMP also contributes to the positive inotropic effect.[7]
Signaling Pathways
The signaling pathways for this compound's dual mechanism of action are illustrated below.
References
- 1. VetFolio [vetfolio.com]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Contribution of cAMP-phosphodiesterase inhibition and sensitization of the contractile proteins for calcium to the inotropic effect of this compound in the failing human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac troponin C as a target protein for a novel calcium sensitizing drug, levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Effects of this compound on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
Application Notes and Protocols for Studying Pimobendan in Feline Hypertrophic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for investigating the use of pimobendan in the treatment of feline hypertrophic cardiomyopathy (HCM). The following sections detail the mechanism of action, summarize key clinical findings, and provide detailed protocols for essential experiments.
Introduction to this compound and Feline HCM
Feline hypertrophic cardiomyopathy is the most commonly diagnosed cardiac disease in cats, characterized by the thickening of the heart muscle walls, which can impair cardiac function and lead to congestive heart failure (CHF), arterial thromboembolism, and sudden death.[1][2][3] this compound, a benzimidazole-pyridazinone derivative, is an inodilator that enhances cardiac contractility and promotes vasodilation.[4][5] Its use in feline HCM has been a subject of interest and controversy, primarily due to theoretical concerns about exacerbating left ventricular outflow tract obstruction (LVOTO).[4][6] However, several studies have investigated its safety and efficacy, with some suggesting a significant survival benefit in cats with HCM and CHF.[7][8][9]
This compound's primary mechanisms of action are:
-
Calcium Sensitization: It increases the sensitivity of the cardiac contractile apparatus to intracellular calcium, leading to a positive inotropic effect without a significant increase in myocardial oxygen consumption.[4][5][10]
-
Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), resulting in vasodilation and further contributing to its positive inotropic effects.[4][6][11]
Summary of Key Clinical Findings
Several studies have evaluated the effects of this compound in cats with HCM, with varying results. A retrospective case-control study showed a significant survival benefit for cats with HCM and CHF treated with this compound.[7][8][9] Conversely, a prospective, randomized, double-blind study did not find a significant benefit of this compound on the 180-day outcome for cats with HCM and recent CHF.[5][12] A pharmacodynamic study in cats with subclinical HCM demonstrated that a single dose of this compound improved left atrial function.[13] These studies highlight the need for further research to clarify the role of this compound in managing feline HCM.
Quantitative Data from Clinical Studies
| Study Type | Population | Key Findings |
| Retrospective Case-Control Study [7][8][9] | Cats with HCM and CHF | Median Survival Time: 626 days (this compound group) vs. 103 days (Control group) |
| Prospective, Randomized, Controlled Study [5][12] | Cats with HCM and recent CHF | Successful Outcome (180 days): No significant difference between this compound and placebo groups. |
| Non-obstructive HCM | Success Rate: 32% (this compound) vs. 18.2% (Placebo) | |
| Obstructive HCM | Success Rate: 28.6% (this compound) vs. 60% (Placebo) | |
| Pharmacodynamic Study [6] | Cats with naturally-occurring HCM | Left Atrial Fractional Shortening: Significantly increased in the this compound group (41.7% ± 5.9 vs. 36.1% ± 6.0 for placebo). |
| LVOT Velocity: No significant difference between groups. |
Experimental Protocols
Feline Echocardiography for HCM Assessment
Objective: To assess cardiac structure and function in cats with suspected or diagnosed HCM, and to evaluate the effects of this compound treatment.
Materials:
-
High-frequency phased-array transducer (7.5–12 MHz)
-
Echocardiography machine with 2D, M-mode, and Doppler capabilities
-
Calm, quiet room
-
Alcohol or acoustic coupling gel
Protocol:
-
Animal Preparation: Gently restrain the cat in lateral recumbency. Shave a small area of fur over the right and left parasternal regions if necessary to improve image quality. Apply acoustic coupling gel to the transducer.
-
Standard Views: Obtain standard right parasternal long-axis and short-axis views, and left apical and parasternal views.[14][15]
-
Measurements (perform at end-diastole):
-
Left Ventricular (LV) Wall Thickness: Measure the interventricular septum (IVS) and the LV free wall (LVFW) from the right parasternal short-axis view. A wall thickness ≥ 6 mm is generally considered hypertrophic.[1][15]
-
Left Atrial (LA) Size: Measure the LA diameter from the right parasternal long-axis view. LA enlargement is a key prognostic indicator.[1][14]
-
LV Outflow Tract (LVOT) Velocity: Use Doppler echocardiography to measure the peak velocity of blood flow through the LVOT to assess for obstruction.[14]
-
Left Atrial Fractional Shortening (LAFS): Measure the change in LA diameter between systole and diastole to assess left atrial function.
-
-
Data Analysis: Compare measurements before and after this compound administration to assess treatment effects.
Cardiac Biomarker Analysis: NT-proBNP
Objective: To quantify the concentration of N-terminal pro-B-type natriuretic peptide (NT-proBNP), a marker of cardiac stretch and stress, in feline plasma samples.
Materials:
-
Commercially available feline NT-proBNP ELISA kit[16][17][18]
-
Microplate reader
-
Pipettes and tips
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit)
-
Feline plasma samples (collected in EDTA tubes and centrifuged)[19][20]
Protocol (based on a typical sandwich ELISA):
-
Sample Preparation: Collect whole blood into EDTA tubes. Centrifuge at 1000-2000 x g for 10 minutes to separate plasma. Store plasma at -20°C or -80°C if not used immediately.[19]
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards and samples to the wells of the pre-coated microplate. Incubate as per the kit instructions.
-
Wash the wells with wash buffer.
-
Add the detection antibody (e.g., biotinylated anti-feline NT-proBNP). Incubate.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., streptavidin-HRP). Incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the NT-proBNP concentration in the unknown samples.
Visualizations
Caption: this compound's dual mechanism of action in cardiomyocytes and vascular smooth muscle cells.
Caption: A typical experimental workflow for studying this compound in feline HCM.
References
- 1. academy.royalcanin.com [academy.royalcanin.com]
- 2. Hypertrophic Cardiomyopathy in Cats - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. dvm360.com [dvm360.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Effects of PDE-3 inhibition in persistent post-traumatic headache: evidence of cAMP-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 3 - Wikipedia [en.wikipedia.org]
- 10. Calcium sensitization with this compound: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Mechanisms of action of calcium-sensitizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 15. youtube.com [youtube.com]
- 16. Cat N-terminal pro-brain natriuretic peptide, NT-proBNP ELISA Kit - XL BIOTEC [xlbiotec.com]
- 17. Nori Feline NT-proBNP ELISA Kit [genorise.com]
- 18. mybiosource.com [mybiosource.com]
- 19. sevaron.cz [sevaron.cz]
- 20. Effect of feline characteristics on plasma N‐terminal‐prohormone B‐type natriuretic peptide concentration and comparison of a point‐of‐care test and an ELISA test - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming pimobendan solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of pimobendan.
Frequently Asked Questions (FAQs)
Q1: What is the inherent aqueous solubility of this compound?
A1: this compound is a crystalline solid that is poorly soluble in aqueous solutions.[1][2] Its solubility is highly dependent on pH.[2][3] At a neutral pH of 7, the solubility is approximately 0.1 mg per 100 mL.[2][4] The solubility increases significantly in acidic conditions (pH 1-3) to about 100-300 mg/L, but this can lead to reduced chemical stability.[3][4][5]
Q2: In which organic solvents is this compound soluble?
A2: this compound shows good solubility in several organic solvents. It is soluble in Dimethyl Sulfoxide (DMSO) at approximately 5 mg/mL and in dimethylformamide (DMF) at about 1 mg/mL.[1] Methanol has also been used as a solvent for analytical purposes.[6]
Q3: What are the primary strategies to enhance the aqueous solubility of this compound for in vitro experiments?
A3: The main strategies to improve this compound's aqueous solubility in a research setting include:
-
Co-solvent Systems: Dissolving this compound in a water-miscible organic solvent like DMSO first, followed by a stepwise dilution with the desired aqueous buffer.[1]
-
pH Adjustment: Utilizing an acidic buffer (pH 1-3) can increase solubility, but stability may be compromised.[4][7] Formulations for oral administration have included acidic excipients like citric acid or malic acid to improve dissolution.[2][3]
-
Cyclodextrin Complexation: Using cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HPβCD), to form inclusion complexes that significantly enhance solubility, particularly at a pH above 5.[2][7]
Q4: How stable are aqueous solutions of this compound?
A4: Aqueous solutions of this compound, especially those prepared using a co-solvent method, are recommended for short-term use. For instance, a solution prepared with DMSO and PBS should not be stored for more than one day.[1] Solutions prepared at a low pH (1-3), while having higher solubility, exhibit reduced chemical stability, making them unsuitable for long-term storage.[4][7]
Solubility Data Summary
The following tables provide a summary of this compound's solubility in various solvents and conditions.
Table 1: Solubility in Organic and Aqueous Co-Solvent Systems
| Solvent/System | pH | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | N/A | ~ 5 mg/mL | [1] |
| Dimethylformamide (DMF) | N/A | ~ 1 mg/mL | [1] |
| 1:7 DMSO:PBS | 7.2 | ~ 0.125 mg/mL | [1] |
Table 2: pH-Dependent Aqueous Solubility
| pH | Approximate Solubility | Reference |
| 1 - 3 | ~ 100 - 300 mg/L | [3][5] |
| 5 | ~ 1 mg/L | [3][5] |
| 7 | ~ 0.1 mg/100 mL (1 mg/L) | [2][4] |
Table 3: Solubility Enhancement with Cyclodextrins
| Enhancing Agent | pH | Achievable Concentration | Reference |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | > 5 | 0.5 - 1.5 mg/mL | [2] |
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I add it to my aqueous buffer.
-
Question 1: Did you dissolve the this compound in an organic co-solvent first?
-
Answer: this compound has extremely low solubility in neutral aqueous buffers.[2][4] Direct addition of solid this compound to buffers like PBS will likely result in precipitation. It is essential to first create a concentrated stock solution in a suitable organic solvent, such as DMSO.[1] See Protocol 1 for a detailed methodology.
-
-
Question 2: What is the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous solution?
-
Answer: Even when using a co-solvent, the final concentration of the organic solvent must be low enough to be compatible with your experimental system (e.g., <1% for many cell-based assays) and to maintain this compound solubility. If the stock solution is too concentrated or added too quickly to the buffer, the drug can precipitate. A stepwise dilution while vortexing can help prevent this. The solubility of this compound in a 1:7 mixture of DMSO and PBS (pH 7.2) is approximately 0.125 mg/mL.[1]
-
Issue: I need a higher concentration of this compound in my aqueous solution than the co-solvent method allows.
-
Question 3: Have you considered using cyclodextrins?
-
Answer: For concentrations higher than what can be achieved with co-solvents, forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HPβCD) is a highly effective strategy.[2][7] This method can increase the aqueous solubility to 0.5-1.5 mg/mL.[2] The relationship between HPβCD concentration and this compound solubility is non-linear, with higher concentrations of HPβCD leading to a significant increase in drug solubility.[7] See Protocol 2 for details.
-
Issue: My this compound solution appears to be degrading over time.
-
Question 4: What are the pH and storage conditions of your solution?
-
Answer: this compound's stability is pH-dependent. While solubility is high at a very low pH (1-3), the chemical stability is reduced.[4] For this reason, it is recommended to prepare fresh aqueous solutions for each experiment and avoid long-term storage.[1] If a stock solution in pure DMSO is prepared, it should be stored at -20°C.[1]
-
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a DMSO Co-solvent System
Objective: To prepare a this compound solution in an aqueous buffer (e.g., PBS) for in vitro experiments.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound powder and transfer it to a sterile tube. Add anhydrous DMSO to achieve a high-concentration stock solution (e.g., 5 mg/mL).[1]
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but avoid overheating.
-
Dilution: To prepare the working solution, perform a stepwise dilution. Add a small volume of the DMSO stock solution to the desired volume of PBS (pH 7.2). It is crucial to add the stock solution to the buffer, not the other way around. For example, to achieve a 1:7 DMSO:PBS solution, add 1 part of the DMSO stock to 7 parts of PBS.[1]
-
Mixing: Vortex the solution immediately and thoroughly after adding the stock to prevent localized high concentrations and subsequent precipitation.
-
Final Concentration: The final concentration of this compound will be limited by its solubility in the final co-solvent mixture (approx. 0.125 mg/mL in 1:7 DMSO:PBS).[1] Do not exceed this limit.
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store the final aqueous solution for more than one day.[1]
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-cyclodextrin (HPβCD)
Objective: To prepare a higher concentration aqueous solution of this compound using cyclodextrin complexation.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Desired aqueous buffer (e.g., 10 mM phosphate buffer, pH 7)
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Methodology:
-
Prepare HPβCD Solution: Prepare an aqueous solution of HPβCD in the desired buffer. Concentrations of 15% to 40% (w/v) have been shown to be effective.[7] For example, to make a 25% (w/v) solution, dissolve 25 g of HPβCD in buffer and make the final volume up to 100 mL.
-
Add this compound: Add the accurately weighed this compound powder to the HPβCD solution.
-
Complexation: Stir the mixture vigorously using a magnetic stirrer at room temperature. This process may take several hours. The formation of the inclusion complex will bring the this compound into solution.
-
Filtration (Optional): Once the solution appears clear, it can be filtered through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: It is recommended to determine the final concentration of the solubilized this compound using an analytical method like HPLC or UV-Vis spectrophotometry to confirm the exact concentration.[6][8]
Visualizations
Signaling Pathway and Logical Relationships
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. EP2849792B1 - Liquid formulation - Google Patents [patents.google.com]
- 3. WO2017103054A1 - Pharmaceutical composition comprising this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP2925305B1 - Improved pharmaceutical compositions of this compound - Google Patents [patents.google.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. US10639305B2 - Liquid preparation comprising this compound - Google Patents [patents.google.com]
- 8. ijcrt.org [ijcrt.org]
Technical Support Center: Addressing Variability in Pimobendan Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inherent variability observed in pimobendan pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound pharmacokinetic studies?
A1: this compound pharmacokinetic parameters are known to be highly variable, particularly the rates of absorption and elimination.[1][2][3] Studies in dogs with myxomatous mitral valve disease have shown coefficients of variation for this compound's absorption rate to be as high as 147.8%.[1][2][3] While factors such as age, breed, body condition score, and the stage of heart disease have been investigated, they have not been identified as significant sources of this variability.[1][2][3] Differences in drug formulation and the effect of food on absorption are also important considerations.[4]
Q2: How does food intake impact the bioavailability of this compound?
A2: The impact of food on the bioavailability of this compound can be significant. The product insert for the aqueous solution states that food decreases its bioavailability.[1] However, the effect of food on the tablet formulation is not fully characterized.[1] For consistency in experimental results, it is crucial to standardize feeding schedules. In many studies, dogs are fasted for a period, typically 10-12 hours, before and for 2 hours after drug administration.[5][6]
Q3: What is the role of the active metabolite, O-desmethyl-pimobendan (ODMP), in its overall effect?
A3: this compound is rapidly metabolized in the liver to its active metabolite, O-desmethyl-pimobendan (ODMP), also referred to as ODHV.[6][7] ODMP is a more potent phosphodiesterase III (PDEIII) inhibitor than this compound itself and is a significant contributor to the drug's overall therapeutic effects.[6] Both this compound and ODMP contribute to the positive inotropic and vasodilatory actions.[4][8] The half-life of ODMP is generally longer than that of the parent compound.[6][9]
Q4: What are the recommended bioanalytical methods for quantifying this compound and ODMP?
A4: The most common and reliable methods for the quantification of this compound and its active metabolite, ODMP, in plasma are high-pressure liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] These methods offer the necessary sensitivity and specificity for accurate pharmacokinetic analysis. Method validation should establish parameters such as linearity, precision, accuracy, and the lower limit of quantification (LLOQ).[10][11]
Q5: Are there any known drug interactions that can alter the pharmacokinetics of this compound?
A5: While some sources state there are no major reported drug interactions, caution is advised when co-administering this compound with certain other medications.[12][13] Specifically, calcium antagonists like verapamil and diltiazem, and beta-antagonists such as propranolol and atenolol, should be used with caution in pets receiving this compound.[14]
Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during this compound pharmacokinetic studies.
| Problem | Potential Causes | Recommended Solutions |
| High Inter-Individual Variability in Plasma Concentrations | - Inconsistent dosing administration (e.g., with or without food).- Differences in drug formulation (e.g., tablets vs. compounded liquids).- Underlying and undocumented differences in subject health or genetics. | - Standardize feeding protocols (e.g., consistent fasting period before and after dosing).- Use a consistent and validated drug formulation for all subjects.- Increase the number of subjects in the study to improve statistical power. |
| Unexpectedly Low Bioavailability | - Administration with food, which can decrease absorption.- Use of a poorly formulated or unstable compounded preparation.- Issues with the route of administration (e.g., incomplete oral dosing). | - Administer this compound on an empty stomach.- Ensure the formulation used is from a reputable source and has proven bioavailability.- Confirm complete dose administration. |
| Inconsistent Analytical Results | - Issues with sample collection, processing, or storage.- Problems with the bioanalytical method, such as matrix effects or instability.- Improper validation of the analytical method. | - Follow a strict and consistent protocol for blood sample handling and storage at -80°C.- Thoroughly validate the bioanalytical method for specificity, linearity, accuracy, and precision.- Use an internal standard to account for variability during sample preparation and analysis. |
Experimental Protocols
Sample Collection and Processing
-
Blood Collection: Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) at predetermined time points following drug administration.
-
Plasma Separation: Centrifuge the blood samples at approximately 1500-2000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Storage: Immediately transfer the plasma into labeled cryovials and store them at -80°C until analysis to ensure the stability of this compound and ODMP.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to remove proteins and other interfering substances.
-
Chromatographic Separation: Use a C18 reverse-phase HPLC column to separate this compound, ODMP, and an internal standard. The mobile phase typically consists of a gradient of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor specific precursor-to-product ion transitions for this compound, ODMP, and the internal standard for quantification.
-
Method Validation: The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision (intra-day and inter-day), recovery, and stability.[15]
Pharmacokinetic Data Analysis
-
Software: Utilize validated pharmacokinetic software (e.g., Phoenix WinNonlin) for data analysis.
-
Analysis Method: Employ non-compartmental analysis (NCA) to determine key pharmacokinetic parameters.
-
Parameters: Calculate parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
Visualizations
Caption: Troubleshooting workflow for high variability in this compound PK studies.
Caption: Simplified signaling pathway for this compound's mechanism of action.
Caption: General experimental workflow for a this compound pharmacokinetic study.
References
- 1. Pharmacokinetics of this compound after oral administration to dogs with myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound after oral administration to dogs with myxomatous mitral valve disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What Is In Vetmedin That Not In this compound? | OCTAGONCHEM [octagonchem.com]
- 5. e-jvc.org [e-jvc.org]
- 6. Frontiers | Pharmacokinetics of this compound and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs [frontiersin.org]
- 7. Preliminary Bioequivalence of an Oral this compound Solution Formulation with Reference Solution Formulation in Beagle Dogs [mdpi.com]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. Pharmacokinetics of this compound and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics and Pharmacokinetics of Injectable this compound and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacodynamics and Pharmacokinetics of Injectable this compound and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs [frontiersin.org]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 13. This compound (Vetmedin) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 14. This compound | VCA Animal Hospitals [vcahospitals.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential Adverse Effects of Pimobendan in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential adverse effects of pimobendan in a research setting. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inodilator that works through a dual mechanism of action. It increases myocardial contractility by sensitizing cardiac troponin C to calcium, and it induces vasodilation by inhibiting phosphodiesterase III (PDE3).[1][2] This dual action improves cardiac output without significantly increasing myocardial oxygen demand.[2]
Q2: What are the most common adverse effects of this compound observed in research animals?
A2: The most frequently reported adverse effects are gastrointestinal and cardiovascular in nature. These can include vomiting, diarrhea, and an increased heart rate (tachycardia).[3][4] In some cases, fluctuations in blood pressure (both hypotension and hypertension) have been observed, particularly in cases of overdose.[5][6]
Q3: Are there species-specific adverse effects to be aware of?
A3: Yes, while many adverse effects are consistent across species, there are some specific considerations:
-
Dogs: Generally well-tolerated, but dose-related sinus tachycardia and potential for ventricular tachyarrhythmias can occur, especially in breeds predisposed to cardiomyopathy like Doberman Pinschers and Boxers.[7] In cases of overdose, severe tachycardia, and fluctuations in blood pressure are common.[5][6]
-
Mice: In a study on mice with genetic dilated cardiomyopathy, high doses of this compound were associated with an increased risk of sudden death, despite improving symptoms of heart failure.[8]
-
Rabbits: A study in New Zealand White rabbits reported a death secondary to aspiration when this compound was administered in tablet form in a pilot study.[9][10] No other adverse events were noted with a suspension formulation.[9]
Q4: What are the signs of this compound overdose or toxicity in research animals?
A4: Signs of overdose are primarily cardiovascular and include severe tachycardia, hypotension or hypertension, and potentially a new transient heart murmur.[5][6] In severe cases, arrhythmias may develop.[11] It's crucial to monitor cardiovascular parameters closely if an overdose is suspected.
Troubleshooting Guide
Problem: The animal is experiencing vomiting and/or diarrhea after this compound administration.
-
Possible Cause: Gastrointestinal irritation is a known side effect.[3]
-
Solution:
-
Confirm Dosage: Double-check calculations to ensure the correct dose was administered.
-
Administer with Food: While this compound is typically given on an empty stomach for optimal absorption, administering it with a small amount of food may help mitigate gastrointestinal upset in a research setting if it does not interfere with study parameters.
-
Monitor: Continue to monitor the animal for frequency and severity of signs. If they persist or worsen, veterinary consultation is advised.
-
Problem: The animal develops significant tachycardia after receiving this compound.
-
Possible Cause: Tachycardia is a known pharmacodynamic effect of this compound, related to its mechanism of action.[7] It can be dose-dependent.[7]
-
Solution:
-
Monitor Heart Rate: Continuously monitor heart rate using appropriate methods (e.g., ECG, telemetry).
-
Evaluate Dosage: If the tachycardia is severe or sustained, consider if the dosage can be adjusted in future experiments based on established dose-response curves and study endpoints.
-
Assess for Other Signs: Look for other signs of cardiovascular distress, such as arrhythmias or changes in blood pressure.
-
Problem: The animal exhibits hypotension following this compound administration.
-
Possible Cause: this compound's vasodilatory effects can lead to a decrease in blood pressure.[1]
-
Solution:
-
Monitor Blood Pressure: Implement continuous or frequent blood pressure monitoring.
-
Fluid Support: In cases of significant hypotension, intravenous fluid therapy may be necessary to support blood pressure, as would be done in a clinical setting.[6]
-
Review Concurrent Medications: If the animal is receiving other medications with vasodilatory properties, consider the potential for additive effects.[7]
-
Data on Adverse Effects
The following tables summarize quantitative data on adverse effects of this compound from various research studies.
Table 1: Cardiovascular Effects of this compound Overdose in Dogs
| Clinical Sign | Number of Affected Dogs (n=7) | Ingested Dose Range (mg/kg) |
| Severe Tachycardia | 4 | 2.6 - 21.3 |
| Hypotension | 2 | 2.6 - 21.3 |
| Hypertension | 2 | 2.6 - 21.3 |
| No Clinical Signs | 2 | 2.6 - 21.3 |
Data sourced from a review of animal poison control center cases.[6]
Table 2: Hemodynamic Effects of Intramuscular this compound in Healthy Anesthetized Dogs
| Parameter | Time of Significant Change from Baseline | Direction of Change |
| Heart Rate | 30 and 90 minutes post-injection | Increase |
| Diastolic Blood Pressure | 60, 75, and 90 minutes post-injection | Decrease |
| Systemic Vascular Resistance | 30-60 minutes post-injection | Decrease |
Data from a placebo-controlled crossover study in six healthy Beagle dogs.[12][13]
Experimental Protocols
Protocol 1: Evaluation of Acute Cardiovascular Effects of this compound in a Canine Model of Tachycardia-Induced Dilated Cardiomyopathy
-
Animal Model: Beagle dogs with right ventricular tachypacing-induced cardiac dysfunction.[14]
-
Methodology:
-
Baseline Measurements: Perform a baseline echocardiogram under light sedation (e.g., butorphanol 0.2–0.4 mg/kg IV) and collect a blood sample for baseline NT-proBNP analysis.[14]
-
Drug Administration: Administer this compound orally at a dose of 0.25 mg/kg. A placebo (e.g., an empty gelatin capsule) should be used for the control group in a crossover design.[14]
-
Post-Dose Monitoring: Three hours after oral administration, repeat the echocardiogram and blood draw for NT-proBNP under sedation.[14] This timing is intended to capture the peak pharmacodynamic effects of the drug.[15]
-
Parameters to Assess: Key parameters for comparison between baseline and post-dose measurements include:
-
Echocardiographic indices of systolic function (e.g., fractional shortening, ejection fraction).
-
Measures of mitral regurgitation.
-
Left atrial size and function.
-
Heart rate.
-
Isovolumetric relaxation time.[14]
-
-
Protocol 2: Pharmacokinetic and Safety Evaluation of Oral this compound in Rabbits
-
Methodology:
-
Formulation: Prepare a suspension of this compound in a critical care feeding formula to a target dose of approximately 2.08 mg/kg.[9][16] Note: Administration of solid tablets has been associated with aspiration risk in this species.[9][10]
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 36 hours) post-administration to measure plasma concentrations of this compound and its active metabolite, O-demethylthis compound (ODMP).
-
Clinical Monitoring: Throughout the study, monitor the following parameters:
-
Data Analysis: Calculate pharmacokinetic parameters for this compound using noncompartmental analysis.[9][16]
-
Visualizations
Caption: this compound's dual mechanism of action in cardiomyocytes and vascular smooth muscle.
Caption: General experimental workflow for assessing this compound's effects in research animals.
References
- 1. researchgate.net [researchgate.net]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. askavet.com [askavet.com]
- 4. animalpoisonline.co.uk [animalpoisonline.co.uk]
- 5. This compound Toxicosis in Dogs [cliniciansbrief.com]
- 6. Clinical signs of cardiovascular effects secondary to suspected this compound toxicosis in five dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. Stage-dependent benefits and risks of this compound in mice with genetic dilated cardiomyopathy and progressive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound following oral administration to New Zealand White rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Frontiers | Hemodynamic effect of this compound following intramuscular and intravenous administration in healthy dogs: A pilot study [frontiersin.org]
- 13. Hemodynamic effect of this compound following intramuscular and intravenous administration in healthy dogs: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Acute Effects of this compound on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]
- 15. Acute Effects of this compound on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: Optimizing Pimobendan Dosage for Research Applications
Welcome to the technical support center for researchers utilizing pimobendan in various experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is classified as an inodilator, meaning it possesses both positive inotropic (improving heart muscle contractility) and vasodilatory effects.[1] Its dual mechanism involves:
-
Calcium Sensitization: this compound enhances the sensitivity of the cardiac troponin C to calcium, which improves the force of contraction without significantly increasing intracellular calcium levels.[2] This is thought to reduce the risk of arrhythmias and increased myocardial oxygen demand seen with other inotropes.[2]
-
Phosphodiesterase III (PDE3) Inhibition: By selectively inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[2] Increased cAMP levels in cardiac muscle contribute to its positive inotropic effect, while in vascular smooth muscle, it leads to vasodilation, reducing both preload and afterload on the heart.[2]
Q2: How should I prepare this compound for in vitro experiments?
This compound has low solubility in aqueous solutions.[3] For in vitro studies, it is recommended to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[4] This stock solution can then be diluted to the final desired concentration in your cell culture medium. It is advisable to prepare fresh aqueous solutions daily and not to store them for more than 24 hours to avoid precipitation.[4]
Q3: Are there known off-target effects of this compound that I should be aware of in my experiments?
While this compound is a selective PDE3 inhibitor, researchers should be aware of potential off-target effects. At concentrations well above the therapeutic range, this compound has been shown to mildly inhibit platelet aggregation.[5] Additionally, in some cell lines, high concentrations of this compound may impact cell viability in a dose- and time-dependent manner. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in cell culture media. | Poor aqueous solubility of this compound. The final concentration of DMSO from the stock solution is too low to maintain solubility. The aqueous solution was stored for too long. | Ensure this compound is fully dissolved in a DMSO stock solution before diluting in your aqueous buffer or media.[4] The final DMSO concentration in your culture should be kept consistent across all conditions, including controls, and should not exceed a level that is toxic to your cells (typically <0.5%). Prepare fresh dilutions of this compound from the DMSO stock for each experiment.[4] |
| High variability in experimental results. | Inconsistent dosing due to poor solubility or degradation of the compound. Pipetting errors. Biological variability. | Prepare a fresh stock solution and dilutions for each experiment. Ensure thorough mixing of the final solution. Use calibrated pipettes and consistent pipetting techniques. Increase the number of replicates for each experimental condition. |
| Unexpected cytotoxicity observed in cell culture. | The concentration of this compound is too high for the specific cell line. The solvent (e.g., DMSO) concentration is at a toxic level. | Perform a dose-response experiment to determine the IC50 and a non-toxic working concentration for your specific cell line. Ensure the final concentration of the solvent is below the toxic threshold for your cells and is consistent across all treatment groups, including a vehicle control. |
| No observable effect at expected concentrations. | The incubation time is too short for the biological effect to manifest. The this compound has degraded. The cells may not express the target (PDE3) or have the relevant signaling pathways. | Conduct a time-course experiment to determine the optimal incubation time for your desired endpoint.[6] Use freshly prepared this compound solutions. Confirm the expression of PDE3 in your cell line or model system. |
| Inconsistent results in animal models. | Variability in oral absorption. The formulation is not stable. | For oral administration in rodent models, suspending this compound in a vehicle like 0.25% or 0.5% methylcellulose can help ensure consistent dosing.[7][8] Ensure the formulation is homogenous before each administration. |
Data Presentation
In Vitro Dosage and Effects
| Cell Line | This compound Concentration | Observed Effect | Reference |
| H9c2 (rat cardiac myoblasts) | 0.1, 1, 10, 100 µM | Dose-dependent effects on cell viability, with higher concentrations reducing viability over time. 1 and 10 µM did not significantly affect ROS production but did reduce mitochondrial depolarization. Acts as a ROS scavenger. | [9] |
| Human Hepatocytes | 10, 100 µM | Metabolism of this compound to its O-demethylated form and subsequent glucuronidation. Metabolic activity was maintained for over 3 weeks in culture. | [7] |
| Isolated Ferret Ventricular Muscle | 20, 100 µM | Increased tension at a given free Ca2+ concentration in skinned muscle fibers, indicating increased Ca2+ sensitivity. | [10] |
| Isolated Guinea Pig Papillary Muscles | EC50 of 6 µM | Increased force of contraction. | [4] |
In Vivo Dosage and Effects in Rodent Models
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Mice with Dilated Cardiomyopathy | 10 mg/kg/day (low dose) | Oral gavage (in 0.25% methylcellulose) | Improved life expectancy in end-stage heart failure. | [7] |
| Mice with Dilated Cardiomyopathy | 100 mg/kg/day (high dose) | Oral gavage (in 0.25% methylcellulose) | Greater improvement in life expectancy in compensated heart failure. | [7] |
| Rats with Mitral Regurgitation | 0.15 mg/kg, twice daily | Oral gavage | Preserved cardiac function and structure, improved mitochondrial quality. | [11] |
| Rats with Pulmonary Arterial Hypertension | Not specified | Not specified | Improved echocardiographic parameters of systolic function. | [4] |
| Mice with EMC virus-induced myocarditis | 0.1 mg/kg and 1 mg/kg | Not specified | Increased survival rate and reduced myocardial cellular infiltration. | [8] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM). This compound is soluble in DMSO at approximately 5 mg/ml.[4]
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C. For long-term stability, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
In Vitro Experiment in H9c2 Cells
-
Cell Seeding: Plate H9c2 cells in a suitable culture plate (e.g., 96-well plate) at a density that will allow them to reach 80-90% confluency at the time of the experiment.
-
Drug Preparation: Dilute the this compound DMSO stock solution in fresh cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 100 µM).[9] Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 2, 6, 12, or 24 hours) in a humidified incubator at 37°C and 5% CO2.[9]
-
Analysis: Following incubation, perform the desired assay (e.g., cell viability assay, ROS production measurement, etc.).
Oral Administration in a Mouse Model
-
Formulation Preparation: Prepare a suspension of this compound in 0.25% methylcellulose solution.[7] For example, to achieve a 10 mg/kg dose for a 25g mouse, you would need 0.25 mg of this compound. If you are dosing at a volume of 10 ml/kg, you would prepare a 1 mg/ml suspension.
-
Administration: Administer the this compound suspension to the mice via oral gavage once daily.[7]
-
Monitoring: Monitor the animals for the desired physiological and behavioral outcomes.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: A typical in vitro experimental workflow.
Caption: A logical guide for troubleshooting experiments.
References
- 1. This compound Updates: When and Why - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of this compound in the Prevention of Congestive Heart Failure or Sudden Death in Doberman Pinschers with Preclinical Dilated Cardiomyopathy (The PROTECT Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolism of this compound in long-term human hepatocyte culture: in vivo-in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. patents.justia.com [patents.justia.com]
- 10. This compound (Vetmedin) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 11. US10639305B2 - Liquid preparation comprising this compound - Google Patents [patents.google.com]
troubleshooting inconsistent results in pimobendan experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving pimobendan.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in plasma concentrations of this compound between subjects in our canine model. What could be the cause?
A1: High inter-individual variability in the pharmacokinetics of this compound is a well-documented phenomenon. Studies in dogs with myxomatous mitral valve disease have shown that pharmacokinetic parameters, especially absorption and elimination rates, are highly variable.[1][2] The coefficient of variation for the absorption rate of this compound can be as high as 147.8%.[1] This variability does not appear to be consistently associated with factors like age, weight, body condition score, or stage of heart disease.[1][2]
Key factors to consider:
-
Individual Metabolism: this compound is converted to an active metabolite, O-desmethyl-pimobendan (ODMP). The rate and extent of this conversion can vary between animals, affecting the overall therapeutic effect.[3]
-
Drug Formulation and Administration: The formulation of this compound (e.g., tablet, capsule, suspension) and whether it is administered with food can impact absorption.[3][4] For initial use where a rapid onset is desired, administration on an empty stomach is recommended.[4]
-
Gastrointestinal Factors: Individual differences in gastrointestinal health and motility can influence the rate and extent of drug absorption.
Q2: Our in vitro results with this compound on cardiac myocytes are not translating to the expected hemodynamic effects in vivo. Why might this be?
A2: Discrepancies between in vitro and in vivo results are common in pharmacology and can be attributed to several factors related to this compound's complex mechanism of action and physiological effects.
-
Dual Mechanism of Action: this compound is an "inodilator."[5][6] Its effects arise from a combination of calcium sensitization of the cardiac contractile apparatus and phosphodiesterase III (PDE3) inhibition.[4][7] In vitro assays may only capture one of these effects, whereas the in vivo response is a composite of both positive inotropy (increased contractility) and vasodilation.[5][8]
-
Systemic vs. Cellular Effects: The vasodilatory effect of this compound, mediated by PDE3 inhibition in vascular smooth muscle, reduces both preload and afterload on the heart.[6] This systemic hemodynamic change is a critical component of its therapeutic effect and cannot be replicated in isolated myocyte experiments.
-
Metabolism: The active metabolite, ODMP, contributes significantly to the overall effect and has a slower elimination rate than the parent compound.[3] In vitro studies using only the parent drug will miss the contribution of this metabolite.
-
Neurohormonal Activation: In a living organism, cardiovascular function is modulated by complex neurohormonal feedback loops. The introduction of an inodilator can trigger compensatory responses that are absent in a controlled in vitro environment.
Q3: We are seeing conflicting results regarding this compound's effect on mitral regurgitation in our canine model of degenerative mitral valve disease (DMVD). Is this expected?
A3: Yes, the literature on this compound's effect on the degree of mitral regurgitation (MR) has shown some conflicting data.[9] While some studies in experimental models have shown a decrease in regurgitant volume, others in clinical settings have reported no significant change or even an increase.[9]
Potential reasons for this inconsistency include:
-
Study Design: Differences between acute experimental models and chronic clinical studies in dogs with naturally occurring disease can lead to different outcomes.[9]
-
Disease Severity and Chronicity: The stage of DMVD and the degree of cardiac remodeling can influence how the heart responds to this compound's effects on contractility and loading conditions.
-
Measurement Variability: Echocardiographic assessment of MR can be complex and subject to variability. However, studies like the EPIC trial have shown that long-term this compound treatment in dogs with preclinical DMVD and cardiomegaly leads to a reduction in heart size, which is associated with a delay in the onset of congestive heart failure.[10][11]
Q4: Can we use a compounded oral suspension of this compound for more precise dosing in small animal models?
A4: It is generally recommended to avoid reformulating the commercially available chewable tablets into an oral suspension. The stability and efficacy of this compound in suspension are unknown, which could introduce significant variability into your experiments.[4] If a liquid formulation is required, it is crucial to validate its stability and bioavailability.
Troubleshooting Guides
Issue 1: Inconsistent Inotropic Response
| Potential Cause | Troubleshooting Steps |
| High Pharmacokinetic Variability | Increase sample size to account for high inter-individual variation.[1][12] Consider a crossover study design if feasible.[8][13] Monitor plasma concentrations of both this compound and its active metabolite (ODMP) to correlate with pharmacodynamic effects.[3] |
| Incorrect Dosing | Ensure accurate dosing based on the labeled recommendation (0.25 to 0.3 mg/kg PO q12h for dogs).[4][7] Verify the formulation and administration protocol are consistent across all subjects. |
| Animal Model Selection | The underlying cardiac disease model (e.g., DMVD, DCM, tachycardia-induced) can significantly influence the response.[8][14] Ensure the chosen model is appropriate for the research question. The effects in healthy animals may differ from those with cardiac disease.[2][12] |
| Concomitant Medications | Anesthesia and other cardiovascular drugs can interact with this compound, altering its hemodynamic effects. Document and control for all concomitant medications. |
Issue 2: Unexpected Vasodilatory or Blood Pressure Effects
| Potential Cause | Troubleshooting Steps |
| Exaggerated Pharmacodynamic Effect | This compound's vasodilatory properties, mediated by PDE3 inhibition, can cause a reduction in blood pressure.[15] Monitor blood pressure and heart rate closely, especially after the first dose.[7] |
| Underlying Disease State | The baseline cardiovascular status of the animal model will influence the magnitude of the vasodilatory response. Animals with pre-existing hypotension may be more sensitive. |
| Measurement Timing | Peak plasma concentrations and hemodynamic effects typically occur within 2-4 hours after oral administration in dogs.[4][12] Ensure that measurements are taken within this window to capture the maximal effect. |
Data Summary Tables
Table 1: Pharmacokinetic Parameters of Oral this compound in Dogs
| Parameter | This compound | O-Desmethyl-Pimobendan (ODMP) | Reference |
| Tmax (Time to Peak Concentration) | ~1.4 - 2.1 hours | ~1.4 - 3.2 hours | [1][3] |
| Cmax (Peak Plasma Concentration) | Highly variable; e.g., 49.1 ± 28.7 ng/mL (0.5 mg/kg) | Highly variable; e.g., 30.9 ± 10.4 ng/mL (0.5 mg/kg) | [3] |
| Elimination Half-life (t½) | ~1.0 - 1.8 hours | ~1.3 - 5.0 hours | [1][3] |
| Coefficient of Variation (Absorption Rate) | 147.8% | 64.5% | [1] |
| Coefficient of Variation (Elimination Rate) | 64.5% | Not specified | [1] |
Note: Values can vary significantly based on the study population, dose, and formulation.
Table 2: Key Clinical Trial Outcomes
| Study | Population | Intervention | Key Finding | Reference |
| EPIC Study | Dogs with preclinical MMVD and cardiomegaly | This compound vs. Placebo | This compound delayed the onset of congestive heart failure by a median of 15 months. | [11][16] |
| QUEST Study | Dogs with congestive heart failure due to MMVD | This compound vs. Benazepril | The median time to treatment failure, sudden death, or euthanasia was longer in the this compound group (188 days vs. 140 days). | [17] |
| PROTECT Study | Doberman Pinschers with preclinical DCM | This compound vs. Placebo | This compound delayed the onset of congestive heart failure and prolonged survival time. | [8][14] |
Experimental Protocols
Methodology: Assessment of Myocardial Contractility In Vivo
This protocol outlines a common method for assessing this compound's inotropic effects in a conscious, telemetered canine model, as adapted from safety pharmacology studies.[18]
-
Animal Model: Purpose-bred research dogs (e.g., Beagles) instrumented with radiotelemetry transmitters.
-
Instrumentation: Transmitters capable of continuously monitoring Left Ventricular Pressure (LVP), aortic pressure, and a lead II ECG.
-
Data Acquisition:
-
Derive the maximal rate of rise of LVP (LV dP/dtmax) from the LVP signal. This serves as a key index of myocardial contractility.
-
Simultaneously record heart rate from the ECG signal.
-
-
Baseline Measurement: Establish a baseline relationship between heart rate and LV dP/dtmax for each animal under normal, spontaneous conditions. This is crucial as contractility is influenced by heart rate (force-frequency relationship).
-
Drug Administration: Administer this compound orally at the desired dose (e.g., 0.25 mg/kg).
-
Post-Dose Monitoring: Continuously record all parameters for at least 4-6 hours post-administration to capture the peak effect.
-
Analysis:
-
Plot the post-dose LV dP/dtmax against the corresponding heart rate.
-
A positive inotropic effect is demonstrated by an upward shift in the LV dP/dtmax-heart rate relationship, indicating increased contractility at any given heart rate.[18]
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Pharmacokinetics of this compound after oral administration to dogs with myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacokinetics of this compound and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs [frontiersin.org]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Acute Effects of this compound on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Acute Effects of this compound on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]
- 10. Longitudinal Analysis of Quality of Life, Clinical, Radiographic, Echocardiographic, and Laboratory Variables in Dogs with Preclinical Myxomatous Mitral Valve Disease Receiving this compound or Placebo: The EPIC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study-A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Updates: When and Why - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 15. Comparative cardiac toxicity of the i.v. administered benzimidazole pyridazinon derivative this compound and its enantiomers in female Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EPIC Study Results: this compound in Dogs with MMVD [epictrial.com]
- 17. walkervillevet.com.au [walkervillevet.com.au]
- 18. The value added by measuring myocardial contractility 'in vivo' in safety pharmacological profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pimobendan Oral Bioavailability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the oral bioavailability of pimobendan.
Troubleshooting Guide
Issue 1: Low and Variable this compound Plasma Concentrations in Preclinical Studies
Q: We are observing low and highly variable plasma concentrations of this compound in our animal studies after oral administration. What are the potential causes and how can we troubleshoot this?
A: Low and variable oral bioavailability of this compound is a well-documented challenge, primarily due to its poor aqueous solubility and pH-dependent absorption.[1][2] Here are the key factors to investigate and potential solutions:
-
Physicochemical Properties: this compound is practically insoluble in water, with its solubility being highly dependent on pH. It is more soluble in acidic environments (pH 1-3) and significantly less soluble at neutral pH.[1][2] The fluctuating pH of the gastrointestinal tract can therefore lead to inconsistent dissolution and absorption.[1]
-
Food Effect: The bioavailability of this compound can be considerably reduced when administered with food or shortly after.[3] It is generally recommended to administer this compound on an empty stomach, approximately one hour before feeding, to ensure optimal absorption.[4][5][6]
-
Formulation Strategy: The formulation plays a critical role in this compound's bioavailability. If you are using a simple powder-in-capsule or a basic tablet, the dissolution rate is likely the limiting factor.
Troubleshooting Steps & Potential Solutions:
-
Review Dosing Protocol: Ensure that the animals are fasted before dosing and that food is withheld for at least one hour post-dosing.[4] Consistency in the feeding schedule is crucial for minimizing variability.[4]
-
Evaluate Formulation Strategy: Consider advanced formulation techniques to enhance solubility and dissolution:
-
Amorphous Solid Dispersions (ASDs): ASDs are a promising strategy to improve the solubility of poorly soluble drugs like this compound by disrupting the crystalline lattice, leading to a higher apparent solubility and faster dissolution.[7]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins can encapsulate poorly soluble drug molecules, forming inclusion complexes with improved aqueous solubility and dissolution.[8][9][10] Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly increase the solubility of this compound.[11][12][13]
-
Lipid-Based Formulations: Formulations that embed this compound particles in a lipid carrier can facilitate dissolution and absorption.[1]
-
pH Modification: Incorporating acidifying agents, such as citric acid, into the formulation can create an acidic microenvironment that promotes the dissolution of this compound, making its absorption more reliable and less dependent on the gastrointestinal pH.[1][2]
-
Experimental Workflow for Formulation Troubleshooting
Caption: Troubleshooting workflow for low this compound bioavailability.
Issue 2: Difficulty in Developing a Stable and Effective Liquid Oral Formulation
Q: We are trying to develop a liquid oral formulation of this compound for more accurate dosing in small animals, but we are facing challenges with solubility and stability. What are the key considerations?
A: Developing a stable liquid formulation of this compound is challenging due to its very low aqueous solubility (approximately 0.1 mg per 100 ml at pH 7).[11][13] Here are some approaches and key considerations:
-
Solubilization Techniques:
-
Co-solvents: While this compound is soluble in organic solvents like DMSO and dimethylformamide, these are generally not suitable for oral formulations.[14] Using a co-solvent system with pharmaceutically acceptable solvents can be explored, but achieving the target concentration might be difficult.
-
Cyclodextrins: The use of etherified beta-cyclodextrin derivatives, particularly hydroxypropyl-β-cyclodextrin (HPβCD), is a highly effective method to significantly increase the aqueous solubility of this compound.[11][12] Studies have shown that HPβCD concentrations of more than 15% (w/v) can achieve therapeutically relevant this compound concentrations.[11][13]
-
-
pH Control: Maintaining an acidic pH can improve solubility, but stability at low pH over the product's shelf-life needs to be carefully evaluated.
-
Stability: The chemical stability of this compound in the liquid formulation needs to be thoroughly assessed under different storage conditions. A study on a custom-made this compound oral solution showed that it remained stable for 120 days when stored in a refrigerator (2-8°C), at room temperature (30°C), and at 40°C.[15]
Frequently Asked Questions (FAQs)
Q1: What is the absolute bioavailability of this compound and what is its primary active metabolite?
A: The absolute oral bioavailability of this compound is approximately 60-63%.[3] Following absorption, this compound is metabolized in the liver via oxidative demethylation to its major active metabolite, O-desmethyl-pimobendan (ODMP).[3][16] ODMP also possesses cardiovascular effects and contributes to the overall therapeutic action.[15]
Q2: How does the presence of food affect the pharmacokinetics of this compound?
A: The bioavailability of this compound is significantly reduced when administered with food.[3][17] It is recommended to administer this compound about an hour before meals to maximize absorption.[4][6]
Q3: What are the reported pharmacokinetic parameters for different oral formulations of this compound in dogs?
A: Pharmacokinetic parameters for this compound can vary depending on the formulation and the study population. Below is a summary of data from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Dogs (Various Oral Formulations)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng*hr/mL) | T½ (hours) | Reference |
| Vetmedin® Capsules | ~0.25-0.56 | 8.82 | - | 19.0 | - | [18][19] |
| Citrate-containing Capsules | ~0.25-0.56 | 5.85 | - | 13.6 | - | [18][19] |
| Citrate-free Capsules | ~0.25-0.56 | 8.11 | - | 19.7 | - | [18][19] |
| Vetmedin® Tablets | 0.25 | 3.09 | ~2.0 | - | ~0.5 | [17] |
| Oral Solution | 0.3 | - | - | - | - | [15] |
| This compound-Pentoxifylline Liquid | 0.25 | 96.92 | 0.875 | 97.78 | 0.55 | [20] |
| Oral Administration (General) | 0.5 | 49.1 | 2.1 | 148.4 | 1.8 | [21] |
Note: Direct comparison between studies should be made with caution due to differences in study design, analytical methods, and animal populations.
Q4: What analytical methods are typically used for the quantification of this compound and its active metabolite in plasma?
A: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common methods for quantifying this compound and its active metabolite, ODMP, in biological matrices like plasma.[20][21][22][23] These methods offer the required sensitivity and selectivity for pharmacokinetic studies.
Q5: What is the mechanism of action of this compound?
A: this compound is classified as an inodilator. Its therapeutic effect is achieved through a dual mechanism of action:
-
Positive Inotropy: It increases the sensitivity of cardiac myofilaments to calcium, which enhances the force of myocardial contraction without increasing oxygen demand.[24][25]
-
Vasodilation: It inhibits phosphodiesterase III (PDEIII), leading to vasodilation and a reduction in the workload of the heart.[24][25]
This compound's Dual Mechanism of Action
Caption: Dual mechanism of action of this compound.
Key Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Objective: To prepare an amorphous solid dispersion of this compound with a suitable polymer to enhance its dissolution rate.
-
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))
-
Organic solvent (e.g., methanol, dichloromethane)
-
-
Methodology:
-
Dissolve this compound and the selected polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be scraped, pulverized, and sieved to obtain a uniform powder.
-
Characterize the ASD for its amorphous nature (using techniques like XRD and DSC) and perform in vitro dissolution studies.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound in Plasma
-
Objective: To quantify the concentration of this compound in plasma samples for pharmacokinetic analysis.
-
Instrumentation & Conditions:
-
HPLC System: A system equipped with a pump, autosampler, and a UV-Vis or fluorescence detector.[23]
-
Column: A C18 reverse-phase column (e.g., Hypersil® BDS C18, 5 µm, 150 mm x 4.6 mm).[23]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[23]
-
Flow Rate: 1 mL/min.[23]
-
Detection Wavelength: 332 nm.[23]
-
Injection Volume: 10 µL.[23]
-
-
Sample Preparation (Plasma):
-
Thaw frozen plasma samples at room temperature.
-
Perform a protein precipitation or solid-phase extraction (SPE) to remove plasma proteins and interferences.[21]
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge. Collect the supernatant.
-
SPE: Condition an appropriate SPE cartridge, load the plasma sample, wash with a suitable solvent, and elute this compound with an appropriate elution solvent.
-
-
Evaporate the solvent from the supernatant/eluate under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak areas against the calibration curve.
-
General Experimental Workflow for Bioavailability Studies
Caption: Workflow for assessing the bioavailability of new this compound formulations.
References
- 1. EP2925305B1 - Improved pharmaceutical compositions of this compound - Google Patents [patents.google.com]
- 2. WO2017103054A1 - Pharmaceutical composition comprising this compound - Google Patents [patents.google.com]
- 3. Solved this compound Vetmedin Ⓡ Absorption Following oral | Chegg.com [chegg.com]
- 4. originbiopharma.com [originbiopharma.com]
- 5. petscare.com [petscare.com]
- 6. dvm360.com [dvm360.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. US10639305B2 - Liquid preparation comprising this compound - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US9107952B2 - Liquid preparation comprising this compound - Google Patents [patents.google.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Preliminary Bioequivalence of an Oral this compound Solution Formulation with Reference Solution Formulation in Beagle Dogs [mdpi.com]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. The effect of excipients on the oral absorption of this compound in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. e-jvc.org [e-jvc.org]
- 21. Pharmacokinetics of this compound after oral administration to dogs with myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Preliminary Bioequivalence of an Oral this compound Solution Formulation with Reference Solution Formulation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 25. This compound (Vetmedin) - Veterinary Partner - VIN [veterinarypartner.vin.com]
stability of pimobendan in different solvent and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of pimobendan in various solvents and under different storage conditions.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents. For experimental use, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used.[1][2] To prepare aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1][3] Methanol has also been used as a solvent in analytical studies.[4]
2. How do I prepare a stock solution of this compound?
To prepare a stock solution, this compound, supplied as a crystalline solid, should be dissolved in an organic solvent of choice, such as DMSO.[1][3] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[1][3] For example, a stock solution can be made by dissolving this compound in fresh DMSO to a concentration of 5 mg/mL.[2]
3. What are the recommended storage conditions for solid this compound?
Solid this compound is stable for at least four years when stored at -20°C.[1][2][3] Commercially available formulations for veterinary use are typically stored at controlled room temperature (20° to 25°C or 68° to 77°F).[5][6]
4. How should I store this compound solutions?
-
Organic Stock Solutions: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[7]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[1][3] this compound has limited stability in aqueous solutions, and the pH of the solution can significantly impact its solubility and stability.[8]
5. How does pH affect the stability of this compound in aqueous solutions?
This compound's solubility is pH-dependent. While its solubility is higher at a low pH (1 to 3), its chemical stability is reduced under these acidic conditions, making it difficult to achieve a stable solution with a reasonable shelf-life.[8][9] At a neutral pH of 7, the aqueous solubility is very low (approximately 0.1 mg per 100 mL).[8]
6. Is this compound sensitive to light?
Yes, this compound can degrade upon exposure to UV light.[1] Therefore, it is recommended to store this compound, both in solid form and in solution, protected from light.[10] Amber vials or containers wrapped in foil should be used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | This compound's low aqueous solubility, especially at neutral pH. | Prepare a fresh aqueous solution for each experiment by diluting a stock solution in DMSO. Ensure the final concentration of this compound in the aqueous buffer is below its solubility limit. Consider using a solubilizing agent like propylene glycol or cyclodextrins for specific applications, though this may impact experimental outcomes.[8][11] |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions daily.[1][3] Aliquot and store stock solutions at -80°C to minimize degradation from repeated freeze-thaw cycles.[7] Always use fresh, high-quality solvents. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Chemical degradation of this compound due to improper storage or handling (e.g., exposure to high temperatures, extreme pH, light, or oxidizing agents). | Review the storage and handling procedures for your this compound samples. Perform a forced degradation study to identify potential degradation products and their retention times. A known degradation product has been identified in base and peroxide degradation studies with a mass-to-charge ratio (m/z) of 339.41.[1] |
| Loss of biological activity | Degradation of the this compound molecule. | Confirm the integrity of your this compound stock by analytical methods such as HPLC or LC-MS before conducting biological experiments. Prepare fresh solutions from solid material if degradation is suspected. |
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | ~5 mg/mL | [1][2][12] |
| DMF | ~1 mg/mL | [1][2] |
| DMSO:PBS (pH 7.2) (1:7) | ~0.125 mg/mL | [1][2] |
| Methanol | Soluble | [4] |
| Water | Highly insoluble (1 g in >10,000 mL) | [8][11] |
| Propylene Glycol | Forms a stable solution | [11] |
Table 2: Stability of this compound Under Different Storage Conditions
| Form | Solvent/Condition | Temperature | Duration | Stability | Reference |
| Crystalline Solid | - | -20°C | ≥ 4 years | Stable | [1][2][3] |
| Solution | DMSO | -80°C | 1 year | Stable | [7] |
| Solution | DMSO | -20°C | 1 month | Stable | [7] |
| Aqueous Solution | Aqueous Buffer | Not specified | > 1 day | Not Recommended | [1][3] |
| Oral Solution | Glycerin-based | 2-8°C (Refrigerator) | 120 days | >90% remaining, no degradation products found | [11] |
| Oral Solution | Glycerin-based | 30°C (Room Temp) | 120 days | >90% remaining, no degradation products found | [11] |
| Oral Solution | Glycerin-based | 40°C | 120 days | >90% remaining, no degradation products found | [11] |
Table 3: Summary of Forced Degradation Studies of this compound
| Stress Condition | Observation | Identified Degradation Products (by m/z) | Reference |
| Acid Hydrolysis (1 N HCl, 70°C, 1 hour) | Degradation observed | Not specified | [2] |
| Base Hydrolysis (1 N NaOH, 70°C, 1 hour) | Degradation observed | m/z 339.41 | [1] |
| Oxidation (3% H2O2) | Degradation observed | m/z 339.41 | [1] |
| Thermal (60°C, 24 hours) | Degradation observed | Not specified | [2] |
| Photolytic (UV light) | Significant degradation | "Related compound B" (structure not elucidated) | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 5 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -80°C.
Protocol 2: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1000 µg/mL).
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 1 N HCl. Heat the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 1 hour). Cool the solution and neutralize it with 1 N NaOH.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 1 N NaOH. Heat the mixture under the same conditions as the acid hydrolysis. Cool and neutralize with 1 N HCl.
-
Oxidative Degradation: Mix the this compound stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Expose a known amount of solid this compound to dry heat (e.g., 60°C) for 24 hours. Dissolve the stressed solid in the solvent to the initial concentration.
-
Photolytic Degradation: Expose a solution of this compound to UV light for a defined period.
-
Analysis: Analyze all the stressed samples, along with an unstressed control, by a stability-indicating HPLC or LC-MS method. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of the unstressed control.
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
References
- 1. scispace.com [scispace.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Preliminary Bioequivalence of an Oral this compound Solution Formulation with Reference Solution Formulation in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of this compound Drug | Semantic Scholar [semanticscholar.org]
- 6. ijcrt.org [ijcrt.org]
- 7. Pharmacokinetics of this compound after oral administration to dogs with myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US10639305B2 - Liquid preparation comprising this compound - Google Patents [patents.google.com]
- 10. Pharmacokinetics of this compound and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental designs to minimize pimobendan-related variability.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: High Variability in In Vitro Results
Question: We are observing high variability between wells/dishes in our in vitro experiments with this compound. What are the potential causes and solutions?
Answer: High variability in in vitro this compound experiments can stem from several factors related to the compound's properties and the experimental setup.
-
This compound Solubility and Stability: this compound has low aqueous solubility, which can lead to inconsistent concentrations in your culture media.[1] It is more soluble in organic solvents like DMSO.[2] However, aqueous solutions of this compound are not recommended for storage for more than a day.[2]
-
Troubleshooting Steps:
-
Proper Dissolution: First, dissolve this compound in DMSO to create a concentrated stock solution. Then, dilute the stock solution into your aqueous culture medium to the final desired concentration.[2]
-
Fresh Preparation: Prepare fresh dilutions of this compound for each experiment to avoid degradation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is at a level that does not affect cell viability or function (typically <0.1%).
-
-
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can contribute to inconsistent responses to this compound.
-
Troubleshooting Steps:
-
Consistent Seeding: Ensure uniform cell seeding density across all wells or plates.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging.
-
Cell Viability: Regularly assess cell viability to ensure that the observed effects are not due to cytotoxicity.
-
-
Issue 2: Lack of Expected Inotropic Effect in Isolated Cardiomyocytes
Question: We are not observing the expected positive inotropic effect (increased contractility) of this compound in our isolated adult cardiomyocyte experiments. What could be the reason?
Answer: Several factors could contribute to a diminished or absent inotropic response to this compound in isolated cardiomyocytes.
-
Sub-optimal this compound Concentration: The effective concentration of this compound can vary depending on the specific experimental conditions and the species from which the cardiomyocytes are isolated.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental setup. Concentrations used in published studies can serve as a starting point (e.g., 0.1 µM to 100 µM).[3]
-
EC50 Values: Be aware of the reported EC50 value for the positive inotropic effects of this compound, which is approximately 6 µM in isolated guinea pig papillary muscles.[2]
-
-
-
Cardiomyocyte Health: The viability and health of isolated adult cardiomyocytes are critical for observing physiological responses. The isolation procedure itself can be stressful for the cells.
-
Troubleshooting Steps:
-
Isolation Protocol: Optimize your cardiomyocyte isolation protocol to maximize cell viability and yield.[4]
-
Calcium Reintroduction: Pay close attention to the gradual reintroduction of calcium after isolation, as this is a critical step for maintaining cell viability and function.
-
Cell Morphology: Visually inspect the cardiomyocytes for proper morphology (e.g., rod-shape) and spontaneous contractions before starting the experiment.
-
-
-
Assay Sensitivity: The method used to measure contractility may not be sensitive enough to detect subtle changes.
-
Troubleshooting Steps:
-
Contractility Measurement: Utilize sensitive techniques for measuring cardiomyocyte contractility, such as video-based edge detection for cell shortening or systems that measure calcium transients.
-
Baseline Contractility: Ensure that the baseline contractility of your cardiomyocytes is stable before adding this compound.
-
-
Issue 3: Inconsistent In Vivo Hemodynamic and Echocardiographic Measurements
Question: Our in vivo animal studies with this compound are yielding highly variable hemodynamic and echocardiographic data. How can we minimize this variability?
Answer: In vivo studies are inherently more complex, and variability can be introduced at multiple stages.
-
Pharmacokinetic Variability: this compound's absorption and metabolism can be highly variable between individual animals.[5] Oral administration with food can also reduce its bioavailability.[6]
-
Troubleshooting Steps:
-
Standardized Administration: Administer this compound at the same time each day and in a consistent manner relative to feeding (e.g., on an empty stomach) to standardize absorption.[6]
-
Acclimatization: Ensure that animals are properly acclimated to the experimental procedures to minimize stress-induced physiological changes.
-
Crossover Design: When feasible, use a crossover study design where each animal serves as its own control to reduce inter-individual variability.[7]
-
-
-
Anesthesia and Monitoring: The type and depth of anesthesia can significantly impact cardiovascular parameters.
-
Troubleshooting Steps:
-
Consistent Anesthesia Protocol: Use a consistent anesthesia protocol for all animals and monitor the depth of anesthesia closely.
-
Physiological Monitoring: Continuously monitor physiological parameters such as heart rate, blood pressure, and body temperature throughout the experiment.
-
-
-
Biomarker Variability: Some biomarkers, such as NT-proBNP, have been shown to have a high degree of variability in response to a single dose of this compound.[7][8]
-
Troubleshooting Steps:
-
Longitudinal Measurements: For biomarkers, consider longitudinal measurements over a chronic dosing period rather than relying on single time points after an acute dose.
-
Standardized Sample Handling: Implement a strict and consistent protocol for blood collection, processing, and storage to minimize pre-analytical variability.
-
-
Frequently Asked Questions (FAQs)
1. What is the dual mechanism of action of this compound?
This compound is classified as an inodilator because it has both positive inotropic (improving cardiac contractility) and vasodilatory (widening blood vessels) effects.[9][10] This dual action is achieved through two primary mechanisms:
-
Calcium Sensitization: this compound increases the sensitivity of the cardiac contractile apparatus to calcium by binding to cardiac troponin C.[9][11] This enhances the interaction between actin and myosin, leading to a stronger contraction without a significant increase in intracellular calcium concentration.[9]
-
Phosphodiesterase III (PDE3) Inhibition: this compound inhibits PDE3, an enzyme that breaks down cyclic adenosine monophosphate (cAMP).[9][11] Increased cAMP levels lead to vasodilation, which reduces the workload on the heart.[9]
2. What are the key considerations for preparing this compound solutions for in vitro experiments?
Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent, such as DMSO, to make a stock solution.[2] This stock solution can then be diluted in the aqueous buffer or cell culture medium to the final working concentration. It is recommended to prepare fresh aqueous solutions of this compound for each experiment as they are not stable for more than a day.[2]
3. What are some common in vitro and in vivo models used to study this compound?
-
In Vitro:
-
In Vivo:
-
Rodent models of heart failure: Such as surgically induced mitral regurgitation in rats, to investigate the long-term effects of this compound on cardiac remodeling and function.[3]
-
Canine models of heart disease: Including tachycardia-induced dilated cardiomyopathy, to study the acute hemodynamic and electrophysiological effects of this compound.[7][8]
-
4. How does this compound's active metabolite, O-desmethyl-pimobendan (ODMP), influence its effects?
This compound is metabolized in the liver to an active metabolite, O-desmethyl-pimobendan (ODMP). ODMP is also a PDE3 inhibitor and contributes to the overall therapeutic effect of this compound. The pharmacokinetic profiles of this compound and ODMP can differ, with ODMP sometimes having a longer half-life, which may contribute to the sustained effects of the drug.
5. What are the known PKA phosphorylation sites on cardiac troponin I that are relevant to this compound's mechanism of action?
While this compound's primary effect on the troponin complex is calcium sensitization via its interaction with troponin C, its PDE3 inhibitory action leads to increased PKA activity. PKA is known to phosphorylate cardiac troponin I (cTnI) at specific serine residues. Phosphorylation of these sites by PKA decreases the calcium sensitivity of the myofilaments, which contributes to faster relaxation of the cardiac muscle.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/System | Reference |
| IC50 for PDE3 Inhibition | 0.32 µM | Guinea Pig Cardiac Enzyme | [2] |
| EC50 for Positive Inotropic Effect | 6 µM | Guinea Pig Papillary Muscle | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Route of Administration | Dose | Cmax | Tmax | T½ (half-life) | Reference |
| Dog | Oral (liquid mixture) | ~0.25 mg/kg | 96.92 ± 75.64 ng/mL | 52.50 ± 31.22 min | 32.96 ± 9.80 min | [12] |
| Dog | Intravenous | 0.15 mg/kg | - | - | 0.4 ± 0.1 hours | [13] |
| Rabbit | Oral (in feeding formula) | 2.08 mg/kg | 15.7 ± 7.54 ng/mL | 2.79 ± 1.25 hours | 3.54 ± 1.32 hours | [14] |
| Dog (with myxomatous mitral valve disease) | Oral | 0.36 mg/kg (median) | - | - | ~1.4 hours (absorption), ~1 hour (elimination) | [5] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Cardiomyocyte Viability (MTT Assay)
This protocol is adapted from a study using the H9c2 cell line.[3]
-
Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 3 x 10³ cells/well and culture until they reach 80-90% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in fresh culture medium to final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for desired time points (e.g., 1, 2, 6, 12, and 24 hours).
-
MTT Assay:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Express the cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular cAMP Levels using a Competitive ELISA
This protocol provides a general framework for measuring cAMP levels in cardiac cells treated with this compound, based on commercially available kits.[15][16]
-
Cell Culture and Treatment:
-
Plate cardiac cells (e.g., H9c2 or primary adult cardiomyocytes) in a multi-well plate and culture to the desired confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal cAMP levels.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Remove the medium and lyse the cells using 0.1 M HCl.
-
Incubate for 10 minutes at room temperature to ensure complete lysis.
-
-
cAMP ELISA:
-
Follow the manufacturer's instructions for the competitive ELISA kit. This typically involves:
-
Adding cell lysates and standards to an antibody-coated plate.
-
Adding an enzyme-conjugated cAMP tracer.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of cAMP standards.
-
Calculate the cAMP concentration in the cell lysates from the standard curve.
-
Normalize the cAMP concentration to the total protein concentration of each sample.
-
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Targeting Troponin C with Small Molecules Containing Diphenyl Moieties: Calcium Sensitivity Effects on Striated Muscle and Structure Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound after oral administration to dogs with myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. This compound - Help or Hype? - WSAVA 2014 Congress - VIN [vin.com]
- 7. Hemodynamic effect of this compound following intramuscular and intravenous administration in healthy dogs: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. dvm360.com [dvm360.com]
- 10. VetFolio [vetfolio.com]
- 11. e-jvc.org [e-jvc.org]
- 12. Pharmacodynamics and Pharmacokinetics of Injectable this compound and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. content.abcam.com [content.abcam.com]
- 15. cAMP Assay Kit (Competitive ELISA) (ab290713) | Abcam [abcam.com]
- 16. mybiosource.com [mybiosource.com]
challenges in translating pimobendan research from animal models to clinical practice
Welcome to the Pimobendan Translational Research Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate the complexities of translating preclinical findings from animal models to clinical practice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is classified as an "inodilator" due to its dual mechanism of action. It enhances cardiac contractility by sensitizing the cardiac troponin C (cTnC) to calcium, and it promotes vasodilation by selectively inhibiting phosphodiesterase III (PDE3).[1][2] This dual action leads to an increased force of contraction without a significant increase in myocardial oxygen consumption, coupled with a reduction in both preload and afterload on the heart.[3][4]
Q2: Why has this compound been successful in veterinary medicine, particularly for dogs, but not widely adopted for human use?
A2: this compound has shown significant efficacy in treating congestive heart failure in dogs, particularly due to myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM), leading to improved quality of life and extended survival times.[5][6] However, its translation to human medicine has been challenging. While some studies in human patients have shown improvements in hemodynamics and exercise tolerance, there have also been concerns about an increased risk of arrhythmias and a trend toward increased mortality in some cases.[7][8][9] These discrepancies are thought to arise from species-specific differences in cardiovascular physiology, including variations in the amino acid sequences of cardiac troponin C and the expression and distribution of PDE3 isoforms in the myocardium.[10][11]
Q3: What are the key pharmacokinetic differences of this compound between dogs and humans?
A3: There are notable differences in the pharmacokinetic profiles of this compound between dogs and humans. For instance, the bioavailability and half-life can vary significantly. Food can also decrease the bioavailability of the aqueous solution form of the drug.[12] It's also important to consider the active metabolite of this compound, O-desmethyl-pimobendan (ODMP), which is a more potent PDE3 inhibitor than the parent compound.[12] The metabolic pathways and clearance rates of both this compound and ODMP can differ between species, impacting the overall pharmacodynamic effect.
Q4: Are there known adverse effects of this compound that differ between animal models and humans?
A4: Yes, the adverse effect profiles show some divergence. In dogs, this compound is generally well-tolerated, with potential side effects including gastrointestinal upset and, in some cases, an initial increase in heart rate.[13] Studies in dogs with congestive heart failure have not found a significant increase in the incidence of arrhythmias compared to placebo.[12][14] In contrast, some human clinical trials have raised concerns about proarrhythmic effects and a potential increase in mortality, which has limited its clinical development for human use in many countries.[7][8]
Troubleshooting Guides
This section addresses common issues encountered during this compound research and provides potential solutions.
Issue 1: Inconsistent In Vivo Efficacy in a New Animal Model
Question: We are testing this compound in a rabbit model of heart failure and are not observing the same degree of improved cardiac function as reported in canine studies. Why might this be?
Answer:
-
Interspecies Pharmacokinetic Variability: Different species metabolize drugs at different rates. Rabbits, for example, may have different absorption rates, plasma protein binding, and metabolic pathways for this compound compared to dogs. It is crucial to perform pharmacokinetic studies in your specific animal model to determine the Cmax, Tmax, and half-life to ensure an appropriate dosing regimen.
-
Pharmacodynamic Differences: The sensitivity of the target proteins (cardiac troponin C and PDE3) to this compound can vary between species due to differences in their amino acid sequences and protein structures. You may need to perform in vitro studies on cardiac tissue from your animal model to assess the level of calcium sensitization and PDE3 inhibition.
-
Disease Model Differences: The pathophysiology of the induced heart failure model in your chosen species may not perfectly replicate the conditions for which this compound is most effective in dogs (MMVD and DCM). Consider the underlying cause of cardiac dysfunction in your model and whether it aligns with this compound's mechanism of action.
Issue 2: High Variability in In Vitro Assay Results
Question: Our IC50 values for this compound in our PDE3 inhibition assay are highly variable between experiments. What could be the cause?
Answer:
-
Reagent Stability: Ensure that your recombinant PDE3 enzyme is stored correctly at -80°C and that you avoid multiple freeze-thaw cycles by preparing aliquots. The substrate (cAMP/cGMP) can also degrade, so prepare fresh solutions for each experiment.[1]
-
Assay Conditions: Maintain consistent assay conditions, including incubation temperature and time. The IC50 of a competitive inhibitor is dependent on the substrate concentration, so it is recommended to use a substrate concentration at or below the Km value for the enzyme.[15]
-
Inhibitor Solubility and Dilution: Verify the stock concentration of your this compound and perform serial dilutions carefully. This compound is typically dissolved in DMSO; ensure the final DMSO concentration in your assay is low (typically <1%) and consistent across all wells, as higher concentrations can inhibit enzyme activity.[16]
-
Plate Reader Settings: Optimize the settings on your plate reader (e.g., fluorescence polarization settings) for your specific assay format to ensure you are in the linear range of detection.[1]
Issue 3: Difficulty in Translating Positive Inotropic Effects to Cellular Assays
Question: We see a clear positive inotropic effect of this compound in isolated heart preparations, but the response in isolated cardiomyocytes is less pronounced. What could explain this?
Answer:
-
Cellular Integrity: The process of isolating cardiomyocytes can be harsh and may affect the integrity of the contractile apparatus and signaling pathways. Ensure your isolation protocol yields a high percentage of viable, rod-shaped cells.
-
Skinned vs. Intact Cells: In intact cells, the effects of PDE3 inhibition on intracellular cAMP levels play a significant role. In "skinned" cells, where the cell membrane is permeabilized to control the intracellular calcium concentration, you are primarily measuring the direct effect on myofilament calcium sensitivity. The contribution of the PDE3 inhibition pathway is lost in this preparation.
-
Experimental Conditions: The composition of your buffers, including pH, ionic strength, and temperature, can all influence myofilament calcium sensitivity and the response to this compound. Ensure these are tightly controlled.
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound
| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Reference |
| Dog | Oral (tablet) | 0.5 mg/kg | 49.1 ± 28.7 | 2.1 ± 0.9 | 1.8 ± 0.8 | ~60-65% | [12][13] |
| Dog | Intravenous | 0.15 mg/kg | 48.86 ± 13.92 (at 2 min) | ~0.33 | ~0.4 | 100% | [10] |
| Human | Oral | 5 mg | 16.3 - 17.0 | 0.9 | 2.56 - 2.93 | N/A | [17] |
| Rabbit | Oral (in feed) | ~2.08 mg/kg | 15.7 ± 7.54 | 2.79 ± 1.25 | 3.54 ± 1.32 | N/A | [18] |
N/A: Not available in the cited literature.
Table 2: Comparative Pharmacodynamics of this compound
| Parameter | Species | Value | Conditions | Reference |
| PDE3 Inhibition (IC50) | N/A | 0.32 µM | Selective for PDE3 | |
| Calcium Sensitization (pCa50 shift) | Dog | 0.15 - 0.20 pCa units | 50 µM this compound, skinned cardiac fibers | |
| Calcium Sensitization | Human | Significant leftward shift in pCa-tension relationship | 100 µM this compound, skinned papillary muscle fibers | [19] |
Experimental Protocols
Protocol 1: Assessment of Myofilament Calcium Sensitivity in Skinned Cardiac Myocytes
Objective: To determine the effect of this compound on the calcium sensitivity of the cardiac contractile apparatus.
Methodology:
-
Myocyte Isolation and Skinning:
-
Isolate single ventricular myocytes from the heart of the chosen animal model using enzymatic digestion.
-
Permeabilize ("skin") the myocytes by incubating them in a relaxing solution containing a mild detergent (e.g., 1% Triton X-100). This removes the cell membranes, allowing for direct control of the intracellular environment.[7][16]
-
-
Experimental Setup:
-
Attach a single skinned myocyte to a force transducer and a motor to measure force development and control cell length.
-
Superfuse the myocyte with a series of solutions with precisely buffered free calcium concentrations (pCa solutions), ranging from a relaxing solution (low calcium, e.g., pCa 9.0) to a maximally activating solution (high calcium, e.g., pCa 4.5).[5][7]
-
-
Data Acquisition:
-
For each pCa solution, measure the steady-state isometric force generated by the myocyte.
-
Repeat the force-pCa measurements in the presence of various concentrations of this compound.
-
-
Data Analysis:
-
Normalize the force generated at each pCa to the maximum force to create a force-pCa relationship curve.
-
Fit the data to the Hill equation to determine the pCa50 (the calcium concentration at which 50% of maximal force is produced) and the Hill coefficient (a measure of cooperativity).
-
A leftward shift in the force-pCa curve (an increase in pCa50) in the presence of this compound indicates an increase in myofilament calcium sensitivity.[1]
-
Protocol 2: In Vitro Phosphodiesterase III (PDE3) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PDE3.
Methodology:
-
Reagent Preparation:
-
Use a commercially available PDE assay kit or prepare buffers and reagents. Key components include purified recombinant PDE3 enzyme, the substrate (cAMP or cGMP), and a detection system.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to create a range of inhibitor concentrations.[15][16]
-
-
Assay Procedure:
-
In a microplate, add the PDE3 enzyme, the assay buffer, and the various dilutions of this compound or vehicle control (DMSO).
-
Initiate the enzymatic reaction by adding the substrate (e.g., cAMP).
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a set period, ensuring the reaction remains in the linear range.[15]
-
-
Detection:
-
Stop the reaction and measure the product formation. The detection method will depend on the assay kit used. Common methods include:
-
Colorimetric/Fluorometric/Luminescent Assays: These often involve a coupled enzyme reaction that produces a detectable signal proportional to the amount of substrate hydrolyzed.[15][16]
-
Radiometric Assays: These use a radiolabeled substrate (e.g., [3H]-cAMP) and measure the formation of the radiolabeled product.
-
-
-
Data Analysis:
-
Calculate the percentage of PDE3 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
-
Mandatory Visualizations
This compound's Dual Mechanism of Action
Caption: this compound's dual mechanism of action in vascular smooth muscle and cardiac myocytes.
Experimental Workflow for Assessing Calcium Sensitization
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphodiesterase type 3A (PDE3A), but not type 3B (PDE3B), contributes to the adverse cardiac remodeling induced by pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
- 5. vettimes.com [vettimes.com]
- 6. Effect of this compound in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study—A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Use of this compound in the management of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tuning the Calcium Sensitivity of Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on the incidence of arrhythmias in small breed dogs with myxomatous mitral valve degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. forum.graphviz.org [forum.graphviz.org]
- 18. In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Genetic characterization of diagnostic epitopes of cardiac troponin I in African rhinoceros - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Pimobendan's Efficacy: A Comparative Analysis in Preclinical Cardiovascular Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pimobendan's performance against other cardiovascular therapies in various preclinical models. The following sections detail the experimental data, methodologies, and underlying signaling pathways to aid in the evaluation of its therapeutic potential.
This compound is a well-established inodilator used in the management of congestive heart failure in canines, primarily due to its dual mechanism of action: calcium sensitization and phosphodiesterase III (PDE-III) inhibition.[1] This unique combination results in increased myocardial contractility and balanced vasodilation. As cardiovascular research advances, it is crucial to validate the efficacy of existing drugs like this compound in both traditional and emerging disease models and to compare their performance with other therapeutic alternatives.
Quantitative Performance Analysis
The following tables summarize the key quantitative data from comparative studies involving this compound and its alternatives.
| Model | Drug(s) Compared | Key Findings | Reference |
| Canine Model of Mitral Valve Disease (EPIC Trial) | This compound vs. Placebo | Median time to onset of congestive heart failure or cardiac-related death was 1228 days for this compound group vs. 766 days for placebo group. | [2] |
| Canine Model of Mitral Valve Disease (Replication Study) | This compound vs. No Treatment | 5-year risk of congestive heart failure was 34.6% in the this compound group vs. 56.3% in the no-treatment group. Mean survival time was 1,051 days for this compound group vs. 905 days for no-treatment group. | [3] |
| Rat Model of Mitral Regurgitation | This compound vs. Control | Ejection fraction was significantly higher in the this compound-treated group (82.71% ± 1.85%) compared to the mitral regurgitation control group (66.79% ± 2.78%). This compound also prevented the increase in left ventricular internal diameter in diastole and systole. | [4] |
| Model | Drug(s) Compared | Parameter | This compound | Dobutamine | Milrinone | Reference |
| Conscious Dogs with Recent Myocardial Infarction | This compound vs. Milrinone | Increase in LV +dP/dt | Equivalent | - | Equivalent | [5] |
| Incidence of Sudden Ventricular Fibrillation | 40% | - | 40% | [5] | ||
| Patients with Advanced Heart Failure | Milrinone vs. Dobutamine | Cardiac Index (L/min/m²) | - | 2.00 → 2.72 | 1.99 → 2.40 | [6] |
| Pulmonary Capillary Wedge Pressure (mmHg) | - | 24 → 21 | 23 → 17 | [6] |
Signaling Pathways
The therapeutic effects of this compound and its alternatives are mediated by distinct signaling pathways within cardiomyocytes.
Experimental Protocols
Canine Model of Myxomatous Mitral Valve Disease (EPIC Trial)
-
Objective: To evaluate the effect of this compound on the onset of congestive heart failure or cardiac-related death in dogs with preclinical myxomatous mitral valve disease and cardiomegaly.[2]
-
Model: 360 client-owned dogs with naturally occurring myxomatous mitral valve disease and radiographic and echocardiographic evidence of cardiac enlargement.[2]
-
Methodology:
-
Dogs were randomly assigned to receive either this compound (0.25-0.3 mg/kg orally twice daily) or a placebo.[1]
-
The primary endpoint was a composite of the onset of left-sided congestive heart failure, cardiac-related death, or euthanasia.[2]
-
Dogs were re-examined at regular intervals (1, 3, 6, 9, and 12 months, and then every 6 months) with physical examination, radiography, and echocardiography.[2]
-
-
Data Collection: Time to primary endpoint, survival time, and changes in cardiac dimensions and function were recorded.[2]
Rat Model of Mitral Regurgitation
-
Objective: To investigate the effects of this compound on cardiac function, mitochondrial quality, and myocyte ultrastructure in a rat model of chronic mitral regurgitation.[4]
-
Model: Surgically induced mitral regurgitation in Sprague-Dawley rats.[4]
-
Methodology:
-
Eight weeks post-surgery, rats with confirmed mitral regurgitation were randomly assigned to a this compound group (0.15 mg/kg orally twice daily) or a control group (drinking water).[4]
-
Treatment was administered for 4 weeks.[4]
-
Echocardiography was performed at baseline and at the end of the study to assess cardiac function and dimensions.[4]
-
At the end of the study, hearts were collected for transmission electron microscopy and mitochondrial quality assessment.[4]
-
-
Data Collection: Echocardiographic parameters (ejection fraction, left ventricular internal diameters), heart weight, and ultrastructural changes in cardiomyocytes and mitochondria were evaluated.[4]
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. EPIC Study Results: this compound in Dogs with MMVD [epictrial.com]
- 3. vettimes.com [vettimes.com]
- 4. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the positive inotropic agents milrinone and this compound on the development of lethal ischemic arrhythmias in conscious dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Continuous Milrinone Versus Dobutamine on Pulmonary Pressures in Patients With Advanced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pimobendan and Other Inodilators: A Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the nuanced differences between inodilators is critical for advancing cardiovascular therapeutics. This guide provides a detailed comparative analysis of pimobendan and other prominent inodilators, including levosimendan, milrinone, and amrinone. The information is supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.
Executive Summary
Inodilators are a class of drugs that exert both positive inotropic (increased myocardial contractility) and vasodilatory effects, making them valuable in the management of heart failure. This compound, a benzimidazole-pyridazinone derivative, is widely used in veterinary medicine and has been investigated for human use.[1][2] It distinguishes itself through a dual mechanism of action: calcium sensitization of cardiac troponin C and inhibition of phosphodiesterase III (PDE3).[2][3][4][5][6] This contrasts with other inodilators like levosimendan, which is primarily a calcium sensitizer with an additional mechanism of opening ATP-dependent potassium channels, and the phosphodiesterase III inhibitors milrinone and amrinone.[7][8][9][10][11] This guide will delve into the comparative pharmacology, hemodynamic effects, and experimental protocols used to evaluate these agents.
Mechanisms of Action: A Visual Guide
The distinct signaling pathways of these inodilators underpin their unique pharmacological profiles.
Comparative Hemodynamic and Clinical Effects
The following tables summarize quantitative data from comparative studies. It is important to note that experimental conditions, species, and dosages can vary significantly between studies, affecting direct comparisons.
Table 1: Comparative Hemodynamic Effects in Anesthetized Dogs
| Parameter | Levosimendan | This compound | Milrinone |
| Heart Rate | Increased | Increased | Increased |
| Cardiac Output | Increased | Increased | Increased |
| LV +dP/dt | Increased | Increased | Increased |
| End-Diastolic Pressure | Decreased | Decreased | Decreased |
| Systemic Vascular Resistance | Decreased | Decreased | Decreased |
| Myocardial Perfusion | Redistribution from subendocardium to subepicardium | Increased midmyocardial and subepicardial blood flow | No significant effect |
| Renal Blood Flow | Increased (medulla) | No significant alteration | No significant alteration |
| Hepatic Blood Flow | Increased | Increased (to a greater degree than levosimendan) | No significant alteration |
| Splenic Blood Flow | Decreased | Decreased | Decreased |
| Data synthesized from a study using radioactive microsphere technique in barbiturate-anesthetized dogs.[4][12] |
Table 2: Comparative Clinical Outcomes in Pediatric Cardiac Surgery (Levosimendan vs. Milrinone)
| Outcome | Levosimendan Group | Milrinone Group |
| Incidence of Low Cardiac Output Syndrome (LCOS) | 20% (4/20 patients) | 30% (6/20 patients) |
| Cardiac Index (L/min/m²) | 3.47 ± 0.76 | 3.72 ± 1.05 |
| Ejection Fraction (%) | 66.10 ± 7.82 | 59.34 ± 13.54 |
| Duration of ICU Stay (hours) | 35.95 ± 12.11 | 51.20 ± 29.92 |
| Duration of Ventilation (hours) | 12.75 ± 9.69 | 23.60 ± 22.03 |
| Data from a randomized clinical trial in infants undergoing corrective surgery for congenital heart disease.[1][7] |
Table 3: Comparative Hemodynamic Effects of Amrinone and Milrinone After Cardiac Surgery
| Parameter | Amrinone | Milrinone |
| Cardiac Index Increase | 48% | 52% |
| Mean Arterial Pressure | Small increase | No significant change |
| Systemic Vascular Resistance | Decreased | Decreased (similar to amrinone) |
| Pulmonary Vascular Resistance | Decreased | Decreased (similar to amrinone) |
| Data from a multicenter, randomized, blind comparison in patients after elective cardiac surgery.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of inodilators.
Experimental Protocol 1: Assessment of Hemodynamic Effects and Regional Blood Flow Using Radioactive Microspheres in a Canine Model
Objective: To compare the effects of this compound, levosimendan, and milrinone on systemic hemodynamics and regional organ blood flow.
Animal Model: Mongrel dogs of either sex, anesthetized with sodium pentobarbital.
Instrumentation:
-
Catheterization: A catheter is placed in the left ventricle via the left carotid artery for microsphere injection. A second catheter is placed in the descending aorta via a femoral artery for reference blood sampling and arterial pressure monitoring. A Swan-Ganz catheter is inserted into the pulmonary artery via a jugular vein for measurement of cardiac output by thermodilution.[13]
-
Ventilation: Animals are intubated and mechanically ventilated.
Procedure:
-
Baseline Measurements: After a stabilization period, baseline hemodynamic parameters (heart rate, arterial pressure, cardiac output) are recorded.
-
Microsphere Injection (Baseline): A suspension of radioactively labeled microspheres (e.g., with ¹⁴¹Ce, ⁸⁵Sr, or ⁹⁵Nb) is injected into the left ventricle. Simultaneously, a reference arterial blood sample is withdrawn at a constant rate.
-
Drug Administration: A continuous intravenous infusion of the test inodilator (this compound, levosimendan, or milrinone) is initiated at a low dose and incrementally increased.
-
Microsphere Injection (During Infusion): At each dose level, after hemodynamic stabilization, a different radioactively labeled microsphere is injected, and a reference blood sample is collected.
-
Euthanasia and Tissue Collection: At the end of the experiment, the animal is euthanized, and organs of interest (heart, kidneys, liver, etc.) are harvested.
-
Radioactivity Measurement: The radioactivity of each isotope in the tissue and blood samples is determined using a gamma counter.
Data Analysis:
-
Regional Blood Flow (Qorgan): Calculated using the formula: Qorgan = (Corgan x Qref) / Cref, where Corgan is the radioactivity in the organ, Qref is the withdrawal rate of the reference blood sample, and Cref is the radioactivity in the reference blood sample.[1][14]
-
Hemodynamic Parameters: Standard formulas are used to calculate systemic vascular resistance and other derived parameters.
Experimental Protocol 2: Assessment of Myocardial Contractility Using Pressure-Volume Loop Analysis in a Murine Model
Objective: To determine the effects of inodilators on load-dependent and load-independent measures of left ventricular contractility.
Animal Model: Mice, anesthetized with an appropriate agent (e.g., a combination of medetomidine, midazolam, and fentanyl).
Instrumentation:
-
Pressure-Volume Catheter: A micro-tip pressure-volume catheter (e.g., 1.2 Fr) is inserted into the left ventricle via the right carotid artery.
-
Physiological Monitoring: ECG and body temperature are monitored throughout the procedure.
Procedure:
-
Baseline Recordings: After catheter placement and stabilization, baseline pressure-volume loops are recorded.
-
Preload Reduction: Transient occlusion of the inferior vena cava is performed to generate a series of pressure-volume loops at varying preloads.
-
Drug Administration: The inodilator of interest is administered, typically via intravenous infusion.
-
Post-Drug Recordings: After a period of stabilization, pressure-volume loops and preload reduction maneuvers are repeated.
Data Analysis:
-
Load-Dependent Parameters: Stroke volume, ejection fraction, and the maximal rate of pressure development (dP/dtmax) are derived from the pressure-volume loops.
-
Load-Independent Parameter (End-Systolic Elastance, Ees): The end-systolic pressure-volume relationship (ESPVR) is determined from the series of loops obtained during preload reduction. The slope of the ESPVR represents Ees, a load-independent measure of myocardial contractility.[11][15]
Conclusion
This compound, levosimendan, milrinone, and amrinone are all effective inodilators, but they possess distinct mechanisms of action that translate into different hemodynamic and clinical profiles. This compound's dual action as a calcium sensitizer and PDE3 inhibitor offers a unique combination of effects. Levosimendan's primary calcium sensitization and activation of ATP-dependent potassium channels provide an alternative pathway to inotropy and vasodilation. Milrinone and amrinone, as selective PDE3 inhibitors, represent a more traditional inodilator class. The choice of agent in a research or clinical setting will depend on the specific therapeutic goals and the underlying pathophysiology. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and novel inodilator compounds.
References
- 1. Studies of regional coronary flow using radioactive microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Cardiac output measurement with a simplified thermodilution technique. Comparison with the Fick method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]
- 6. Amrinone in severe congestive heart failure: another look at an intriguing new cardioactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemodynamic assessment of amrinone. A new inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multicenter, randomized, blind comparison of amrinone with milrinone after elective cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computer programs for the radioactive microsphere technique. Determination of regional blood flows and other haemodynamic variables in different experimental circumstances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac Pressure-Volume Loop Analysis Using Conductance Catheters in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of amrinone on myocardial energy metabolism and hemodynamics in patients with severe congestive heart failure due to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal dilution measurement of cardiac output in dogs using an analog computer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood flow distributions by microsphere deposition methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pressure volume loops [bio-protocol.org]
- 15. Pressure Volume Loops Provide a Quantification of Contractility - Regulation of Cardiac Contractility - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Cross-Species Examination of Pimobendan's Pharmacokinetic Profiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of pimobendan across different species, with a primary focus on dogs and cats. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in understanding the species-specific disposition of this critical inodilator.
Key Pharmacokinetic Parameters: A Tabular Comparison
The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, O-desmethyl-pimobendan (ODMP), in dogs and cats following oral administration. These values have been compiled from various studies and represent the mean ± standard deviation where available. It is important to note that experimental conditions, such as dosage and formulation, can influence these parameters.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration
| Parameter | Dog | Cat |
| Bioavailability (F) | 60-65%[1] | Not explicitly reported, but studies suggest reduced first-pass metabolism compared to dogs.[2][3] |
| Time to Maximum Concentration (Tmax) | ~1.4 - 2.1 hours[4] | ~0.9 hours[5][6] |
| Maximum Concentration (Cmax) | 42.96 ± (highly variable) ng/mL (at ~0.36 mg/kg)[4] | 34.50 ± 6.59 ng/mL (at ~0.28 mg/kg)[5][6] |
| Elimination Half-Life (t½) | ~0.4 - 1.0 hours[1][4] | ~1.3 hours[5][6] |
| Volume of Distribution (Vd/F) | Highly variable | 8.2 ± 2.5 L/kg[5][6] |
| Clearance (Cl/F) | Not consistently reported | Not consistently reported |
Table 2: Pharmacokinetic Parameters of O-desmethyl-pimobendan (ODMP) Following Oral Administration of this compound
| Parameter | Dog | Cat |
| Time to Maximum Concentration (Tmax) | ~1.4 hours[4] | Not consistently reported |
| Maximum Concentration (Cmax) | 39.65 ± (highly variable) ng/mL (at ~0.36 mg/kg this compound)[4] | Lower than this compound Cmax[2] |
| Elimination Half-Life (t½) | ~1.3 - 2.0 hours[1][4] | ~1.3 - 1.6 hours[2] |
Experimental Protocols: Methodological Overview
The data presented in this guide are primarily derived from single-dose pharmacokinetic studies in healthy animals. A typical experimental workflow is outlined below.
General Experimental Workflow
A standardized methodology for assessing the pharmacokinetics of orally administered this compound is crucial for generating comparable data. The following diagram illustrates a common experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Single-dose pharmacokinetics and cardiovascular effects of oral this compound in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mvmc.vet [mvmc.vet]
- 4. Pharmacokinetics of this compound after oral administration to dogs with myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of oral this compound in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Calcium Sensitizing Mechanisms of Pimobendan and Levosimendan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the calcium-sensitizing mechanisms of two inotropic drugs, pimobendan and levosimendan. Both agents enhance cardiac contractility, but through distinct molecular interactions and secondary effects. This document outlines their mechanisms of action, presents comparative quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved.
Overview of Mechanisms
This compound and levosimendan are classified as "inodilators" because they possess both positive inotropic (contractility-enhancing) and vasodilatory properties.[1] Their primary inotropic effect stems from sensitizing the cardiac contractile apparatus to calcium, specifically by interacting with cardiac troponin C (cTnC).[1][2] This sensitization allows for a greater contractile force at a given intracellular calcium concentration, which is energetically more efficient than increasing calcium influx.[2]
Despite this shared primary mechanism, their molecular interactions and secondary effects differ significantly:
-
This compound: Exerts its effects through a dual mechanism: calcium sensitization of cTnC and inhibition of phosphodiesterase III (PDE3).[1] PDE3 inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), contributing to both its inotropic and vasodilatory effects.[1]
-
Levosimendan: Primarily acts as a calcium sensitizer by binding to cTnC in a calcium-dependent manner.[2] Its vasodilatory effects are mainly attributed to the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[2] At higher concentrations, it may also exhibit some PDE3 inhibitory activity.[2]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and levosimendan based on available experimental data.
| Parameter | This compound | Levosimendan |
| Primary Target | Cardiac Troponin C (cTnC) & PDE3 | Cardiac Troponin C (cTnC) |
| Binding Affinity to cTnC (Kd) | Data not available in the public domain | Data not available in the public domain |
| PDE3 Inhibition (IC50) | 0.32 µM (guinea pig cardiac enzyme)[3][4][5] | Weak inhibition at high doses[2] |
| K-ATP Channel Activation (EC50) | Not a primary mechanism | 4.7 µM (rat ventricular cells)[6] |
| Mitochondrial K-ATP Channel Activation (EC50) | Not a primary mechanism | 0.83 µM (rat cardiac mitochondria)[7] |
| Effect on Myofilament Ca2+ Sensitivity (pCa50) | Increases pCa50[8] | Increases pCa50[9] |
Signaling Pathways
The distinct mechanisms of this compound and levosimendan are illustrated in the following signaling pathway diagrams.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanisms of this compound and levosimendan.
Skinned Fiber Assay for Calcium Sensitivity
This assay directly measures the effect of a compound on the calcium sensitivity of the contractile apparatus.
Experimental Workflow:
Detailed Protocol:
-
Fiber Preparation: Isolate small bundles of cardiac muscle fibers from a suitable animal model. Chemically permeabilize ("skin") the cell membranes using a detergent like Triton X-100. This removes the sarcolemma and sarcoplasmic reticulum, allowing for direct control of the intracellular environment.
-
Mounting: Attach the skinned fiber preparation between a force transducer and a motor.
-
Solutions: Prepare a series of solutions with precisely buffered free calcium concentrations (pCa solutions), typically ranging from pCa 9.0 (low calcium) to pCa 4.5 (high calcium).
-
Force Measurement (Baseline): Sequentially expose the fiber to the pCa solutions and record the steady-state isometric force at each concentration to generate a baseline force-pCa curve.
-
Drug Incubation: Incubate the fiber with a known concentration of this compound or levosimendan.
-
Force Measurement (Post-Drug): Repeat the sequential exposure to pCa solutions in the presence of the drug and record the isometric force.
-
Data Analysis: Plot the normalized force as a function of pCa. A leftward shift in the force-pCa curve in the presence of the drug indicates an increase in calcium sensitivity. The pCa required for 50% of maximal activation (pCa50) is calculated to quantify this shift.[8][9]
Phosphodiesterase III (PDE3) Inhibition Assay
This assay determines the inhibitory potency of a compound against the PDE3 enzyme. A common method is the fluorescence polarization (FP) assay.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of purified PDE3 enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), the test inhibitor (this compound), and a binding agent that specifically binds to the hydrolyzed product (AMP).
-
Inhibitor Incubation: In a microplate, incubate the PDE3 enzyme with serial dilutions of this compound.
-
Enzymatic Reaction: Initiate the reaction by adding the fluorescent cAMP substrate to each well. Allow the reaction to proceed for a defined period.
-
Detection: Stop the reaction and add the binding agent. The binding of the hydrolyzed fluorescent AMP to the large binding agent slows its rotation, leading to an increase in fluorescence polarization.
-
Measurement: Read the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: The degree of inhibition is inversely proportional to the fluorescence polarization signal. Plot the percent inhibition against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).[7][9]
Patch-Clamp Electrophysiology for K-ATP Channel Activity
This technique is used to measure the activity of ion channels, such as the K-ATP channels affected by levosimendan, in the cell membrane.
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation: Isolate single cells (e.g., ventricular myocytes or vascular smooth muscle cells) from a suitable animal model.
-
Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with an appropriate intracellular solution.
-
Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal."
-
Configuration: Establish the desired recording configuration. In the "whole-cell" configuration, the membrane patch is ruptured, allowing measurement of currents across the entire cell membrane. In the "inside-out" configuration, a patch of the membrane is excised, allowing direct application of substances to the intracellular face of the ion channels.
-
Recording: Apply a series of voltage steps to the cell and record the resulting ion currents.
-
Drug Application: Apply levosimendan to the bath solution (for whole-cell) or the solution bathing the intracellular face of the membrane patch (for inside-out).
-
Data Analysis: Analyze the changes in the K-ATP channel currents in the presence of different concentrations of levosimendan to determine the dose-response relationship and calculate the half-maximal effective concentration (EC50).[6][10]
Conclusion
This compound and levosimendan, while both acting as calcium sensitizers, exhibit distinct pharmacological profiles. This compound's dual action as a calcium sensitizer and PDE3 inhibitor provides both inotropic and vasodilatory support. Levosimendan's primary mechanism of calcium sensitization is complemented by its vasodilatory effect through the opening of K-ATP channels. The choice between these agents in a clinical or research setting will depend on the desired balance of inotropic and vasodilatory effects and the specific pathophysiological context. Further research is warranted to elucidate the precise binding affinities of these drugs to cardiac troponin C to provide a more complete quantitative comparison.
References
- 1. dvm360.com [dvm360.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. Levosimendan’s Effects on Length-Dependent Activation in Murine Fast-Twitch Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound increases calcium sensitivity of skinned human papillary muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Levosimendan, a cardiotonic agent targeted to troponin C, on cardiac function and on phosphorylation and Ca2+ sensitivity of cardiac myofibrils and sarcoplasmic reticulum in guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Levosimendan in Cardiac Surgery: An Update After the LEVO-CTS, CHEETAH, and LICORN Trials in the Light of Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Pimobendan's Survival Advantage in Preclinical Heart Disease Models: A Comparative Analysis
A comprehensive review of key preclinical trials demonstrates pimobendan's significant efficacy in extending survival and delaying the onset of clinical signs in models of heart disease. This guide provides a detailed comparison of its performance against control groups, supported by experimental data and a breakdown of its mechanism of action.
This compound, a benzimidazole-pyridazinone derivative, has emerged as a cornerstone in the management of canine heart disease. Its dual mechanism of action as a calcium sensitizer and a phosphodiesterase III (PDEIII) inhibitor classifies it as an inodilator, enhancing myocardial contractility and promoting vasodilation.[1][2] This unique pharmacological profile has been the subject of extensive preclinical investigation, most notably in naturally occurring canine models of myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM). These canine studies are considered highly valuable preclinical models for human cardiac conditions.
Quantitative Survival Analysis
The following tables summarize the key survival data from two landmark preclinical trials: the EPIC (Evaluation of this compound in Dogs with Cardiomegaly Caused by Preclinical Myxomatous Mitral Valve Disease) study and the PROTECT (this compound for the Prevention of Congestive Heart Failure or Sudden Death in Doberman Pinschers with Preclinical Dilated Cardiomyopathy) study. A third table presents data from a study on dogs already in congestive heart failure (CHF) due to MMVD, comparing different dosages of this compound to conventional therapy.
Table 1: Survival Data from the EPIC Study in Dogs with Preclinical MMVD [3][4]
| Metric | This compound Group | Placebo Group | P-value |
| Median Time to Primary Endpoint (Onset of CHF, Cardiac-Related Death, or Euthanasia) | 1228 days | 766 days | 0.0038 |
| Median Survival Time (All-Cause Mortality) | 1059 days | 902 days | 0.012 |
| Hazard Ratio for Primary Endpoint | 0.64 (95% CI: 0.47–0.87) | - | - |
Table 2: Survival Data from the PROTECT Study in Doberman Pinschers with Preclinical DCM [5][6]
| Metric | This compound Group | Placebo Group | P-value |
| Median Time to Primary Endpoint (Onset of CHF or Sudden Death) | 718 days | 441 days | 0.0088 |
| Median Survival Time (All-Cause Mortality) | 623 days | 466 days | 0.034 |
Table 3: Survival Data in Dogs with Congestive Heart Failure due to MMVD [7]
| Treatment Group | Median Survival Time | 1-Year Survival Rate |
| Standard-Dose this compound (0.20–0.48 mg/kg q12hr) | 334 days | 46% |
| Low-Dose this compound (0.05–0.19 mg/kg q12hr) | 277 days | 37% |
| Conventional Therapy Alone | 136 days | 23% |
Experimental Protocols of Key Preclinical Trials
The robustness of the survival data is underpinned by the rigorous design of these multicenter, randomized, placebo-controlled, and blinded clinical trials.
EPIC Study Protocol[8]
-
Objective: To determine if this compound administration to dogs with preclinical MMVD and cardiomegaly would delay the onset of CHF, cardiac-related death, or euthanasia.
-
Study Population: 360 client-owned dogs with MMVD, left atrial-to-aortic ratio ≥1.6, normalized left ventricular internal diameter in diastole ≥1.7, and vertebral heart sum >10.5.
-
Methodology: Dogs were randomly assigned to receive either this compound (0.4–0.6 mg/kg/day, divided into two doses) or a visually identical placebo.
-
Primary Endpoint: A composite of the onset of CHF, cardiac-related death, or euthanasia.
PROTECT Study Protocol[6]
-
Objective: To evaluate the efficacy of this compound in delaying the onset of CHF or sudden death in Doberman Pinschers with preclinical DCM.
-
Study Population: 76 client-owned Doberman Pinschers with echocardiographic evidence of preclinical DCM.
-
Methodology: A randomized, blinded, placebo-controlled, parallel group multicenter study. Dogs were allocated in a 1:1 ratio to receive either this compound capsules or a visually identical placebo. The median dose of this compound was 0.453 mg/kg/day.[5]
-
Primary Endpoint: A composite of the onset of CHF or sudden death.
Mechanism of Action: A Dual Pathway
This compound's therapeutic effects are derived from two primary signaling pathways within the cardiac myocyte and vascular smooth muscle. It enhances the sensitivity of the cardiac contractile apparatus to intracellular calcium and inhibits the action of phosphodiesterase III.[1] This dual mechanism improves cardiac output without a significant increase in myocardial oxygen consumption.[1]
Caption: this compound's dual mechanism of action.
Conclusion
The preclinical data, primarily from well-controlled clinical trials in dogs, provides strong statistical validation for the use of this compound in delaying the progression of heart disease and extending survival. The EPIC and PROTECT studies, in particular, demonstrate a significant increase in the time to primary clinical endpoints and overall survival in dogs with preclinical MMVD and DCM, respectively. Its dual mechanism as a calcium sensitizer and PDEIII inhibitor offers a unique therapeutic advantage in managing heart failure. These findings underscore the importance of this compound in the therapeutic landscape and provide a solid foundation for its clinical application and further research.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. dvm360.com [dvm360.com]
- 3. Effect of this compound in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study—A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dvm360.com [dvm360.com]
- 6. Efficacy of this compound in the prevention of congestive heart failure or sudden death in Doberman Pinschers with preclinical dilated cardiomyopathy (the PROTECT Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound on survival and reoccurrence of pulmonary edema in canine congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Long-Term Safety Profiles of Pimobendan and Benazepril
For Immediate Release
This guide provides a detailed comparison of the long-term safety profiles of two cornerstone medications in veterinary cardiology: pimobendan, an inodilator, and benazepril, an angiotensin-converting enzyme (ACE) inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from pivotal clinical trials to offer an objective evaluation, complete with experimental methodologies and visual representations of molecular pathways and study designs.
Executive Summary
This compound and benazepril are frequently employed in the management of heart disease in dogs, particularly myxomatous mitral valve disease (MMVD). While their efficacy in improving clinical outcomes is well-documented, a thorough understanding of their long-term safety is critical for clinical decision-making and future drug development. This guide examines data from major long-term studies, most notably the QUEST (QUality of life and Extension of Survival Time) and EPIC (Evaluation of this compound in Cardiomegaly) trials, to compare the adverse event profiles of these two drugs. The evidence indicates that both medications are generally well-tolerated over long-term administration. The QUEST study, a direct comparison, showed a similar incidence of many adverse events, while the EPIC study demonstrated that this compound's safety profile was comparable to that of a placebo in the preclinical stage of MMVD.
Mechanisms of Action
Understanding the distinct molecular pathways of this compound and benazepril is fundamental to interpreting their safety profiles.
This compound is classified as an inodilator due to its dual mechanism of action.[1] It enhances cardiac contractility by sensitizing cardiac troponin C to calcium, an action that improves the heart's pumping ability without increasing myocardial oxygen demand.[1][2] Simultaneously, it induces vasodilation by inhibiting phosphodiesterase III (PDE3).[1][3]
Benazepril is an ACE inhibitor that modulates the Renin-Angiotensin-Aldosterone System (RAAS). It is a prodrug, metabolized in the liver to its active form, benazeprilat.[4] Benazeprilat inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[4][5] This action leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[5]
Quantitative Safety Data: A Comparative Overview
Long-term clinical trials provide the most robust data for comparing the safety profiles of this compound and benazepril. The QUEST study, a prospective, single-blinded trial, directly compared the two drugs in dogs with congestive heart failure (CHF) caused by MMVD.
Table 1: Summary of Observed Adverse Events in the QUEST Study
| Adverse Event Category | This compound Group (n=124) | Benazepril Group (n=128) |
| Gastrointestinal Disorders (e.g., vomiting, diarrhea, anorexia) | 64 | Not explicitly quantified, but overall incidence of reported adverse events was similar between groups. |
| Abnormal Behavior (e.g., lethargy, confusion, uneasiness) | 34 | Not explicitly quantified. |
| Tachycardia (supraventricular or ventricular) | 11 | Not explicitly quantified, but incidence of arrhythmias was similar.[1] |
| Seizure | 3 | 0 |
| Polyuria, Polydipsia, Incontinence | 1 | 2 |
| Dyspnea (intermittent) | 1 | Not explicitly quantified. |
Source: Adapted from the QUEST Study publication. Note: The publication provided specific numbers for the this compound group for certain events but described the overall incidence as similar for benazepril.[4]
The EPIC trial, a landmark study investigating this compound in dogs with preclinical MMVD, compared this compound to a placebo. The results showed that adverse events were not different between the treatment and placebo groups, indicating that this compound is safe and well-tolerated in this patient population.[6] Sporadic adverse events, mainly gastrointestinal, occurred with equal prevalence in both the this compound and placebo groups.[5]
Experimental Protocols of Key Long-Term Studies
The methodologies employed in large-scale clinical trials are crucial for interpreting the validity and applicability of their safety data. Below are summaries of the protocols for the pivotal QUEST and EPIC studies.
The QUEST Study Protocol
-
Objective: To compare the effects of this compound versus benazepril on survival times in dogs with CHF caused by MMVD.[7]
-
Study Design: A prospective, randomized, single-blinded, multicenter study.[7]
-
Population: 260 client-owned dogs with CHF caused by MMVD, recruited from 28 centers.[7]
-
Randomization: Dogs were randomly assigned to receive either this compound (n=124) or benazepril hydrochloride (n=128) in addition to conventional therapy (e.g., diuretics).[7]
-
Dosage:
-
Primary Endpoint: A composite of cardiac-related death, euthanasia for cardiac reasons, or treatment failure.[7]
-
Safety Assessment: Adverse events were recorded and monitored throughout the study. A longitudinal analysis also compared quality-of-life variables, clinical parameters, and laboratory values between the groups.[1]
The EPIC Study Protocol
-
Objective: To determine if long-term administration of this compound to dogs with preclinical MMVD and cardiomegaly would delay the onset of CHF, cardiac-related death, or euthanasia.[6]
-
Study Design: A prospective, randomized, placebo-controlled, blinded, multicenter clinical trial.[6]
-
Population: 360 client-owned dogs with preclinical MMVD and evidence of cardiac enlargement based on specific radiographic and echocardiographic criteria.[6]
-
Inclusion Criteria: Vertebral heart sum >10.5, left atrial-to-aortic ratio ≥1.6, and normalized left ventricular internal diameter in diastole ≥1.7.[6]
-
-
Randomization: Dogs were randomly assigned to receive either this compound (n=180) or an identical placebo (n=180).[5]
-
Dosage: this compound administered at 0.4-0.6 mg/kg/day, divided into two doses.[6]
-
Primary Endpoint: A composite of the onset of clinical signs of CHF, cardiac-related death, or euthanasia.[6]
-
Safety Assessment: Adverse events were monitored and compared between the this compound and placebo groups.
References
- 1. [PDF] Longitudinal analysis of quality of life, clinical, radiographic, echocardiographic, and laboratory variables in dogs with myxomatous mitral valve disease receiving this compound or benazepril: the QUEST study. | Semantic Scholar [semanticscholar.org]
- 2. Longitudinal Analysis of Quality of Life, Clinical, Radiographic, Echocardiographic, and Laboratory Variables in Dogs with Myxomatous Mitral Valve Disease Receiving this compound or Benazepril: The QUEST Study [folia.unifr.ch]
- 3. Longitudinal analysis of quality of life, clinical, radiographic, echocardiographic, and laboratory variables in dogs with myxomatous mitral valve disease receiving this compound or benazepril: the QUEST study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 6. Effect of this compound in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study-A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EPIC Study Results: this compound in Dogs with MMVD [epictrial.com]
head-to-head comparison of pimobendan and digoxin in heart failure models
Head-to-Head Comparison: Pimobendan vs. Digoxin in Heart Failure Models
An Objective Analysis for Researchers and Drug Development Professionals
The management of heart failure in preclinical and clinical models has long relied on a variety of therapeutic agents aimed at improving cardiac function and alleviating clinical signs. Among these, the positive inotropes this compound and digoxin have been subjects of extensive research. This guide provides a detailed head-to-head comparison of their performance in heart failure models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Executive Summary
This compound, a benzimidazole-pyridazinone derivative, is classified as an inodilator due to its dual mechanism of action: calcium sensitization of cardiac troponin C and inhibition of phosphodiesterase III (PDEIII).[1] This results in both increased myocardial contractility and balanced vasodilation.[1][2][3] Digoxin, a cardiac glycoside, enhances contractility by inhibiting the sodium-potassium ATPase pump in cardiac myocytes, leading to an increase in intracellular calcium.[2][4] While both drugs aim to improve cardiac output, their broader physiological effects, safety profiles, and long-term outcomes differ significantly, particularly in canine heart failure models, which are the most extensively studied.
Quantitative Data Comparison
The following tables summarize key quantitative data from studies directly comparing or evaluating this compound and digoxin in heart failure models. The primary focus of available literature is on canine models of chronic degenerative mitral valve disease (CDMVD) and dilated cardiomyopathy (DCM).
Table 1: Hemodynamic and Echocardiographic Parameters
| Parameter | Heart Failure Model | This compound Effect | Digoxin Effect | Placebo/Control | Source |
| Cardiac Output | CDMVD in Dogs | Increased | Beneficial effects on LV function | No significant change | [2][4] |
| Preload & Afterload | CDMVD in Dogs | Reduced | Not specified as primary effect | No significant change | [2][4] |
| Myocardial Contractility | CDMVD in Dogs | Increased without increased oxygen consumption | Increased | No significant change | [2][4] |
| Early Mitral Inflow Velocity (E-wave) | CDMVD in Dogs | Increased at day 28, suggesting improved diastolic function | No significant change | No significant change | [2][5] |
| Heart Rate | MMVD in Dogs | Significantly lower than baseline | Not directly compared | No significant change from baseline | [6] |
| Systolic Function | Tachycardia-induced DCM in Dogs | Significant increase | Not evaluated | No change | [7] |
| Mitral Regurgitation | Tachycardia-induced DCM in Dogs | Significant decrease | Not evaluated | No change | [7] |
Table 2: Clinical Outcomes and Survival
| Outcome | Heart Failure Model | This compound Group | Digoxin Group | Placebo/Benazepril Group | Source |
| Median Survival Time | DCM in Doberman Pinschers | 329 days | Not directly compared | 50 days (Placebo) | [8] |
| Median Survival Time | CHF secondary to MVD or DCM | 217 days (with or without benazepril) | Not directly compared | 42 days (Benazepril alone) | [9] |
| Time to Primary Endpoint (CHF or Sudden Death) | Preclinical DCM in Irish Wolfhounds | 1,991 days | 1,263 days (Methyldigoxin) | 997 days (Benazepril) | [10][11] |
| Clinical Improvement Score | CDMVD in Dogs | Significant early improvement | No significant difference from placebo | No significant improvement | [2][5] |
| Incidence of Worsening Heart Failure (Mortality/Censoring) | CDMVD in Dogs | 1 out of 14 dogs | 2 out of 11 dogs | 1 out of 8 dogs | [2][5] |
| Arrhythmia Incidence | MMVD in Dogs | No significant difference from placebo | Higher risk in combination with this compound | No significant change | [6][12] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and digoxin are crucial to understanding their different physiological effects and clinical outcomes.
This compound Signaling Pathway
This compound exerts its effects through two primary pathways. Firstly, it acts as a calcium sensitizer, directly enhancing the interaction between calcium and troponin C without increasing intracellular calcium concentration. This leads to improved myocardial contractility without a corresponding increase in myocardial oxygen demand.[13][14] Secondly, it selectively inhibits phosphodiesterase III (PDEIII), which increases cyclic adenosine monophosphate (cAMP) levels in both cardiac and vascular smooth muscle cells.[9] This results in positive inotropy and balanced vasodilation, reducing both preload and afterload.[2]
Digoxin Signaling Pathway
Digoxin's mechanism is centered on the inhibition of the Na+/K+ ATPase pump located in the sarcolemma of cardiac myocytes.[2][4] This inhibition leads to an accumulation of intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger. The resulting increase in intracellular calcium concentration enhances the contractility of the heart muscle.[4] However, this calcium loading can also predispose the myocyte to arrhythmias.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]
- 3. leadervet.com [leadervet.com]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on the incidence of arrhythmias in small breed dogs with myxomatous mitral valve degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Effects of this compound on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Long-term Outcome of Irish Wolfhound Dogs with Preclinical Cardiomyopathy, Atrial Fibrillation, or Both Treated with this compound, Benazepril Hydrochloride, or Methyldigoxin Monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. todaysveterinarypractice.com [todaysveterinarypractice.com]
Validating Biomarkers for Assessing Pimobendan's Therapeutic Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to assess the therapeutic response of pimobendan in canine congestive heart failure (CHF). It includes a review of experimental data, detailed methodologies for key assays, and a comparison with alternative therapies, offering valuable insights for preclinical and clinical research in veterinary cardiology.
Executive Summary
This compound, a calcium sensitizer and phosphodiesterase III (PDE3) inhibitor, is a cornerstone in the management of canine CHF due to dilated cardiomyopathy (DCM) and myxomatous mitral valve disease (MMVD).[1] Its dual mechanism of action, enhancing myocardial contractility and promoting vasodilation, leads to improved cardiac function and quality of life.[1] Validating the therapeutic response to this compound is crucial for optimizing treatment protocols and developing novel cardiac therapies. This guide focuses on key biomarkers and methodologies for assessing this response, with a comparative look at other inotropic agents.
Key Biomarkers for Therapeutic Monitoring
The most established biomarkers for monitoring the cardiac response to this compound are N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponin I (cTnI).
-
N-terminal pro-B-type natriuretic peptide (NT-proBNP): Released from cardiomyocytes in response to myocardial stretch and volume overload, NT-proBNP is a sensitive indicator of cardiac wall stress.[2] Multiple studies have demonstrated that this compound administration leads to a significant reduction in NT-proBNP levels in dogs with preclinical and clinical heart disease, indicating a decrease in cardiac load.[3][4][5]
-
Cardiac Troponin I (cTnI): A specific marker of myocardial injury, elevated cTnI levels suggest cardiomyocyte damage.[2] While this compound's primary effect is not directly on myocyte preservation, monitoring cTnI can be valuable in assessing the overall cardiac health and the potential for drug-induced arrhythmias, although studies have not shown a significant increase in cTnI with this compound treatment.[3][4] In some cases, a reduction in cTnI has been observed, suggesting a potential indirect beneficial effect on myocardial strain.[6]
Comparative Analysis of Therapeutic Agents
This section compares the effects of this compound on key cardiac biomarkers and echocardiographic parameters against an ACE inhibitor (Benazepril) and a traditional inotrope (Digoxin).
Biomarker Response to Treatment
| Biomarker | This compound | Benazepril | Digoxin |
| NT-proBNP | Significant Decrease[4][5] | Modest or No Significant Decrease[7] | Limited data on direct comparison of NT-proBNP response |
| cTnI | No Significant Change or Decrease[3][4][6] | No Significant Change | Potential for increased levels with toxicity |
Echocardiographic Parameter Response to Treatment
| Echocardiographic Parameter | This compound | Benazepril | Digoxin |
| Left Ventricular Internal Diameter in Systole (LVIDs) | Significant Decrease[8] | No Significant Change[9] | Modest Decrease |
| Fractional Shortening (FS%) | Significant Increase[8] | No Significant Change[9] | Modest Increase[4] |
| Ejection Fraction (EF%) | Significant Increase[8] | No Significant Change | Modest Increase |
| Left Atrial to Aortic Root Ratio (LA:Ao) | Decrease[10] | No Significant Change[9] | Limited comparative data |
Experimental Protocols
Measurement of Canine NT-proBNP via ELISA
This protocol outlines a typical sandwich ELISA for the quantification of canine NT-proBNP in serum or plasma.
Materials:
-
Canine NT-proBNP ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash bottle or automated plate washer
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
Standard Curve Preparation: Create a serial dilution of the NT-proBNP standard to generate a standard curve.
-
Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C).[11]
-
Washing: Aspirate the contents of each well and wash the plate multiple times with the provided wash buffer.[12]
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as specified.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate as specified.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.[13]
-
Color Development: Incubate the plate in the dark at room temperature for the specified time, allowing for color development.[13]
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of NT-proBNP in the samples by interpolating their absorbance values from the standard curve.
Measurement of Canine Cardiac Troponin I (cTnI) via Immunoassay
This protocol describes a general procedure for a quantitative immunoassay for canine cTnI.
Materials:
-
Canine cTnI immunoassay kit (e.g., chemiluminescent or fluorescent immunoassay)
-
Automated immunoassay analyzer or appropriate reader
-
Calibrators and controls
-
Sample collection tubes (serum or plasma)
Procedure:
-
Sample Collection and Preparation: Collect whole blood into appropriate tubes (e.g., serum separator tubes or EDTA plasma tubes). Centrifuge the samples to separate the serum or plasma.[14]
-
Instrument Calibration: Calibrate the immunoassay analyzer using the provided calibrators according to the manufacturer's instructions.
-
Quality Control: Run quality control samples to ensure the assay is performing within specified limits.
-
Sample Analysis: Load the patient samples onto the analyzer. The analyzer will automatically perform the following steps:
-
Incubation of the sample with antibody-coated microparticles.
-
Addition of a second antibody conjugated to a detection molecule (e.g., acridinium ester for chemiluminescence).
-
Washing steps to remove unbound components.
-
Triggering of the detection reaction (e.g., light emission for chemiluminescence).
-
-
Result Interpretation: The analyzer measures the signal produced and calculates the cTnI concentration in the sample based on the calibration curve. Results are typically reported in ng/mL.[15]
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for biomarker validation.
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for biomarker validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute Effects of this compound on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canine NT-proBNP (N-Terminal Pro-Brain Natriuretic Peptide) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. Efficacy of digoxin administration in dogs with idiopathic congestive cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. biochemjournal.com [biochemjournal.com]
- 7. dvm360.com [dvm360.com]
- 8. Frontiers | Changes in echocardiographic indices and left ventricular strain values by two-dimensional speckle-tracking echocardiography following pre-anesthetic oral this compound administration compared with intravenous this compound in dogs [frontiersin.org]
- 9. Comparative adverse cardiac effects of this compound and benazepril monotherapy in dogs with mild degenerative mitral valve disease: a prospective, controlled, blinded, and randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitral Valve Disease - Alternative Therapies Such as Beta Blockers, Amlodipine and this compound - WSAVA2011 - VIN [vin.com]
- 11. assaygenie.com [assaygenie.com]
- 12. neoscientific.com [neoscientific.com]
- 13. krishgen.com [krishgen.com]
- 14. ddlzagreb.hr [ddlzagreb.hr]
- 15. 4adi.com [4adi.com]
A Meta-Analytic Comparison of Pimobendan's Clinical Efficacy in Canine Heart Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analytic comparison of the clinical efficacy of pimobendan in the management of canine heart disease, drawing upon published research. The information is intended to support research, scientific inquiry, and drug development efforts by presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
This compound is a benzimidazole-pyridazinone derivative classified as an inodilator, exerting both positive inotropic and vasodilatory effects.[1][2] Its primary application in veterinary medicine is the management of congestive heart failure (CHF) in dogs, secondary to conditions such as myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM).[1][3]
Mechanism of Action
This compound's therapeutic effects are attributed to a dual mechanism of action:
-
Calcium Sensitization: It enhances the sensitivity of the cardiac contractile apparatus to intracellular calcium by binding to cardiac troponin C.[2][4] This leads to an increase in myocardial contractility without a corresponding increase in myocardial oxygen demand.[1]
-
Phosphodiesterase III (PDE3) Inhibition: this compound inhibits PDE3, leading to an increase in cyclic adenosine monophosphate (cAMP).[1][3] This results in peripheral vasodilation, reducing both preload and afterload on the heart.[3]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's dual mechanism of action.
Meta-Analysis of Clinical Efficacy
The clinical efficacy of this compound has been evaluated in several large-scale, multicenter, randomized, and placebo-controlled clinical trials. The most notable of these are the EPIC (Evaluation of this compound in Cardiomegaly) and PROTECT (this compound for the Prevention of Congestive Heart Failure in Dobermans with Preclinical Dilated Cardiomyopathy) studies.
Efficacy in Preclinical Myxomatous Mitral Valve Disease (MMVD)
The EPIC trial investigated the use of this compound in dogs with preclinical MMVD and cardiomegaly.[5] The primary endpoint was a composite of the onset of CHF, cardiac-related death, or euthanasia.[5]
| Endpoint | This compound Group | Placebo Group | p-value | Hazard Ratio (95% CI) |
| Median Time to Primary Endpoint | 1228 days | 766 days | 0.0038 | 0.64 (0.47–0.87) |
| Median Survival Time | 1059 days | 902 days | 0.012 | Not Reported |
A follow-up study using target trial emulation on real-world data from primary-care veterinary practices supported the findings of the EPIC trial, demonstrating a significantly lower risk of CHF and longer survival in dogs prescribed this compound.[6][7]
| Endpoint (at 5 years) | This compound Group | No this compound Group |
| Risk of CHF | 34.1% | 56.3% |
| Survival Rate | 19.8% | 9.6% |
Efficacy in Preclinical Dilated Cardiomyopathy (DCM)
The PROTECT study evaluated the efficacy of this compound in delaying the onset of CHF or sudden death in Doberman Pinschers with preclinical DCM.[8]
| Endpoint | This compound Group | Placebo Group | p-value |
| Median Time to Primary Endpoint (CHF or Sudden Death) | 718 days | 441 days | 0.0088 |
| Median Survival Time | 623 days | 466 days | 0.034 |
Experimental Protocols of Key Clinical Trials
The EPIC Study Protocol
-
Study Design: A prospective, multicenter, blinded, randomized, placebo-controlled study.[5]
-
Animals: 360 client-owned dogs with MMVD, left atrial-to-aortic ratio ≥1.6, normalized left ventricular internal diameter in diastole ≥1.7, and vertebral heart sum >10.5.[5]
-
Treatment: Dogs were randomly allocated to receive either this compound (0.4–0.6 mg/kg/day, divided into two doses) or a visually identical placebo.[5]
-
Primary Outcome: The primary endpoint was a composite of the onset of CHF, cardiac-related death, or euthanasia.[5]
The PROTECT Study Protocol
-
Study Design: A randomized, blinded, placebo-controlled, parallel-group multicenter study.[8]
-
Animals: 76 client-owned Doberman Pinschers with preclinical DCM.[8]
-
Treatment: Dogs were allocated in a 1:1 ratio to receive either this compound capsules or visually identical placebo capsules.[8]
-
Primary Outcome: The composite primary endpoint was the onset of CHF or sudden death.[8]
Experimental Workflow of a Typical Clinical Trial
Caption: Generalized workflow of a randomized controlled clinical trial for this compound.
Conclusion
The evidence from large-scale, well-designed clinical trials strongly supports the clinical efficacy of this compound in the management of preclinical canine heart disease. In dogs with MMVD and cardiomegaly, this compound significantly delays the onset of clinical signs of heart failure and prolongs survival.[5] Similarly, in Doberman Pinschers with preclinical DCM, this compound extends the time to the onset of clinical signs and improves survival times.[8] The dual mechanism of action, combining positive inotropy with balanced vasodilation, provides a sound pharmacological basis for these observed clinical benefits.[3][4] These findings have significant implications for the management of canine heart disease and provide a strong rationale for the use of this compound in appropriate patient populations.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study—A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical value of this compound in canine heart disease management – NEW DATA [veterinaryirelandjournal.com]
- 7. Big data from VetCompass reaffirms value of this compound in management of canine heart disease - News - VetCompass - Royal Veterinary College, RVC [rvc.ac.uk]
- 8. Efficacy of this compound in the Prevention of Congestive Heart Failure or Sudden Death in Doberman Pinschers with Preclinical Dilated Cardiomyopathy (The PROTECT Study) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pimobendan: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Pimobendan, a cardiovascular drug, tailored for researchers, scientists, and drug development professionals.
The disposal of this compound, as with any chemical, must adhere to a hierarchy of regulations, beginning with federal standards and supplemented by state and local rules. While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is imperative to handle its disposal with the care due to a biologically active compound.[1]
Disposal Procedures for this compound in a Laboratory Setting
For research and development facilities, the primary route for disposal of unused or waste this compound is through a licensed hazardous waste contractor.
Step-by-Step Protocol for Disposal:
-
Characterization: Although not a listed hazardous waste, it is best practice to manage unused this compound as a chemical waste. Consult your institution's Environmental Health and Safety (EHS) department to confirm classification according to local regulations.[2]
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and a description of its contents.[3] The label should be updated whenever waste is added.[3]
-
Storage: Store the waste container in a secure, designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel.[3]
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will ensure it is transported to a permitted treatment, storage, and disposal facility (TSDF).[4]
-
Record Keeping: Maintain meticulous records of the disposal, including the quantity of this compound disposed of and the date of pickup. These records are essential for regulatory compliance.
Quantitative Data for Pharmaceutical Waste Management
The following tables summarize key quantitative thresholds for hazardous waste generation and container management as defined by the Environmental Protection Agency (EPA). Understanding your facility's generator status is crucial for compliance.
| Hazardous Waste Generator Category | Monthly Generation Rate of Hazardous Waste | Monthly Generation Rate of Acute Hazardous Waste (P-listed) |
| Large Quantity Generator (LQG) | > 1,000 kg | > 1 kg |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | < 1 kg |
| Very Small Quantity Generator (VSQG) | < 100 kg | < 1 kg |
| Data sourced from Daniels Health, 2018.[5] |
| Container Status | Criteria for "RCRA Empty" |
| Containers that held P-listed waste | Must be triple-rinsed. |
| Containers that held U-listed or characteristic waste | All contents removed by normal means, with no more than 3% by weight of the original contents remaining. |
| Data sourced from Environmental Marketing Services.[6] |
Disposal Workflow for Unused this compound in a Laboratory
The following diagram illustrates the decision-making process for the disposal of this compound in a research environment.
Guidance for End-Users (Non-Laboratory)
For individuals in a non-laboratory setting, such as pet owners with leftover medication, the disposal procedures are different. Flushing unwanted medication is strongly discouraged due to the potential for environmental contamination.[7] The preferred methods are:
-
Drug Take-Back Programs: Utilize community drug take-back programs, which are the safest and most environmentally responsible option.
-
Household Trash Disposal (if no take-back program is available):
-
Remove the this compound from its original container.
-
Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the medication less appealing to children and animals.
-
Place the mixture in a sealed container, such as a resealable plastic bag.
-
Dispose of the sealed container in your household trash.
-
Before discarding the original prescription bottle, obscure all personal information on the label to protect your privacy.
-
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. aksci.com [aksci.com]
- 3. Veterinary Compliance Assistance [vetca.org]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. 10 Tips for Proper Pharmaceutical Waste Disposal [emsllcusa.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Logistical Information for Handling Pimobendan
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Pimobendan is paramount. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures to minimize risk and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form, adherence to appropriate personal protective equipment protocols is crucial to prevent exposure.[1] Engineering controls such as adequate ventilation, process enclosures, and local exhaust ventilation should be the primary means of exposure control.[1] When these are not feasible or sufficient, the following PPE is recommended:
-
Eye Protection: Goggles or safety glasses with side-shields are necessary to protect against dust particles.[1]
-
Skin and Body Protection: Long-sleeved clothing, a chemical-resistant apron, and gloves are required to prevent skin contact.[1][2]
-
Respiratory Protection: In situations where dust may be generated, such as when handling the powder form, an effective dust mask or an approved/certified respirator is essential.[1]
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Use in a well-ventilated area.[2]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1][2][3]
-
Store at room temperature (20°C to 25°C or 68°F to 77°F) in the original container.[1][6][7][8][9]
This compound Properties and Safety Data
The following table summarizes key quantitative data for this compound:
| Property | Data |
| Appearance | White to almost white crystal powder[5] |
| Molecular Formula | C19H18N4O2 |
| Molecular Weight | 334.37 g/mol |
| Melting Point | 249°C (decomposes)[5] |
| Oral LD50 (Rat) | 950 mg/kg[5] |
| Storage Temperature | 20°C to 25°C (68°F to 77°F)[8][9] |
Spill and Disposal Procedures
In the event of a spill or the need for disposal, the following step-by-step procedures should be followed to ensure safety and environmental protection.
Spill Response:
-
Ensure adequate ventilation. [1]
-
Wear appropriate personal protective equipment , including a respirator, gloves, and eye protection.[1][3]
-
Contain the spill. Prevent further leakage or spillage if it is safe to do so.[1][3] Do not let the product enter drains.[1][3]
-
Clean up the spill. For powdered spills, pick up and arrange disposal without creating dust.[3] Sweep up and shovel the material into a suitable, closed container for disposal.[3]
-
Thoroughly clean the surface after material pickup is complete.[1]
Disposal Plan:
-
Waste from residues or unused products must be disposed of in accordance with federal, state, and local regulations.[1]
-
Contaminated packaging should be taken for local recycling, recovery, or waste disposal.[1]
-
Do not flush this medication down the toilet or wash it down the sink.[10] For discontinued treatments, the remaining medication should be disposed of in the trash.[6]
Emergency First Aid
-
After inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In case of skin contact: Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[3]
-
In case of eye contact: Flush eyes with water as a precaution.[3]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Visual Workflow for this compound Spill Response
The following diagram outlines the procedural flow for safely managing a this compound spill in a laboratory setting.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. echemi.com [echemi.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. avriorx.com [avriorx.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Vetmedin® (this compound) for Dogs | PetMD [petmd.com]
- 9. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 10. dogcatdoc.com [dogcatdoc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
